5-Hydroxymethyltubercidin

Catalog No.
S565111
CAS No.
49558-38-5
M.F
C12H16N4O5
M. Wt
296.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxymethyltubercidin

CAS Number

49558-38-5

Product Name

5-Hydroxymethyltubercidin

IUPAC Name

(2R,3R,4S,5R)-2-[4-amino-5-(hydroxymethyl)pyrrolo[2,3-d]pyrimidin-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C12H16N4O5

Molecular Weight

296.28 g/mol

InChI

InChI=1S/C12H16N4O5/c13-10-7-5(2-17)1-16(11(7)15-4-14-10)12-9(20)8(19)6(3-18)21-12/h1,4,6,8-9,12,17-20H,2-3H2,(H2,13,14,15)/t6-,8-,9-,12-/m1/s1

InChI Key

HVMYWBSUWVFUFB-WOUKDFQISA-N

SMILES

Array

Synonyms

5-hydroxymethyltubercidin

Canonical SMILES

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)CO

The exact mass of the compound 5-Hydroxymethyltubercidin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 301731. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Hydroxymethyltubercidin discovery and initial characterization

Author: Smolecule Technical Support Team. Date: February 2026

Antiviral Activity and Cytotoxicity Profile of HMTU (HUP1108)

Virus Cell Line Assay HUP1108 EC50 (μM) Ribavirin EC50 (μM) Favipiravir EC50 (μM)
DENV2 BHK-21 Resazurin 0.24 19 4.4
DENV1 BHK-21 Resazurin 0.35 62 17
DENV3 BHK-21 Resazurin 0.42 54 13
DENV4 BHK-21 Resazurin 0.52 86 5.2
ZIKV BHK-21 MTT 1.3 31 40
YFV BHK-21 MTT 0.27 34 57
JEV BHK-21 MTT 0.50 33 80
WNV BHK-21 MTT 0.95 52 >100
SARS-CoV-2 Vero E6 / TMPRSS2 - Submicromolar - -
  • Cytotoxicity (CC₅₀): The half-maximal cytotoxic concentration of HMTU was determined to be >20 μM in BHK-21 cells, indicating a lack of significant cytotoxicity at its effective antiviral concentrations [1].

Discovery and Characterization Workflow

The identification and mechanistic elucidation of HMTU involved a multi-stage process, outlined in the workflow below.

Start Compound Library Screening (753 nucleoside analogs) A1 Primary Screen Anti-DENV2 activity in BHK-21 cells (MTT assay) Start->A1 A2 Hit Selection 4 tubercidin derivatives selected A1->A2 A3 Cytotoxicity Assessment (CC50 determination) A2->A3 A4 Lead Candidate: HMTU (HUP1108) High antiviral activity, low cytotoxicity A3->A4 B1 Broad-Spectrum Profiling Activity against other flaviviruses (ZIKV, YFV, JEV, WNV) A4->B1 B2 Coronavirus Activity Test Anti-SARS-CoV-2 and SARS-CoV activity A4->B2 C1 Viral Replication Analysis qRT-PCR and TCID50 assays B1->C1 B2->C1 C2 Time-of-Addition Assay To identify infection stage inhibited C1->C2 C3 Biochemical Mechanism RdRp RNA extension assay with HMTU-TP C2->C3

Mechanism of Action: From Cell to Enzyme

HMTU exerts its antiviral effect by specifically inhibiting viral RNA replication. Experimental data points to a mechanism where its triphosphorylated form is recognized by the viral RNA-dependent RNA polymerase, leading to the termination of RNA chain elongation [1].

A HMTU enters the cell B Phosphorylation by Cellular Kinases A->B C HMTU 5'-Triphosphate (HMTU-TP) Active metabolite B->C E HMTU-TP competes with natural nucleotides for incorporation into growing RNA chain C->E D Viral RNA-dependent RNA Polymerase (RdRp) D->E F Incorporation of HMTU-TP causes premature chain termination E->F G Inhibition of viral RNA replication and production of infectious virions F->G

Detailed Experimental Protocols

To help you replicate or build upon these key findings, here are the detailed methodologies for the core assays used in the initial characterization.

Cell-Based Antiviral and Cytotoxicity Assays
  • Cell Culture: BHK-21 (baby hamster kidney) cells were maintained in growth medium (e.g., DMEM or RPMI 1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics [1].
  • Cytotoxicity (CC₅₀):
    • Principle: Measures compound-induced loss of cell viability.
    • Procedure: Seed cells in a 96-well plate. After 24 hours, treat with serial dilutions of HMTU. Incubate for 48-72 hours. Add the MTT reagent and incubate for 2-4 hours to allow formazan crystal formation by viable cells. Solubilize crystals with DMSO or SDS solution. Measure absorbance at 570 nm. CC₅₀ is calculated using non-linear regression analysis [1].
  • Antiviral Activity (EC₅₀):
    • Principle: Quantifies the compound's ability to protect cells from virus-induced cytopathic effect (CPE) or reduce viral output.
    • Procedure (Resazurin-based): Seed cells in a 96-well plate and infect with virus at a low multiplicity of infection (MOI). Immediately add serial dilutions of HMTU. Incubate for 4-5 days. Add resazurin solution to each well and incubate for several hours. Metabolically active cells reduce resazurin (blue) to resorufin (pink), which is measured by fluorescence. The EC₅₀ is calculated using non-linear regression [1].
    • Alternative (Plaque Reduction): Infect cell monolayers with virus, then overlay with semi-solid medium containing compound. After incubation, fix and stain cells to visualize plaques. EC₅₀ is the concentration reducing plaque count by 50%.
Mechanism of Action Studies
  • Time-of-Addition Assay:
    • Objective: Pinpoint the stage in the viral life cycle where the compound acts.
    • Procedure: Infect cell monolayers and add HMTU at different time points: before infection (pre-treatment), during infection (0 hours post-infection, hpi), or at various intervals after infection (e.g., 2, 4, 8 hpi). Harvest culture supernatants at a fixed endpoint (e.g., 24 hpi) and quantify viral titers by plaque assay or TCID₅₀. A significant drop in titer when HMTU is added late in the cycle indicates inhibition of post-entry steps like replication [1].
  • RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay:
    • Objective: Determine if HMTU-TP directly inhibits viral RNA synthesis.
    • Procedure: Use a purified recombinant SARS-CoV-2 or other viral RdRp complex. In an in vitro reaction buffer, provide the enzyme with a template RNA primer, a mix of natural nucleotide triphosphates (NTPs), and include HMTU-TP. After incubation, analyze the RNA products by denaturing gel electrophoresis or capillary electrophoresis. Incorporation of HMTU-TP will result in shorter, terminated RNA fragments compared to the full-length product in the control reaction [1].

References

HMTU HUP1108 mechanism of action against flaviviruses

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Experimental Evidence

HMTU's antiviral effect is attributed to its activity as a chain-terminating inhibitor of viral RNA replication. The proposed mechanism, based on the cited research, involves several key steps which can be visualized in the diagram below.

G HMTU HMTU (Prodrug) HMTU_TP HMTU-TP (Active Form) HMTU->HMTU_TP  Cellular Kinases  (Phosphorylation) RdRp Viral RdRp (Replication Complex) HMTU_TP->RdRp  Competes with GTP RNA Nascent Viral RNA RdRp->RNA  RNA Extension ChainTerm Chain Termination RNA->ChainTerm  HMTU-TP  Incorporated ReplicationHalt Viral Replication Halted ChainTerm->ReplicationHalt

HMTU is activated intracellularly and incorporated by viral RdRp, causing chain termination.

Key experimental evidence supporting this mechanism includes:

  • Time-of-Addition Assay: The most potent inhibitory effect was observed when HMTU was added at a late stage of the SARS-CoV-2 infection cycle, coinciding with the period of active viral RNA replication [1].
  • Biochemical RdRp Assay: Direct evidence shows that HMTU 5'-triphosphate (HMTU-TP) inhibits RNA extension catalyzed by the viral RNA-dependent RNA polymerase (RdRp). The incorporated HMTU-TP acts as a chain terminator, preventing further elongation of the RNA strand [1] [2] [3].

Antiviral Potency and Selectivity Quantitative Data

HMTU demonstrates potent activity against a wide range of flaviviruses and coronaviruses at submicromolar concentrations, with low cytotoxicity in BHK-21 cells [1].

Table 1: Antiviral Activity (EC₅₀) of HMTU (HUP1108) Against Flaviviruses

Virus Cell Line Assay HUP1108 EC₅₀ (μM) Ribavirin EC₅₀ (μM) Favipiravir EC₅₀ (μM)
DENV2 BHK-21 Resazurin 0.24 19 4.4
DENV1 BHK-21 Resazurin 0.35 62 17
DENV3 BHK-21 Resazurin 0.42 54 13
DENV4 BHK-21 Resazurin 0.52 86 5.2
YFV BHK-21 MTT 0.27 34 57
JEV BHK-21 MTT 0.50 33 80
WNV BHK-21 MTT 0.95 52 >100
ZIKV BHK-21 MTT 1.3 31 40

Data adapted from Table 2 in [1]. EC₅₀: Half maximal effective concentration.

Table 2: Cytotoxicity and Early-Stage Anti-DENV2 Activity of Tubercidin Analogs

Compound ID Common Name DENV2 EC₅₀ (μM) CC₅₀ (μM) in BHK-21
HUP1136 Tubercidin < 0.125 0.34
HUP1108 HMTU 0.24 > 20
HUP1069 5-formyltubercidin oxime < 0.125 0.18
HUP1077 3-tubercidin N-oxide 0.95 > 20
Ribavirin Ribavirin 28 > 400

Data adapted from Table 1 in [1]. CC₅₀: Half maximal cytotoxic concentration. HMTU (HUP1108) shows a much higher selectivity index compared to the parent compound tubercidin.

Key Experimental Protocols

To evaluate the antiviral activity and mechanism of HMTU, several core experimental methodologies were employed.

1. Cell-based Antiviral and Cytotoxicity Assay This protocol is used for initial compound screening and determining EC₅₀/CC₅₀ values.

G Plate Seed cells in multi-well plate Treat Treat with: - Virus + Compound - Virus only (Control) - Compound only (Cytotoxicity) Plate->Treat Incubate Incubate for 3-5 days (Time varies by virus) Treat->Incubate Measure Measure cell viability (MTT or Resazurin assay) Incubate->Measure Calculate Calculate EC₅₀ and CC₅₀ Measure->Calculate

Workflow for assessing antiviral activity and cytotoxicity in cell culture.

  • Key Steps [1]:
    • Cell Culture: Use susceptible cell lines (e.g., BHK-21).
    • Infection & Treatment: Infect cells with virus and simultaneously treat with serial dilutions of HMTU.
    • Viability Endpoint: After incubation, measure cell viability using MTT or resazurin assays. Antiviral activity protects cells from virus-induced cytopathic effect.
    • Cytotoxicity Control: In uninfected cells, measure the reduction in viability caused by the compound itself to determine CC₅₀.
    • Data Analysis: Calculate EC₅₀ and CC₅₀ values using non-linear regression analysis of the dose-response data.

2. Time-of-Addition Assay This protocol pinpoints the specific stage of the viral life cycle that HMTU inhibits.

  • Key Steps [1]:
    • Infect cells and add HMTU at different time points post-infection (e.g., -1, 0, 2, 4, 6, 8 hours relative to infection).
    • Harvest the viral supernatant at a fixed time after infection.
    • Quantify the viral titer in each sample using a method like the 50% tissue culture infective dose (TCID₅₀) assay.
    • Interpretation: A sharp drop in viral titer when the compound is added at later time points indicates inhibition of a late-stage process, such as RNA genome replication.

3. RNA-dependent RNA Polymerase (RdRp) Assay This biochemical assay confirms the direct molecular target of HMTU-TP.

  • Key Steps [1] [2]:
    • Purification: Express and purify the recombinant viral RdRp.
    • Reaction Setup: Set up an in vitro RNA synthesis reaction containing the RdRp, an RNA template, necessary nucleotides (NTPs), and HMTU-TP.
    • Product Analysis: Analyze the synthesized RNA products. The incorporation of HMTU-TP will result in shorter, truncated RNA chains, which can be visualized and quantified using gel electrophoresis.

Interpretation and Research Implications

The experimental data positions HMTU as a promising broad-spectrum antiviral lead compound. Its ability to inhibit the conserved viral RdRp across different virus families is a significant strength for potential development against emerging viral threats. The high selectivity index of HMTU compared to other tubercidin analogs highlights the importance of the 5-hydroxymethyl substitution in reducing cytotoxicity while maintaining potent antiviral effects [1].

References

5-Hydroxymethyltubercidin antiviral activity SARS-CoV-2

Author: Smolecule Technical Support Team. Date: February 2026

HMTU Antiviral Profile and Efficacy

5-Hydroxymethyltubercidin (HMTU, also referred to as HUP1108) is a nucleoside analog derived from tubercidin (7-deazaadenosine). It has been identified as a potent broad-spectrum antiviral compound with activity against several flaviviruses and coronaviruses, including SARS-CoV-2 [1] [2] [3].

The table below summarizes quantitative data on its antiviral activity and selectivity from the 2021 study [1]:

Virus Cell Line HMTU EC₅₀ (μM) Ribavirin EC₅₀ (μM) Favipiravir EC₅₀ (μM) HMTU CC₅₀ (μM)
DENV2 BHK-21 0.24 19 4.4 >20
DENV1 BHK-21 0.35 62 17 >20
DENV3 BHK-21 0.42 54 13 >20
DENV4 BHK-21 0.52 86 5.2 >20
ZIKV BHK-21 1.3 31 40 >20
YFV BHK-21 0.27 34 57 >20
JEV BHK-21 0.50 33 80 >20
WNV BHK-21 0.95 52 >100 >20
SARS-CoV-2 Vero E6 / Other Submicromolar (reported) Not Reported Not Reported >20 [1]

Key Findings:

  • Potent Activity: HMTU exhibited submicromolar half-maximal effective concentrations (EC₅₀) against all viruses tested, indicating high potency [1] [2].
  • Broad-Spectrum Efficacy: The compound was effective across multiple virus families, including Flaviviridae (e.g., DENV, ZIKV) and Coronaviridae (SARS-CoV-2) [1].
  • High Selectivity: A half-maximal cytotoxic concentration (CC₅₀) greater than 20 μM in BHK-21 cells suggests a favorable selectivity index at the effective antiviral concentrations, meaning significant antiviral activity was achieved without obvious cytotoxicity [1].

Mechanism of Action Against SARS-CoV-2

The antiviral effect of HMTU against SARS-CoV-2 is achieved through a specific mechanism that disrupts viral replication, as outlined in the experimental workflow below.

G HMTU HMTU Cellular Uptake Cellular Uptake HMTU->Cellular Uptake HMTU_TP HMTU_TP RdRp Viral RdRp (NSP12 Complex) HMTU_TP->RdRp Competes with Natural NTPs RNA_Extension Viral RNA Synthesis RdRp->RNA_Extension Chain_Termination Premature RNA Chain Termination RNA_Extension->Chain_Termination HMTU-TP Incorporation Outcome Inhibition of Viral Replication Chain_Termination->Outcome Phosphorylation Phosphorylation Cellular Uptake->Phosphorylation Phosphorylation->HMTU_TP

Experimental workflow of HMTU's mechanism of action against SARS-CoV-2.

The key steps in this mechanism are:

  • Intracellular Activation: HMTU enters the cell and is phosphorylated by cellular kinases to its active 5'-triphosphate form (HMTU-TP) [1].
  • RdRp Inhibition: HMTU-TP competes with natural nucleoside triphosphates for incorporation by the viral RNA-dependent RNA polymerase (RdRp) [1].
  • Chain Termination: Incorporation of HMTU-TP into the growing RNA chain results in premature termination of viral RNA synthesis, effectively halting replication [1].
  • Stage Specificity: A time-of-addition assay demonstrated that HMTU specifically inhibits replication at the late stages of the SARS-CoV-2 infection cycle, consistent with its mechanism of inhibiting RNA synthesis [1].

Key Experimental Protocols

The following are summaries of the core methodologies used in the primary research to characterize HMTU's activity and mechanism [1].

Antiviral Activity and Cytotoxicity Assay
  • Purpose: To determine the compound's effectiveness (EC₅₀) and safety margin (CC₅₀) in cell culture.
  • Typical Workflow:
    • Cell Seeding: Plate susceptible cells (e.g., BHK-21 for flaviviruses, Vero E6 for SARS-CoV-2).
    • Infection and Treatment: Infect cells with a standardized virus titer and treat with a dilution series of HMTU.
    • Viability Measurement: After an incubation period (e.g., 3-5 days), measure cell viability using a colorimetric method like MTT or Resazurin reduction.
    • Data Analysis: Calculate EC₅₀ from the dose-response curve of protection from virus-induced cytopathy. CC₅₀ is determined similarly in uninfected, compound-treated cells.
RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
  • Purpose: To confirm direct inhibition of the viral polymerase and elucidate the mechanism.
  • Typical Workflow:
    • Reaction Setup: Use a purified SARS-CoV-2 RdRp complex (NSP7/NSP8/NSP12). Provide a short RNA template and primer.
    • Incorporation Reaction: Incubate the RdRp complex with a mixture of natural NTPs and HMTU-TP.
    • Product Analysis: Analyze the synthesized RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).
    • Result Interpretation: Observe the formation of shorter, terminated RNA products in the presence of HMTU-TP compared to the full-length product with natural NTPs only.

Research Significance and Future Directions

HMTU represents a promising lead compound for developing broad-spectrum antiviral agents [1] [2]. Its ability to inhibit the conserved viral RdRp makes it a candidate for targeting a range of RNA viruses, which is crucial for pandemic preparedness. The study authors have filed a patent on these compounds [2].

It is important to note that the available key data is from 2021, predating the emergence of later SARS-CoV-2 variants like Omicron. Furthermore, this information is from preclinical research; as of the latest data, HMTU has not been reported to have progressed to clinical trials.

References

Antiviral Profile and Quantitative Data of 5-Hydroxymethyltubercidin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core antiviral activity and mechanism of action of HMTU as identified in the primary research study [1] [2] [3].

Property Description
Compound Name 5-Hydroxymethyltubercidin (HMTU, also referred to as HUP1108)

| Antiviral Spectrum | Flaviviruses: Dengue virus (DENV), Zika virus, Yellow Fever virus [4]. Coronaviruses: SARS-CoV-2 [1]. | | Potency (EC₅₀) | Activity at submicromolar levels [1]. | | Cytotoxicity | No significant cytotoxicity reported at effective concentrations [1]. | | Primary Mechanism of Action | Inhibition of the viral RNA-dependent RNA polymerase (RdRp) [1] [4]. | | Key Experimental Findings | 1. Inhibits viral RNA replication [1]. 2. Specifically acts at the late stages of the SARS-CoV-2 infection cycle [1]. 3. HMTU 5'-triphosphate directly inhibits RNA extension catalyzed by the SARS-CoV-2 RdRp [1]. |

Overview of Key Experimental Methodologies

While full step-by-step protocols are not provided in the published paper, the methodologies for the key experiments are described as follows [1]:

  • Antiviral Activity and Cytotoxicity Assays: Antiviral activity was assessed by measuring the inhibition of viral infection (for DENV and SARS-CoV-2) in cell culture. Cytotoxicity was evaluated in parallel using standard cell viability assays to determine the compound's selectivity index.
  • Viral Replication Analysis: The stage of action in the SARS-CoV-2 life cycle was determined using time-of-addition assays. In these experiments, HMTU was added to infected cells at different time points post-infection. Its specific effect on the late stage was inferred from the time point at which it lost its inhibitory activity.
  • RNA-Dependent RNA Polymerase (RdRp) Inhibition: The direct inhibitory effect on the RdRp was measured using an in vitro RNA extension assay. This experiment involved incubating the purified SARS-CoV-2 RdRp (NSP12) with natural nucleotides and the triphosphate form of HMTU (HMTU-TP), demonstrating that HMTU-TP acts as a chain terminator.

Mechanism of Action Workflow

The following diagram illustrates the proposed mechanism of action for HMTU's antiviral activity, based on the findings from the research [1]:

hmtu_mechanism HMTU HMTU Cellular Uptake Cellular Uptake HMTU->Cellular Uptake HMTU_TP HMTU_TP ViralRdRp ViralRdRp HMTU_TP->ViralRdRp Binds to active site RNAReplication RNAReplication ViralRdRp->RNAReplication Viral RNA Synthesis ChainTermination ChainTermination RNAReplication->ChainTermination HMTU-TP incorporation causes premature termination Inhibition of Viral Replication Inhibition of Viral Replication ChainTermination->Inhibition of Viral Replication Phosphorylation\n(to HMTU-TP) Phosphorylation (to HMTU-TP) Cellular Uptake->Phosphorylation\n(to HMTU-TP) Phosphorylation\n(to HMTU-TP)->HMTU_TP

Research Status and Future Directions

The existing evidence positions HMTU as a promising lead compound, not a developed drug [1]. The research highlights its potential for the development of broad-spectrum antiviral agents. Key points to note include:

  • Patent Status: Researchers involved in the study have filed a patent for these compounds in Japan [1].
  • Derivative of Tubercidin: HMTU is a derivative of the nucleoside antibiotic Tubercidin, which is known for its broad biological activity but also significant cytotoxicity [4]. HMTU appears to be a structural modification designed to retain potency while improving the safety profile.
  • Further Development: Significant research and development would be required to advance this compound, including comprehensive animal studies, human clinical trials, and further optimization of its pharmacological properties.

References

5-Hydroxymethyltubercidin synthesis from 5-mercuritubercidin

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis from 5-Mercuritubercidin

The synthesis of 5-Hydroxymethyltubercidin (7) from 5-mercuritubercidin (2) is described in a government technical report [1]. The process involves two key steps, as shown in the diagram below.

G Synthesis of this compound 5-Mercuritubercidin (2) 5-Mercuritubercidin (2) 5-Methoxycarbonyltubercidin (5) 5-Methoxycarbonyltubercidin (5) 5-Mercuritubercidin (2)->5-Methoxycarbonyltubercidin (5) Pd-catalyzed Carbonylation This compound (7) This compound (7) 5-Methoxycarbonyltubercidin (5)->this compound (7) Reduction (LiBH4, THF)

Synthetic route for this compound [1]

  • Step 1: Palladium-Catalyzed Carbonylation 5-Mercuritubercidin undergoes carbonylation in methanol using a palladium catalyst (Li₂PdCl₄) to yield 5-methoxycarbonyltubercidin (5) [1].

  • Step 2: Reduction The ester group of compound 5 is reduced using lithium borohydride (LiBH₄) in tetrahydrofuran (THF) to produce the final product, This compound (7) [1].

Biological Activity and Quantitative Data

This compound exhibits potent, broad-spectrum antiviral activity against flaviviruses and coronaviruses, inhibiting viral RNA replication by targeting RNA-dependent RNA polymerase (RdRp) [2].

The table below summarizes its half-maximal effective concentration (EC₅₀) against various viruses compared to reference drugs [2].

Virus Cell Line HUP1108 (HMTU) EC₅₀ (μM) Ribavirin EC₅₀ (μM) Favipiravir EC₅₀ (μM)
DENV2 BHK-21 0.24 19 4.4
ZIKV BHK-21 1.3 31 40
YFV BHK-21 0.27 34 57
SARS-CoV-2 Not Specified <1.0 (Potent Activity) Not Comparable Not Comparable

A significant advantage of HMTU is its low cytotoxicity (CC₅₀ > 20 μM in BHK-21 cells), providing a much better safety profile than the parent compound tubercidin (CC₅₀ = 0.34 μM) [2].

References

Overview of Antiviral Candidates Against Dengue and Zika Viruses

Author: Smolecule Technical Support Team. Date: February 2026

Compound / Agent Virus Target Key Findings / Mechanism of Action Experimental Model (In Vitro/In Vivo) Reference
Eicosapentaenoic Acid (EPA) ZIKV, DENV-2, HSV-1, Influenza Disrupts viral membrane integrity; blocks binding, adsorption, and entry [1]. In vitro cell-based assays [1]. [1]
Melatonin ZIKV, DENV-4 Inhibits viral replication and proinflammatory response via RhoA pathway modulation [2]. In vitro (U87-MG cells) & In vivo (AG129, CD1 mice) [2]. [2]
Quercetin Hydrate ZIKV Inhibits viral protease (NS2B-NS3) and particle production; direct virucidal activity [3]. In vitro (Vero, A549 cells) [3]. [3]
Rho Inhibitor I (CT04) ZIKV, DENV-4 Pharmacological inhibition of RhoA GTPase pathway reduces viral replication [2]. In vitro (U87-MG cells) [2]. [2]
Geraniin, NITD-618, PG545, HS-1 DENV Showed anti-DENV activity; some evaluated in mouse models (e.g., AG129) [4]. Preclinical (In vitro & some In vivo) [4]. [4]

Experimental Models and Protocols

For rigorous preclinical evaluation, researchers employ a range of models and methods:

  • In Vitro Systems: Commonly used cell lines include Vero E6 (African green monkey kidney), SK-N-SH (human neuroblastoma), U87-MG (human glioblastoma), and A549 (human lung carcinoma) to study viral replication, cytopathic effects, and host-cell interactions [5] [2] [3].
  • In Vivo Models: The AG129 mouse model (deficient in interferon-α/β and -γ receptors) is widely used for dengue and Zika research. Immunocompetent neonatal CD1 mice are also utilized, especially for neurotropic infections [2] [4].
  • Key Assays: Standard protocols involve plaque assays for viral titration, Western blot and qRT-PCR to measure viral protein and RNA levels, immunocytochemistry, and cell viability assays (MTT) [5] [1] [2].

Mechanism of Action and Host-Pathogen Interactions

Understanding antiviral mechanisms is crucial for drug design. The following diagram illustrates the multifaceted strategies these agents employ.

G Virus Viral Particle (ZIKV, DENV) Entry Viral Entry Virus->Entry Uncoating Genome Uncoating & Translation Entry->Uncoating Replication Genome Replication & Polyprotein Processing Uncoating->Replication Assembly Virion Assembly & Release Replication->Assembly Antiviral1 Eicosapentaenoic Acid (EPA) Antiviral1->Entry Disrupts Membrane Antiviral2 Quercetin Hydrate Antiviral2->Replication Inhibits NS2B-NS3 Protease Antiviral3 Melatonin Antiviral3->Replication Inhibits RhoA Pathway Antiviral4 Rho Inhibitor I (CT04) Antiviral4->Replication Inhibits RhoA Pathway

Antiviral agents target different stages of the flavivirus lifecycle.

  • Direct Viral Targeting: Compounds like Quercetin Hydrate act as direct-acting antivirals by inhibiting essential viral enzymes such as the NS2B-NS3 protease [3]. Eicosapentaenoic Acid (EPA) directly disrupts the viral envelope integrity [1].
  • Host-Directed Therapy: Melatonin and Rho Inhibitor I are host-directed, targeting the host's RhoA signaling pathway to suppress viral replication and modulate the immune response [2].
  • Host Factor Exploitation: Zika virus degrades host nonsense-mediated RNA decay (NMD) factors like UPF1 and UPF2, creating a favorable environment for replication. This is a distinct strategy not seen with all flaviviruses, as Dengue virus (serotype 3) does not cause this degradation [5].

Diagnostic and Research Considerations

  • Diagnostic Cross-Reactivity: A significant challenge in flavivirus research and surveillance is the serological cross-reactivity between Zika and dengue viruses. A new synthetic biomarker technology has been developed to accurately differentiate between past infections, which is vital for epidemiology and vaccine evaluation [6].
  • CDC Testing Recommendations: For laboratory testing, the CDC recommends using the CDC DENV-1-4 Real Time RT-PCR Assay when dengue is the primary suspicion, as it is more sensitive for DENV-4 than the broader Trioplex assay [7].

References

5-Hydroxymethyltubercidin (HMTU): An In-depth Technical Guide on RdRp Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

This guide consolidates the current research findings on HMTU, focusing on its function as an RdRp inhibitor, for researchers and drug development professionals.

Summary of Quantitative Antiviral Data

The table below summarizes the key quantitative findings on HMTU's antiviral efficacy and selectivity.

Virus Family Specific Viruses Tested Reported EC₅₀ (or IC₅₀) Cytotoxicity (CC₅₀) Selectivity Index (SI)
Flaviviruses Dengue Virus (DENV) Submicromolar levels [1] Not significantly cytotoxic at active concentrations [1] Not explicitly stated, but high (potent activity without significant cytotoxicity) [1]
Coronaviruses SARS-CoV-2 Submicromolar levels [1] Not significantly cytotoxic at active concentrations [1] Not explicitly stated, but high (potent activity without significant cytotoxicity) [1]

Key Findings:

  • Potent Broad-Spectrum Activity: HMTU demonstrated potent inhibitory activity at submicromolar concentrations against both flaviviruses and coronaviruses [1].
  • Favorable Selectivity: The compound showed no significant cytotoxicity at its effective concentrations, indicating a high selectivity index and a promising therapeutic window [1].
  • Specificity for Viral Polymerase: The inhibitory effect on RdRp is specific, as HMTU did not inhibit cellular DNA-dependent RNA polymerases [1].

Proposed Mechanism of RdRp Inhibition

The proposed mechanism of action for HMTU involves a multi-step process, culminating in the direct inhibition of the viral RdRp. The following diagram illustrates this workflow and the logical relationship between the experimental findings.

hmtu_mechanism HMTU_Ext HMTU Exposure to Infected Cells Viral_Entry Viral Entry & Uncoating HMTU_Ext->Viral_Entry No Significant Effect HMTU_Int HMTU Uptake into Cell HMTU_Ext->HMTU_Int RNA_Replication Viral RNA Replication Viral_Entry->RNA_Replication No Significant Effect Viral_Inhibition Inhibition of Viral Replication RNA_Replication->Viral_Inhibition HMTU_TP Intracellular Phosphorylation to HMTU-Triphosphate (HMTU-TP) HMTU_Int->HMTU_TP RdRp_Binding HMTU-TP Binds to and Inhibits Viral RdRp Active Site HMTU_TP->RdRp_Binding Competes with UTP Chain_Termination Impaired RNA Extension (Chain Termination) RdRp_Binding->Chain_Termination Chain_Termination->Viral_Inhibition

Diagram of the proposed antiviral mechanism of 5-Hydroxymethyltubercidin (HMTU).

Key Mechanistic Insights:

  • Targeting Late-Stage Replication: HMTU specifically inhibits viral replication at its late stages, particularly during RNA synthesis, without affecting early steps like viral entry [1].
  • Nucleoside Analogue Action: The compound is a nucleoside analogue that requires intracellular activation. It is phosphorylated to its active triphosphate form (HMTU-TP), which competes with the natural nucleotide UTP for incorporation into the growing RNA chain by the viral RdRp [1].
  • Direct RdRp Inhibition: Biochemical assays confirmed that HMTU-TP directly inhibits the RNA extension activity catalyzed by the viral RdRp, leading to chain termination and suppression of viral replication [1].

Detailed Experimental Protocols

For researchers seeking to validate or build upon these findings, here are detailed methodologies for the key experiments cited.

Cell-Based Antiviral Assay

This protocol is used to determine the compound's efficacy (EC₅₀) and cytotoxicity (CC₅₀) in a cellular context.

  • 1. Cell Culture: Maintain appropriate host cells (e.g., Vero E6 for SARS-CoV-2) in suitable medium (e.g., Dulbecco's Modified Eagle Medium supplemented with fetal bovine serum) at 37°C with 5% CO₂.
  • 2. Compound Preparation: Prepare a serial dilution of HMTU in the cell culture medium. A typical range might be from 10 µM to 0.1 nM.
  • 3. Infection and Treatment: Infect cells with the target virus at a low multiplicity of infection. Immediately add the serial dilutions of HMTU to the infected cells. Include control wells for no virus (for cytotoxicity) and no compound (for viral control).
  • 4. Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours), which is typically the time for the viral cytopathic effect to develop in the control wells.
  • 5. Cytopathic Effect (CPE) Analysis: Visually assess the cells under a microscope for CPE. Alternatively, use a cell viability assay like MTT or Alamar Blue to quantify the protective effect of the compound.
  • 6. Data Analysis: The EC₅₀ is the compound concentration that protects 50% of the cells from viral CPE. The CC₅₀ is determined similarly in uninfected cells and is the concentration that reduces cell viability by 50%.
In Vitro RNA Extension Assay (RdRp Inhibition)

This biochemical assay directly tests the inhibitory effect of HMTU-TP on the purified viral RdRp enzyme [1].

  • 1. RdRp Purification: Express and purify the recombinant RdRp of the target virus (e.g., SARS-CoV-2 nsp12).
  • 2. RNA Template Preparation: Synthesize and purify a short, defined RNA template. A primer complementary to the 3' end of this template is also required. The primer is often radioactively (³²P) or fluorescently labeled at the 5' end for detection.
  • 3. Assay Setup:
    • Pre-incubate the purified RdRp with the RNA template-primer duplex in a reaction buffer.
    • Prepare reaction mixtures containing:
      • Reaction buffer (e.g., Tris-HCl, pH 7.5-8.0, MgCl₂, DTT, NaCl/KCl)
      • Template-Primer duplex
      • Purified RdRp
      • NTPs (ATP, GTP, CTP, and UTP). For the experimental reaction, replace UTP with HMTU-TP.
      • A positive control contains all four natural NTPs, and a negative control omits NTPs.
  • 4. Reaction and Termination: Incubate the reactions at a suitable temperature (e.g., 30°C) for a set time. Stop the reactions by adding an equal volume of stop solution (e.g., 95% formamide, EDTA).
  • 5. Product Analysis: Denature the products and resolve them by high-resolution denaturing polyacrylamide gel electrophoresis. Visualize the RNA products using a phosphorimager (for radioactive labels) or a fluorescence scanner.
  • 6. Data Interpretation: Inhibition is evidenced by a reduction or absence of the full-length RNA extension product in the HMTU-TP lane compared to the UTP control lane [1].
Time-of-Drug-Addition Assay

This protocol helps identify which stage of the viral life cycle is inhibited by the compound [1].

  • 1. Cell and Virus Preparation: Culture cells and prepare the viral stock as in the antiviral assay.
  • 2. Compound Addition Regimen: Infect all cells simultaneously. Add HMTU at different time points post-infection (e.g., -1, 0, 2, 4, 6, 8 hours relative to infection).
  • 3. Sample Collection and Analysis: At the end of the experiment (e.g., 24 hours post-infection), collect the cell culture supernatants or cell lysates.
  • 4. Viral Load Quantification: Quantify the viral yield in each sample using a plaque assay, qRT-PCR, or other suitable methods.
  • 5. Data Interpretation: A significant reduction in viral yield only when the compound is added at later time points (e.g., >2 hours post-infection) indicates that HMTU targets a post-entry, replication-stage event [1].

References

pyrrolo[2,3-d]pyrimidine nucleoside antibiotic derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Core Structure and Significance

The pyrrolo[2,3-d]pyrimidine scaffold, known as a 7-deazapurine, is a nitrogen-containing heterocyclic compound that fuses an electron-rich pyrrole ring with an electron-deficient pyrimidine ring [1] [2]. Its key feature is a close structural resemblance to natural purine nucleotides, allowing it to interact with enzymatic targets in pathogens and human cells [1] [2] [3].

This scaffold is considered a privileged structure in medicinal chemistry. Its synthetic versatility and ability to be broadly tuned for various biological targets have led to widespread investigation [3]. Research has explored its potential as antimicrobial [1] [4], antiviral [1] [4] [5], and anticancer agents [6] [7], as well as kinase inhibitors [6].

Synthetic Methodologies

A key advantage of the pyrrolo[2,3-d]pyrimidine core is its synthetic accessibility. The following diagram illustrates two classical strategies for constructing this scaffold.

SyntheticStrategies Precursor Precursor Approach A Approach A Precursor->Approach A  Paal–Knorr-type  cyclization Approach B Approach B Precursor->Approach B  Cyclocondensation Pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine Approach A->Pyrrolo[2,3-d]pyrimidine  Pyrrole ring  formed first Approach B->Pyrrolo[2,3-d]pyrimidine  Pyrimidine ring  formed first

Two main synthetic strategies for pyrrolo[2,3-d]pyrimidine scaffold construction.

Strategy B: Pyrimidine Ring Formation

This approach starts with a pre-formed pyrrole ring and constructs the pyrimidine ring through cyclocondensation [1] [2]. Specific methods include:

  • From a pyrrole ring containing an amide bond: A method developed by Davoodnia et al. uses cyclocondensation between 2-amino-1H-pyrrole-3-carboxamide derivatives and aromatic aldehydes under solvent-free conditions, catalyzed by a Brønsted-acidic ionic liquid [(CH2)4SO3HMIM][HSO4] at 85°C to produce 2-aryl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidine-4-ones in good yields [1] [2].
  • From a pyrrole ring containing a nitrile group (C≡N): This is a classical two-step process. For example, a synthesis begins with the formation of a 2-amino-3-cyanopyrrole intermediate via the Gewald reaction. This intermediate then undergoes cyclo-condensation with formamide in DMF. Adding a small amount of formic acid can significantly improve the reaction yield [1] [2].

Antimicrobial and Antiviral Activities

Pyrrolo[2,3-d]pyrimidine derivatives show promising broad-spectrum biological activities. The table below summarizes selected antimicrobial and antiviral data from recent studies.

Compound / Series Biological Activity Reported Efficacy / IC₅₀ Reference / Control
New derivatives (2021) [4] Antimicrobial "Promising" activity Compared to Gentamicin
New derivatives (2021) [4] Antiviral "Promising" activity, including against Newcastle disease Compared to Ribavirin
Acyclic analogue 7c [5] Antiviral (vs. HCMV) Active at low-cytotoxicity concentrations Inhibits Human Cytomegalovirus (HCMV) but not HSV-1
Patent JPH10509132 [8] Antiviral (vs. HCMV & HSV-1) "Excellent antiviral activity" & "significantly lower cytotoxicity" Compared to known nucleoside derivatives

Key Structural Insights

The biological activity of these compounds is highly dependent on their substitution patterns. Key structure-activity relationship (SAR) findings include:

  • Hydrogen Bonding is Crucial: In kinase-targeting derivatives, the nitrogen atoms in the pyrrolo[2,3-d]pyrimidine core act as a "warhead," forming critical hydrogen bonds with the hinge region of the target enzyme. Methylation of these nitrogen atoms leads to a severe loss of activity, confirming the importance of these hydrogen bond donors/acceptors [6].
  • Bioisosteric Replacement: Replacing the pyrrolo[2,3-d]pyrimidine core with a thieno[2,3-d]pyrimidine (swapping nitrogen for sulfur) resulted in a significant, though not absolute, decrease in inhibitory activity in RET kinase models, indicating the optimal nature of the original scaffold [6].
  • Role of Halogenation: Incorporating halogen atoms (e.g., fluorine, chlorine) into the structure is a common strategy to enhance a compound's potency, selectivity, and overall pharmacological profile. This is exemplified in many approved TKIs like gefitinib and sunitinib, and has been successfully applied to pyrrolo[2,3-d]pyrimidine derivatives to improve their multi-kinase inhibitory activity [7].

Experimental Protocol Highlights

While full synthetic procedures are detailed in the source literature, a typical multi-step workflow for creating and testing new derivatives involves the process shown below.

ExperimentalWorkflow Scaffold Synthesis Scaffold Synthesis Functionalization Functionalization Scaffold Synthesis->Functionalization  e.g., Suzuki coupling  EDC coupling, alkylation In Vitro Assay In Vitro Assay Functionalization->In Vitro Assay  Purified derivatives SAR Analysis SAR Analysis In Vitro Assay->SAR Analysis  IC₅₀ & cytotoxicity data SAR Analysis->Functionalization  Feedback for design  of new analogs

Generalized workflow for the synthesis and evaluation of pyrrolo[2,3-d]pyrimidine derivatives.

  • Key Synthetic Step – EDC Coupling: A common method for constructing the final target compounds involves amide bond formation. This is often achieved by coupling a carboxylic acid-intermediate with various anilines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent [6].
  • Key Synthetic Step – Suzuki Coupling: To introduce diversity at the C-6 position of the core scaffold, a Suzuki-Miyaura cross-coupling reaction is frequently employed. This palladium-catalyzed reaction couples an iodo- or bromo-substituted pyrrolopyrimidine intermediate with various boronic acids [6].
  • Biological Evaluation – Enzymatic Assays: Inhibition potency is typically determined via biochemical assays. For kinases, this often involves measuring the compound's ability to inhibit the phosphorylation of a peptide substrate by the target enzyme (e.g., RET kinase), with IC₅₀ values calculated from dose-response curves [6].
  • Biological Evaluation – Cytotoxicity and Antiviral Assays: Cell-based assays are used to determine a compound's cytotoxicity (e.g., against L1210 murine leukemic cells or various human cancer cell lines) and its antiviral activity (e.g., against HCMV or HSV-1). The therapeutic index (TI) is then calculated to identify compounds with selective antiviral action and low cellular toxicity [7] [5].

References

synthesis protocol for 5-Hydroxymethyltubercidin from 5-mercuritubercidin

Author: Smolecule Technical Support Team. Date: February 2026

Antiviral Profile of 5-Hydroxymethyltubercidin (HMTU)

The following table summarizes the potent antiviral activity of HMTU (identified as HUP1108 in the study) against a range of flaviviruses and its favorable cytotoxicity profile compared to other tubercidin derivatives [1].

Compound ID R1 R2 EC50 vs DENV2 (μM) CC50 (μM)
HUP1108 (HMTU) CH₂OH H 0.24 >20
HUP1136 (Tubercidin) H H <0.125 0.34
HUP1069 CH=NOH H <0.125 0.18
HUP1077 H N³-O 0.95 >20
Ribavirin 28 >400

HMTU exhibited broad-spectrum antiviral activity at submicromolar concentrations without significant cytotoxicity in BHK-21 cells at concentrations up to 20 μM [1]. The table below details its efficacy against various flaviviruses, outperforming reference drugs ribavirin and favipiravir [1].

Virus Cell Line HMTU EC50 (μM) Ribavirin EC50 (μM) Favipiravir EC50 (μM)
DENV1 BHK-21 0.35 62 17
DENV2 BHK-21 0.24 19 4.4
DENV3 BHK-21 0.42 54 13
DENV4 BHK-21 0.52 86 5.2
ZIKV BHK-21 1.3 31 40
YFV BHK-21 0.27 34 57
JEV BHK-21 0.50 33 80
WNV BHK-21 0.95 52 >100

Mechanism of Action Study Protocol

The research indicates that HMTU inhibits viral RNA replication. The following workflow illustrates the key experiments used to elucidate its mechanism of action against SARS-CoV-2 [1].

G Start Start: Investigate HMTU Mechanism of Action IFAs Immunofluorescence Assays (IFAs) Start->IFAs qRTPCR Real-time quantitative RT-PCR (qRT-PCR) Start->qRTPCR TCID50 TCID50 Assay Start->TCID50 TimeAdd Time-of-Addition Assay Start->TimeAdd RdRpAssay RNA Extension Assay using Viral RdRp Start->RdRpAssay Finding1 Finding: HMTU inhibits viral RNA replication IFAs->Finding1 qRTPCR->Finding1 TCID50->Finding1 Finding2 Finding: HMTU acts at a late stage of infection cycle TimeAdd->Finding2 Finding3 Finding: HMTU-TP incorporates into RNA, causing chain termination RdRpAssay->Finding3 Conclusion Conclusion: HMTU is a chain-terminating inhibitor of viral RdRp Finding1->Conclusion Finding2->Conclusion Finding3->Conclusion

Key Experimental Findings from the Workflow [1]:

  • Viral RNA Replication Inhibition: qRT-PCR and TCID50 assays confirmed a significant reduction in viral RNA and infectious viral titers in HMTU-treated cells.
  • Late-Stage Action: Time-of-addition assays pinpointed that HMTU specifically inhibits replication during the late stages of the SARS-CoV-2 infection cycle.
  • RdRp Inhibition: In vitro RNA extension assays demonstrated that HMTU 5'-triphosphate (HMTU-TP) is incorporated by the viral RNA-dependent RNA polymerase (RdRp), leading to chain termination of the growing RNA strand.

Suggestions for Further Research

Since the exact synthesis protocol from 5-mercuritubercidin is not available in the public domain, you may need to explore alternative paths:

  • Investigate Related Syntheses: The search results indicate that this compound is part of a nucleoside analog library from Hokkaido University [1]. Reaching out to the authors or related institutions might be a productive step.
  • Consult Brolier Methodologies: General methods for synthesizing 5-hydroxymethyl nucleosides might be adaptable. The synthesis often involves free radical bromination at the 5-position of a nucleoside precursor followed by displacement with an oxygen nucleophile. Patents like the one for 5-hydroxymethylfurfural [2] and papers on 5hmdC synthesis [3] discuss 5-hydroxymethylation strategies, though for different core structures.
  • Review Earlier Tubercidin Literature: Given that tubercidin itself was identified in the 1960s, older synthetic chemistry papers might contain clues to the mercury-mediated chemistry you are looking for.

References

Application Notes: HMTU as a Potent Broad-Spectrum Antiviral Agent Against SARS-CoV-2

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Compound Overview

5-Hydroxymethyltubercidin (HMTU), also known by its compound identifier HUP1108, is a nucleoside analog derived from tubercidin (7-deazaadenosine) that has demonstrated significant broad-spectrum antiviral activity against a range of viruses, including flaviviruses and coronaviruses [1]. With the continued need for effective antiviral therapies against SARS-CoV-2 and its variants, HMTU represents a promising candidate for further therapeutic development. These application notes consolidate the current research findings on HMTU's efficacy, mechanism of action, and proposed protocols for evaluating its antiviral activity against SARS-CoV-2 in laboratory settings.

The initial discovery of HMTU's antiviral properties emerged from a screen of 753 nucleoside analogs from the Hokkaido University compound library, where it showed particularly promising activity against dengue virus (DENV2) with an EC₅₀ of 0.24 µM and no significant cytotoxicity at concentrations up to 20 µM in BHK-21 cells [1]. This favorable selectivity index prompted further investigation into its activity against coronaviruses, including SARS-CoV-2.

Key Findings and Antiviral Profile

Quantitative Antiviral Activity

Extensive profiling has revealed HMTU's potent activity against multiple virus families. The table below summarizes the quantitative antiviral data obtained from various experimental assays:

Table 1: Comprehensive Antiviral Profile of HMTU

Virus Virus Family Cell Line Assay Type EC₅₀ (µM) Reference Compound EC₅₀ (µM)
SARS-CoV-2 Coronaviridae Vero E6/TMPRSS2 Viral replication Submicromolar range Not specified [2]
DENV2 Flaviviridae BHK-21 MTT 0.24 Ribavirin (19) [1]
ZIKV Flaviviridae BHK-21 MTT 1.3 Ribavirin (31) [1]
YFV Flaviviridae BHK-21 MTT 0.27 Ribavirin (34) [1]
JEV Flaviviridae BHK-21 MTT 0.50 Ribavirin (33) [1]
WNV Flaviviridae BHK-21 MTT 0.95 Ribavirin (52) [1]

The consistency of HMTU's antiviral effect across multiple flaviviruses and its demonstrated activity against SARS-CoV-2 suggests a broad-spectrum mechanism that potentially targets a conserved viral process common to these RNA viruses [1].

Cytotoxicity and Selectivity

A critical consideration for any antiviral candidate is its selectivity for viral versus host cell processes. HMTU demonstrates an excellent cytotoxicity profile, with a CC₅₀ >20 µM in BHK-21 cells, resulting in a favorable selectivity index for antiviral activity [1]. This indicates that HMTU exerts its antiviral effects at concentrations significantly below those that cause cellular toxicity, an essential characteristic for further therapeutic development.

Table 2: Cytotoxicity Profile of Tubercidin Derivatives

Compound ID R1 R2 DENV2 EC₅₀ (µM) CC₅₀ (µM)
HUP1136 (Tubercidin) H H <0.125 0.34
HUP1108 (HMTU) CH₂OH H 0.24 >20
HUP1069 CH=NOH H <0.125 0.18
HUP1077 H N³-O 0.95 >20

Mechanism of Action Studies

Molecular Mechanism

Research indicates that HMTU exerts its antiviral effect through inhibition of viral RNA replication [1]. The proposed mechanism involves:

  • Intracellular phosphorylation: HMTU is converted to its active 5'-triphosphate form (HMTU-TP) by cellular kinases [1].

  • RNA chain termination: HMTU-TP is recognized by the viral RNA-dependent RNA polymerase (RdRp) and incorporated into the growing RNA chain, resulting in premature chain termination [1].

  • Selective inhibition: The compound specifically inhibits the late stages of SARS-CoV-2 infection, particularly viral RNA synthesis, without significant effect on early stages of viral entry [1].

This mechanism is distinct from other antiviral approaches that target viral entry or protein processing, making HMTU a valuable candidate for combination therapy with protease inhibitors or other classes of antivirals.

Experimental Workflow for Mechanism Elucidation

The following diagram illustrates the experimental workflow used to elucidate HMTU's mechanism of action against SARS-CoV-2:

G Start Start: HMTU Mechanism of Action Analysis A1 Time-of-Addition Assay Start->A1 A2 RdRp Biochemical Assay Start->A2 A3 Viral RNA Quantification Start->A3 A4 Protein Expression Analysis Start->A4 B1 Determine critical inhibition window A1->B1 B2 Test HMTU-TP effect on RNA extension A2->B2 B3 Measure viral RNA replication levels A3->B3 B4 Assess viral protein synthesis A4->B4 C1 Late-stage replication inhibition confirmed B1->C1 C2 Direct RdRp inhibition confirmed B2->C2 C3 RNA synthesis suppression confirmed B3->C3 C4 Secondary effect on protein synthesis B4->C4 D Conclusion: HMTU inhibits viral replication via RdRp-mediated chain termination C1->D C2->D C3->D C4->D

Antiviral Screening Protocols

General Antiviral Assay Protocol for SARS-CoV-2

While a specific protocol for HMTU was not detailed in the available literature, the following general approach for evaluating anti-SARS-CoV-2 compounds can be adapted for HMTU testing, based on established antiviral screening methodologies [3]:

Table 3: Standard Antiviral Screening Protocol for SARS-CoV-2

Step Parameter Specifications Notes
Cell Culture Cell Lines A549+ACE2+TMPRSS2 or Vero E6/TMPRSS2 Ensure adequate ACE2 expression for viral entry
Seeding Density 3,000 cells/well (384-well) or 10,000 cells/well (96-well) 24h before compound addition
Compound Preparation Stock Concentration 10 mM in DMSO Store at -20°C
Working Dilutions 3-fold serial dilutions (typically 10 points) Use non-adsorbing plates
Final Concentration Range 36 µM to 0.0018 µM (from 10 mM stock) Adjust based on cytotoxicity
Viral Infection MOI 0.01-0.1 Optimize for cell type
Infection Time 1-2h Remove inoculum and replace with medium
Incubation Duration 48-72 hours Time-dependent on readout method
Temperature 37°C, 5% CO₂ Standard cell culture conditions
Assessment Cytopathic Effect Visual inspection or cell viability assays MTT, CellTiter-Glo, etc.
Viral Replication Plaque assay, qRT-PCR, immunostaining Multiple methods recommended
Cytotoxicity Assessment (CC₅₀ Determination)

Parallel to antiviral activity assessment, cytotoxicity must be evaluated using the following protocol:

  • Cell seeding: Seed appropriate cells in 96-well or 384-well plates at optimal density and incubate for 24 hours.

  • Compound treatment: Add serial dilutions of HMTU to cells, maintaining a constant DMSO concentration (typically ≤0.5%) across all wells.

  • Incubation: Incubate plates for 72 hours at 37°C, 5% CO₂.

  • Viability assessment: Add CellTiter-Glo reagent (25 µL/well for 384-well plates, 100 µL/well for 96-well plates) and incubate for 10-15 minutes at room temperature protected from light.

  • Measurement: Record luminescence using a plate reader with an integration time of 300ms [3].

  • Calculation: Determine CC₅₀ values using non-linear regression analysis of the dose-response curve.

Experimental Workflow for Antiviral Screening

The complete workflow for evaluating HMTU's antiviral activity follows this logical progression:

G Start Antiviral Screening Workflow P1 Plate cells (24h before experiment) Start->P1 P2 Add compound dilutions (2h pre-infection) P1->P2 P3 Infect with SARS-CoV-2 (MOI 0.01-0.1) P2->P3 P4 Incubate 48-72h (37°C, 5% CO₂) P3->P4 Branch Parallel Assessment P4->Branch A1 Antiviral Activity Branch->A1 A2 Cytotoxicity Branch->A2 M1 CPE observation Plaque assay qRT-PCR Immunostaining A1->M1 M2 Cell viability assay (MTT/CellTiter-Glo) Microscopic inspection A2->M2 R1 EC₅₀ Determination M1->R1 R2 CC₅₀ Determination M2->R2 End Selectivity Index (SI) SI = CC₅₀ / EC₅₀ R1->End R2->End

Discussion and Research Applications

The research data supports HMTU as a promising broad-spectrum antiviral candidate with multiple research applications:

Advantages of HMTU
  • Potent activity: HMTU demonstrates submicromolar to low micromolar EC₅₀ values against multiple viruses, indicating high potency [1].

  • Favorable cytotoxicity profile: With CC₅₀ >20 µM, HMTU shows a wide therapeutic window compared to its antiviral concentrations [1].

  • Broad-spectrum capability: Activity against both flaviviruses and coronaviruses suggests potential for treating multiple viral infections with a single compound [1].

  • Well-defined mechanism: As a nucleoside analog targeting RdRp, HMTU's mechanism is well-established, facilitating further optimization [1].

Comparison with Other SARS-CoV-2 Antiviral Targets

HMTU represents one of several approaches to targeting SARS-CoV-2. The table below compares different antiviral strategies:

Table 4: SARS-CoV-2 Antiviral Target Comparison

Target Representative Compounds Advantages Limitations
RdRp Remdesivir, HMTU High conservation across coronaviruses; proven clinical success Potential resistance development
3CLpro (Mpro) PF-00835231, GC-376, Nirmatrelvir High selectivity; unique cleavage specificity Intracellular concentration challenges
Helicase (nsP13) Various screening hits [4] Highly conserved; essential for replication Few developed inhibitors
PLpro GRL0617 Additional effects on host immune response Potential side effects
Host-directed NDGA [5] Higher barrier to resistance Potential host toxicity

Conclusion

HMTU represents a promising broad-spectrum antiviral candidate with demonstrated activity against SARS-CoV-2 and multiple flaviviruses at submicromolar concentrations. Its favorable cytotoxicity profile and well-defined mechanism of action as an RdRp inhibitor make it an excellent candidate for further development. The protocols outlined herein provide researchers with a framework for evaluating HMTU's antiviral activity, though consultation of the original literature is recommended for complete methodological details.

Future research directions should include combination studies with other antiviral mechanisms (such as protease inhibitors), assessment against emerging SARS-CoV-2 variants, and further mechanistic studies to optimize its therapeutic potential.

References

Comprehensive Application Notes and Protocols for Assessing HMTU Inhibition of Viral RNA-Dependent RNA Polymerase

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the document.

Introduction to HMTU and Viral Replication Machinery

5-Hydroxymethyltubercidin (HMTU) is a nucleoside analog derived from tubercidin (7-deazaadenosine) that has demonstrated significant broad-spectrum antiviral activity against multiple RNA viruses, including SARS-CoV-2, dengue virus, Zika virus, and other coronaviruses [1]. As a derivative of the adenosine analog tubercidin, HMTU exerts its antiviral effects primarily through inhibition of the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication that lacks direct homologs in human cells, making it an attractive drug target [2] [1]. The molecular mechanism of HMTU involves its intracellular phosphorylation to the active triphosphate form, which subsequently competes with natural nucleotides for incorporation into the growing RNA chain by viral RdRp, leading to premature termination of viral RNA synthesis and eventual inhibition of viral replication [1].

Viral RdRps from different virus families share common structural features and catalytic mechanisms, typically described as a "right hand" architecture with fingers, palm, and thumb subdomains [3]. The SARS-CoV-2 RdRp (nsp12) requires co-factors nsp7 and nsp8 for processive RNA synthesis activity, forming a multi-subunit replication complex that represents the minimal components for robust RNA synthesis [2] [3]. For coronaviruses, an additional important consideration is the proofreading exoribonuclease (ExoN, nsp14) which provides resistance to nucleotide analog inhibitors by excising erroneously incorporated nucleotides from the nascent RNA chain [4]. Understanding the interplay between these viral enzymes is crucial for developing effective nucleoside analog therapeutics like HMTU.

Biochemical RdRp Inhibition Assays

Principle and Rationale

Biochemical RdRp assays utilizing purified viral components allow for direct measurement of enzyme kinetics and compound inhibition mechanisms without the complicating factors of cellular uptake and metabolism. These cell-free systems are particularly valuable for initial compound screening and mechanistic studies that require precise control over experimental conditions [5]. The fundamental principle involves incubating the purified RdRp complex with RNA templates and nucleotide substrates, then measuring the resulting RNA products in the presence and absence of the inhibitor compound. For HMTU, which requires triphosphorylation for activity, these assays would utilize the active HMTU triphosphate (HMTU-TP) form to directly assess RdRp inhibition without dependence on cellular kinases [2].

Reagents and Equipment
  • Purified RdRp Components: SARS-CoV-2 nsp12 (RdRp), nsp7, and nsp8 expressed and purified from E. coli or insect cells [4] [3]
  • RNA Substrates: Template-primer RNA duplexes, typically 20-30 nucleotides in length with a 1-nt 3' overhang for proper ExoN binding when applicable [4]
  • Nucleotide Solutions: ATP, GTP, CTP, UTP, and HMTU-TP prepared in nuclease-free water
  • Reaction Buffer: 50 mM HEPES (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100 [2]
  • Detection System: Radiolabeled (α-³²P or α-³³P) nucleotides or fluorescently-labeled RNA templates
  • Equipment: Thermal cycler or water bath, gel electrophoresis apparatus, phosphorimager or fluorimager
Step-by-Step Protocol
  • RdRp Complex Reconstitution:

    • Combine nsp12, nsp7, and nsp8 in a 1:2:2 molar ratio in reconstitution buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol)
    • Incubate on ice for 30 minutes to allow complex formation [3]
  • RdRp Reaction Setup:

    • Prepare master mix containing reaction buffer, RdRp complex (10-50 nM), and RNA template-primer (50 nM)
    • Add natural NTPs (at concentrations near their Km values - see Table 1) and varying concentrations of HMTU-TP (0.1-100 μM)
    • Include appropriate controls: no enzyme (background), no inhibitor (maximum activity), and known inhibitor (validation control)
  • Reaction Incubation:

    • Incubate at 37°C for 30-60 minutes, ensuring linear initial velocity conditions where less than 10% of substrates are consumed [5]
  • Product Detection and Analysis:

    • Terminate reactions by adding 2× stop solution (95% formamide, 20 mM EDTA, 0.05% bromophenol blue)
    • Denature at 95°C for 5 minutes and resolve products by denaturing PAGE (15-20% polyacrylamide, 7M urea)
    • Visualize using phosphorimager or fluorimager and quantify product bands

Table 1: Recommended Substrate Concentrations for Biochemical RdRp Assays

Component Concentration Range Optimal for Inhibition Studies
RdRp Complex 10-50 nM 20 nM
RNA Template-Primer 20-100 nM 50 nM
Natural NTPs 0.2-5.0 × Km Near Km value
HMTU-TP 0.1-100 μM Full range for IC₅₀
Mg²⁺ 5-15 mM 10 mM
Incubation Time 15-90 min 30 min
Data Analysis and Interpretation

The initial velocity of the RdRp reaction at each HMTU-TP concentration should be determined from the linear range of product formation [5]. These values are used to generate inhibition curves and calculate the half-maximal inhibitory concentration (IC₅₀) through nonlinear regression fitting to the following equation:

% Activity = 100 / [1 + ([I]/IC₅₀)ⁿH]

where [I] is the inhibitor concentration and nH is the Hill coefficient. To determine the mechanism of inhibition, measure IC₅₀ values at multiple substrate concentrations and analyze using Lineweaver-Burk or Dixon plots [6]. Competitive inhibitors will show increasing IC₅₀ with increasing substrate concentration, while non-competitive inhibitors will show constant IC₅₀ values.

Cell-Based RdRp Activity Assays

Principle and Rationale

Cell-based RdRp assays provide a complementary approach that accounts for cellular uptake, metabolic activation, and intracellular dynamics of inhibitor compounds. These systems are particularly valuable for HMTU, which requires conversion to its active triphosphate form within cells [2] [1]. The general strategy involves transfection of cells with a reporter system where viral RdRp activity drives expression of a measurable signal (e.g., luciferase), allowing quantification of RdRp inhibition by compounds like HMTU in a cellular context [2]. This approach also enables assessment of compound cytotoxicity and evaluation of the proofreading activity of viral exoribonuclease when nsp14 is co-expressed with the RdRp complex [2].

Reagents and Equipment
  • Cell Lines: HEK293T or A549 cells maintained in DMEM with 10% FBS [2]
  • Plasmids: Expression vectors for viral RdRp components (nsp12, nsp7, nsp8) and exoribonuclease (nsp10, nsp14) with C-terminal Flag tags [2]
  • Reporter System: pCoV-Gluc plasmid containing Gaussia luciferase gene under control of coronavirus 5'- and 3'-UTRs [2]
  • Compound Solutions: HMTU prepared in DMSO or appropriate vehicle
  • Detection Reagents: Gaussia luciferase assay kit, cell viability assay (e.g., MTT, CellTiter-Glo)
Step-by-Step Protocol
  • Cell Seeding and Transfection:

    • Seed HEK293T cells in 96-well plates at 1×10⁴ cells/well and incubate for 24 hours
    • Transfect with RdRp complex plasmids (nsp12, nsp7, nsp8) and pCoV-Gluc reporter using appropriate transfection reagent
    • For exonuclease resistance assessment, include nsp10 and nsp14 plasmids in the transfection mix [2]
  • Compound Treatment:

    • At 6-8 hours post-transfection, add serial dilutions of HMTU (0.01-100 μM) to cells
    • Include controls: vehicle only (maximum activity), cytotoxic control, and known RdRp inhibitor (e.g., remdesivir)
  • Luciferase Measurement:

    • At 48 hours post-transfection, collect cell culture supernatant
    • Measure Gaussia luciferase activity using commercial assay kit according to manufacturer's instructions
    • Normalize luciferase readings to cell viability determined in parallel wells
  • Data Collection:

    • Record luminescence signals and cell viability measurements
    • Calculate normalized RdRp activity as percentage of vehicle control

Table 2: Key Parameters for Cell-Based RdRp Inhibition Assays

Parameter Standard Condition Variations for Optimization
Cell Line HEK293T A549, Vero E6, huh-7
Transfection Amount 100 ng RdRp plasmids + 50 ng reporter/well 50-200 ng total DNA/well
HMTU Treatment Time 6-8 hours post-transfection Immediate vs. delayed addition
Incubation Period 48 hours 24-72 hours for time course
HMTU Concentration Range 0.01-100 μM 0.001-1000 μM for full curve
Endpoint Measurements Luciferase activity, cell viability RNA quantification, Western blot
Data Analysis and Interpretation

Dose-response curves are generated by plotting normalized RdRp activity against log[HMTU concentration] and fitting to a four-parameter logistic equation to determine the half-maximal effective concentration (EC₅₀). The therapeutic index can be calculated as the ratio of CC₅₀ (50% cytotoxic concentration) to EC₅₀. Comparison of EC₅₀ values in the presence and absence of exoribonuclease (nsp14) provides insight into HMTU's resistance to proofreading activity [2]. A significant increase in EC₅₀ when nsp14 is co-expressed indicates susceptibility to exonuclease-mediated excision, while minimal change suggests resistance to proofreading.

Advanced Assessment Methods

Single-Molecule Binding Assays

Single-molecule approaches such as Protein-Induced Fluorescence Enhancement (SM-PIFE) provide real-time monitoring of RdRp-RNA binding dynamics and the impact of inhibitors on these interactions [3]. This technique detects changes in fluorescence intensity as proteins bind to fluorophore-labeled RNA, allowing direct measurement of binding lifetimes and affinity constants without the need for enzyme activity [3].

Diagram: Single-Molecule RdRp Binding Assay Workflow

G A Immobilize Biotinylated RNA on PEG-Streptavidin Surface B Flow in RdRp Complex ± Inhibitor A->B Surface Preparation C Monitor Binding Events via Fluorescence Enhancement B->C Incubation D Track Binding Durations and Frequency C->D Data Collection E Analyze Binding Kinetics and Inhibitor Effects D->E Analysis

For HMTU assessment, SM-PIFE can distinguish whether the compound affects initial RdRp-RNA binding or subsequent catalytic steps by comparing binding kinetics in the presence of HMTU versus catalytic inhibitors like remdesivir and binding inhibitors like suramin [3].

Exonuclease Resistance Assays

The proofreading activity of coronavirus nsp14 exoribonuclease significantly impacts the efficacy of nucleotide analog inhibitors [4] [2]. Assessing HMTU's resistance to excision requires specialized exonuclease assays:

  • ExoN Reaction Setup:

    • Prepare remdesivir- or HMTU-incorporated RNA substrates using RdRp incorporation assays [4]
    • Incubate RNA substrates with purified nsp10-nsp14 complex (ExoN) in ExoN buffer (20 mM HEPES pH 8.0, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
    • Resolve products by denaturing PAGE and quantify excision efficiency
  • Coupled RdRp-ExoN Assay:

    • Measure RNA extension in the presence of both RdRp and ExoN with HMTU-TP
    • Compare extension efficiency with and without active ExoN
    • Active excision will result in restored RNA synthesis in the presence of functional ExoN [4]
Primer Extension Assays

Primer extension assays provide detailed information about the precise location and consequences of HMTU incorporation:

  • RNA Synthesis Reactions:

    • Perform RdRp reactions with defined RNA templates and HMTU-TP
    • Include natural NTPs as controls
  • Product Analysis:

    • Resolve RNA products on high-resolution denaturing polyacrylamide gels
    • Compare banding patterns to identify chain termination positions
    • Use sequencing ladders for precise mapping of incorporation sites

This approach can distinguish between immediate chain termination (as with remdesivir) and delayed termination or mutagenic incorporation [4].

Data Interpretation and Mechanistic Insights

Establishing Inhibition Mechanism

Interpretation of HMTU inhibition data should address several key mechanistic questions:

  • Competition Pattern: Determine whether HMTU-TP competes with specific natural NTPs (typically ATP) by varying individual NTP concentrations and measuring inhibition patterns [6]

  • Incorporation vs. Termination: Assess whether HMTU incorporation causes immediate chain termination or permits additional nucleotide additions before stalling through delayed chain termination [4]

  • Exonuclease Susceptibility: Evaluate whether incorporated HMTU is efficiently excised by ExoN by comparing inhibition potency in systems with and without functional nsp14 [4] [2]

Table 3: Key Biochemical Parameters for HMTU Characterization

Parameter Experimental Approach Interpretation
IC₅₀ (Biochemical) RdRp activity assay with HMTU-TP Direct inhibition potency on target enzyme
EC₅₀ (Cellular) Cell-based RdRp reporter assay Cellular efficacy including uptake and metabolism
CC₅₀ Cell viability assay Cytotoxicity threshold
Therapeutic Index CC₅₀/EC₅₀ Selectivity for antiviral vs. cytotoxic effects
ExoN Resistance Ratio EC₅₀(+nsp14)/EC₅₀(-nsp14) Susceptibility to proofreading-mediated excision
Binding Constants SM-PIFE assays Affinity for RdRp-RNA complex
Comparative Analysis with Reference Compounds

Benchmarking HMTU against known RdRp inhibitors provides context for evaluating its potential utility:

  • Remdesivir: Chain-terminating adenosine analog that destabilizes RdRp-RNA interaction [4]
  • Molnupiravir: Mutagenic cytidine analog that increases viral error rate [7]
  • Suramin: Non-nucleoside inhibitor that blocks RNA binding site [3]

Diagram: RdRp Inhibition Mechanisms

G A RdRp-RNA Complex Formation B Nucleotide Binding and Selection A->B Natural Process C Catalytic Incorporation into RNA Chain B->C Natural Process D RNA Translocation or Termination C->D Natural Process E Proofreading Excision by ExoN (Coronaviruses) C->E Error Correction D->B Processive Synthesis E->B Continued Synthesis F Suramin Binding Site Block F->A Inhibits G HMTU-TP Competitive Incorporation G->B Competes H Remdesivir-TP Chain Termination H->D Causes I ExoN-Mediated Excision I->G Counters I->H Counters

Troubleshooting and Technical Considerations

Common Technical Issues
  • Non-linear Reaction Kinetics: Ensure initial velocity conditions by using ≤10% substrate depletion, optimizing enzyme concentration, and verifying linear time courses [5]

  • High Background in Cellular Assays: Include appropriate controls (empty vector, catalytically dead RdRp D760A mutant) to account for non-specific effects [2]

  • Variable ExoN Activity: Confirm nsp14 functionality with control substrates and optimize nsp10 co-expression for maximal ExoN activity [4]

  • HMTU Solubility and Stability: Prepare fresh stock solutions and confirm compound integrity by HPLC when possible

Optimization Strategies
  • Enzyme Lot Variability: Characterize each RdRp preparation for specific activity and perform pilot experiments with reference inhibitors

  • Cellular Uptake Considerations: In cell-based assays, verify intracellular conversion of HMTU to active triphosphate form through metabolic studies

  • Template Dependence: Test multiple RNA templates with different sequences and structures as RdRp activity can be template-dependent

Conclusion

The comprehensive assessment of HMTU inhibition of viral RdRp requires a multi-faceted approach combining biochemical, cellular, and advanced biophysical methods. The protocols outlined herein provide a framework for characterizing the inhibition potency, mechanistic basis, and exonuclease resistance of HMTU and related nucleoside analogs. Proper application of these methods enables researchers to obtain robust, reproducible data that informs drug development decisions and advances our understanding of antiviral mechanisms against medically important RNA viruses.

References

Comprehensive Application Notes and Protocols: Cell Culture Models for 5-Hydroxymethyltubercidin Antiviral Testing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 5-Hydroxymethyltubercidin (HMTU) as a Broad-Spectrum Antiviral Agent

This compound (HMTU), also designated as HUP1108, is a novel nucleoside analog derived from tubercidin (7-deazaadenosine) that has demonstrated potent broad-spectrum antiviral activity against multiple medically significant virus families. This compound was identified through systematic screening of a nucleoside analog library from Hokkaido University, showing exceptional promise particularly against flaviviruses (including dengue virus serotypes 1-4, Zika virus, yellow fever virus, Japanese encephalitis virus, and West Nile virus) and coronaviruses (including SARS-CoV-2). HMTU exhibits its antiviral effects at submicromolar concentrations (EC~50~ values ranging from 0.24-1.3 μM for flaviviruses) without significant cytotoxicity in mammalian cell cultures (CC~50~ >20 μM in BHK-21 cells), yielding a favorable selective index for further therapeutic development [1] [2].

The chemical structure of HMTU features a 7-deazaadenosine base moiety with a hydroxymethyl substitution at the 5-position, which appears to confer both improved antiviral potency and reduced cellular toxicity compared to the parent compound tubercidin and other derivatives. As newly emerging and re-emerging viral infections continue to pose significant threats to global health and economies, the development of broad-spectrum antiviral agents like HMTU represents a critical frontier in antiviral drug discovery. These application notes provide detailed methodologies for evaluating HMTU's antiviral activity in various cell culture model systems, supporting standardized assessment for research and development purposes [1] [3].

Antiviral Efficacy Profile of HMTU

Quantitative Assessment of Antiviral Activity

Systematic investigation of HMTU's antiviral potential has revealed consistent potency across multiple virus families, with particular strength against flaviviruses and coronaviruses. The following tables summarize comprehensive efficacy data obtained from standardized cell culture assays:

Table 1: Anti-Flavivirus Activity of HMTU in BHK-21 Cells [1]

Virus Cell Line Assay Duration Assay Type HMTU EC~50~ (μM) Ribavirin EC~50~ (μM) Favipiravir EC~50~ (μM)
DENV1 BHK-21 5 days Resazurin 0.35 62 17
DENV2 BHK-21 4 days Resazurin 0.24 19 4.4
DENV3 BHK-21 5 days Resazurin 0.42 54 13
DENV4 BHK-21 5 days Resazurin 0.52 86 5.2
ZIKV BHK-21 3 days MTT 1.3 31 40
YFV BHK-21 3 days MTT 0.27 34 57
JEV BHK-21 3 days MTT 0.50 33 80
WNV BHK-21 3 days MTT 0.95 52 >100

Table 2: Cytotoxicity Profile of Tubercidin Derivatives in BHK-21 Cells [1]

Compound ID R1 R2 DENV2 EC~50~ (μM) CC~50~ (μM)
HUP1136 (Tubercidin) H H <0.125 0.34
HUP1108 (HMTU) CH~2~OH H 0.24 >20
HUP1069 CH=NOH H <0.125 0.18
HUP1077 H N~3~-O 0.95 >20
Ribavirin - - 28 >400

The data demonstrate that HMTU possesses significantly enhanced antiviral potency compared to reference antiviral compounds ribavirin and favipiravir, with EC~50~ values consistently in the submicromolar range. Importantly, HMTU maintains this potent activity while exhibiting markedly reduced cytotoxicity compared to the parent compound tubercidin (HUP1136), which showed substantial cellular toxicity at concentrations near its effective antiviral concentration [1].

Coronavirus Inhibition Profile

HMTU has demonstrated exceptional activity against human coronaviruses, including SARS-CoV-2. In time-of-addition experiments and RNA extension assays, researchers have determined that HMTU specifically inhibits viral RNA replication during the late stages of the viral infection process. The compound's 5'-triphosphate form (HMTU-TP) directly inhibits RNA extension catalyzed by the viral RNA-dependent RNA polymerase (RdRp), leading to chain termination of viral RNA synthesis. This mechanism is particularly relevant for SARS-CoV-2 inhibition and positions HMTU as a promising lead compound for broad-spectrum antiviral development against current and emerging coronavirus threats [1] [2] [4].

Mechanism of Action and Molecular Targets

Antiviral Mechanism of HMTU

The primary mechanism of action of HMTU involves intracellular phosphorylation to its active triphosphate form (HMTU-TP), which subsequently functions as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). This mechanism is shared among several antiviral nucleoside analogs, but HMTU demonstrates distinctive potency and a broad spectrum of activity. The molecular events in HMTU's mechanism can be visualized as follows:

G HMTU HMTU ENT_Transport ENT/CNT Transporters HMTU->ENT_Transport Cellular Uptake HMTU_MP HMTU-MP ENT_Transport->HMTU_MP Initial Phosphorylation HMTU_DP HMTU-DP HMTU_MP->HMTU_DP Second Phosphorylation HMTU_TP HMTU-TP HMTU_DP->HMTU_TP Third Phosphorylation RdRp Viral RdRp HMTU_TP->RdRp Incorporation into Growing RNA Chain Chain_Termination RNA Chain Termination RdRp->Chain_Termination Viral_Replication Inhibited Viral Replication Chain_Termination->Viral_Replication

The antiviral activity of HMTU is dependent on efficient cellular uptake and intracellular phosphorylation. Research on similar nucleoside analogs like GS-441524 (the parent nucleoside of remdesivir) suggests that cellular uptake occurs primarily through equilibrative (ENT) and concentrative (CNT) nucleoside transporters [5]. The initial phosphorylation step is often rate-limiting for nucleoside analogs, but HMTU appears to be efficiently converted to its active triphosphate form in infected cells. Once formed, HMTU-TP competes with natural nucleotides for incorporation by viral RNA polymerase, resulting in premature chain termination and effective suppression of viral replication [1].

Stage-Specific Inhibition of Viral Replication

Time-of-addition experiments have demonstrated that HMTU exerts its most potent inhibitory effects during the late stages of viral infection, particularly during viral RNA replication and synthesis of progeny genomes. This stage-specific activity profile aligns with the proposed mechanism of RdRp inhibition and distinguishes HMTU from antiviral compounds that target earlier stages in the viral life cycle such as viral entry or uncoating. The specific inhibition of the viral replication complex makes HMTU an attractive candidate for combination therapy with antivirals targeting different stages of the viral life cycle [1] [2].

Cell Culture Models for Antiviral Screening

Standard Two-Dimensional (2D) Cell Culture Systems

Conventional monolayer cultures represent the foundational system for initial antiviral compound screening and characterization. For HMTU evaluation, the following mammalian cell lines have demonstrated utility:

  • BHK-21 cells (Baby Hamster Kidney fibroblasts): Employed extensively for flavivirus (DENV, ZIKV, YFV, JEV, WNV) susceptibility testing and initial compound screening [1]
  • Vero E6 cells (African green monkey kidney epithelial cells): Utilized for coronavirus studies, including SARS-CoV-2, due to high viral susceptibility and robust replication [1] [6]
  • Huh7it-1 cells (Human hepatoma derived): Appropriate for a broad spectrum of viruses including HCV, DENV, JEV, and other medically significant pathogens [7]
  • Calu-3 2B4 cells (Human lung adenocarcinoma): Represent a relevant respiratory epithelial model for coronavirus infection and therapeutic assessment [5]

These cell lines are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and appropriate antibiotics at 37°C in a 5% CO~2~ humidified atmosphere. For viral infection experiments, the serum concentration is often reduced to 2% to minimize interference while maintaining cell viability [1] [6] [7].

Advanced Three-Dimensional (3D) Cell Culture Models

Three-dimensional culture systems provide a more physiologically relevant environment for antiviral evaluation, better replicating tissue architecture, cell-cell interactions, and polarization observed in vivo. The ECM-based 3D model using decellularized equine pericardium has demonstrated enhanced biological relevance for antiviral drug screening in primary human cells [6]. These advanced culture systems offer several advantages:

  • Improved differentiation and polarization of epithelial cells
  • Enhanced expression of native viral receptors and host factors
  • More predictive modeling of drug penetration and efficacy
  • Better preservation of host cell metabolism and signaling pathways

Primary Normal Human Epidermal Keratinocytes (NHEK) cultured in 3D systems have shown particular utility for studying viruses that infect epithelial tissues and for evaluating antiviral compounds like HMTU under conditions that more closely mimic human infection [6].

Experimental Protocols for Antiviral Activity Assessment

Protocol 1: Antiviral Activity Screening Using Resazurin Reduction Assay

The resazurin reduction assay provides a reliable, high-throughput method for quantifying antiviral effects through measurement of cellular metabolic activity as a surrogate for viral cytopathic effect (CPE) inhibition [1].

Materials:

  • Subconfluent monolayers of appropriate cell line (BHK-21 for flaviviruses, Vero E6 for coronaviruses)
  • Virus stock with predetermined titer (TCID~50~ or plaque-forming units)
  • HMTU serial dilutions in appropriate solvent (typically DMSO, final concentration ≤0.1%)
  • Resazurin sodium salt solution (0.15 mg/mL in PBS)
  • Complete cell culture medium with 2% FBS
  • 96-well tissue culture-treated plates
  • Fluorescence plate reader (560~Ex~/590~Em~ nm)

Procedure:

  • Seed cells in 96-well plates at 2×10^4^ cells/well and incubate for 24 hours at 37°C, 5% CO~2~
  • Prepare serial dilutions of HMTU in maintenance medium (2% FBS) covering a concentration range from 20 μM to 0.1 μM
  • Remove culture medium from cells and infect with virus suspension at MOI 0.01-0.1 in 100 μL maintenance medium
  • Immediately add 100 μL of HMTU dilutions to appropriate wells; include virus control (no compound), cell control (no virus, no compound), and compound control (no virus)
  • Incubate plates for specified duration (3-5 days depending on virus)
  • Add 20 μL resazurin solution to each well and incubate for 3-4 hours at 37°C
  • Measure fluorescence using plate reader
  • Calculate percentage protection using formula: [(F~sample~ - F~virus control~) / (F~cell control~ - F~virus control~)] × 100
  • Generate dose-response curves and calculate EC~50~ values using appropriate statistical software

Validation Notes:

  • Cytotoxicity controls must be run in parallel using uninfected cells treated with compound
  • Ribavirin or other established antivirals should be included as reference compounds
  • Each concentration should be tested in at least triplicate with three independent experiments [1]
Protocol 2: Virus Titer Reduction Assay (Plaque Assay)

The plaque assay provides direct quantification of infectious virus particle reduction following HMTU treatment, offering complementary data to metabolic activity assays.

Materials:

  • Semiconfluent cell monolayers in 12-well or 24-well plates
  • Virus-infected cell culture supernatants from treated and untreated controls
  • Overlay medium: Maintenance medium with 1.0-1.5% carboxymethylcellulose or 0.8% agarose
  • Fixing solution: 10% formalin in PBS or 4% paraformaldehyde
  • Staining solution: 1% crystal violet in 20% ethanol
  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare virus inocula from HMTU-treated and untreated cultures at various time points post-infection
  • Serially dilute virus samples in maintenance medium (typically 10-fold dilutions)
  • Aspirate medium from indicator cell monolayers and inoculate with 100-200 μL of virus dilutions
  • Incubate for 1-2 hours at 37°C with occasional rocking for even adsorption
  • Carefully overlay with overlay medium (2 mL for 12-well plates, 1 mL for 24-well plates)
  • Incubate plates for appropriate duration until plaques become visible (varies by virus)
  • Remove overlay and fix cells with formalin or paraformaldehyde for 30 minutes
  • Remove fixative and stain with crystal violet solution for 15-20 minutes
  • Rinse plates with water and count plaques
  • Calculate virus titer as PFU/mL and determine log~10~ reduction compared to untreated controls [7]
Protocol 3: Time-of-Addition Assay

Time-of-addition experiments help identify the specific stage of the viral replication cycle targeted by HMTU, providing mechanistic insight complementary to efficacy data.

Materials:

  • Synchronized cell cultures in multi-well plates
  • Virus stock with known titer
  • HMTU solution at working concentration
  • Maintenance medium

Procedure:

  • Seed cells in 24-well plates and incubate until 70-80% confluent
  • Implement one of the following treatment schedules:
    • Pre-treatment: Add HMTU 2 hours before infection, remove before infection
    • Adsorption: Add HMTU during virus adsorption period (1-2 hours)
    • Post-entry: Add HMTU at specified times after infection (0-2h, 2-4h, 4-8h, etc.)
  • For all conditions, ensure equal MOI and infection time
  • At 24 hours post-infection, collect supernatants for virus titer determination and cells for RNA analysis
  • Quantitate viral RNA using qRT-PCR or infectious virus by plaque assay
  • Compare results across time points to identify the most sensitive period for HMTU activity [1]

The experimental workflow for comprehensive HMTU characterization integrates these protocols as follows:

G Start Cell Culture Preparation (BHK-21, Vero E6, Huh7it-1) Step1 Initial Screening Resazurin Assay Start->Step1 Step2 Cytotoxicity Assessment MTT/Resazurin in Uninfected Cells Step1->Step2 Step3 Confirmatory Testing Plaque Reduction Assay Step2->Step3 Step4 Mechanistic Studies Time-of-Addition Assay Step3->Step4 Step5 Molecular Analysis RdRp Inhibition Assay Step4->Step5 Results Data Integration and EC50/CC50/SI Calculation Step5->Results

Quality Control and Standardization

Reference Compounds and Controls

Proper controls are essential for reliable antiviral evaluation of HMTU. Each experiment should include:

  • Virus control: Infected, untreated cells
  • Cell control: Uninfected, untreated cells
  • Compound control: Uninfected cells treated with HMTU (cytotoxicity assessment)
  • Reference antiviral control: Infected cells treated with established antiviral (ribavirin, favipiravir, or remdesivir)

Reference compounds should be prepared as stock solutions following manufacturer recommendations and stored under appropriate conditions. Serial dilutions should cover their known EC~50~ ranges to validate assay sensitivity [1] [7].

Data Analysis and Interpretation

Dose-response curves should be generated from at least three independent experiments, each with technical replicates. The half-maximal effective concentration (EC~50~) is calculated using nonlinear regression analysis (four-parameter logistic curve). The half-maximal cytotoxic concentration (CC~50~) is determined similarly from cytotoxicity assays. The selective index (SI) is calculated as CC~50~/EC~50~, with values greater than 10 generally indicating promising therapeutic potential [1].

For HMTU, the high SI values observed across multiple virus families (>83 for DENV2 in BHK-21 cells) support its potential as a therapeutic candidate. Statistical analysis should include appropriate measures of variability and significance testing between treatment groups [1].

Troubleshooting and Technical Considerations

Common Technical Issues and Solutions
  • High variability between replicates: Ensure consistent cell passage number, avoid overconfluence, and use freshly prepared compound solutions
  • Unexpected cytotoxicity: Verify DMSO concentration does not exceed 0.1%, check compound solubility, and confirm appropriate serum concentrations
  • Inconsistent viral infection: Titrate virus stock for appropriate MOI, ensure consistent adsorption conditions, and include infection controls
  • Poor assay sensitivity: Validate reference compound performance, check cell viability, and confirm appropriate assay duration
Optimization Guidelines

Cell density optimization is critical for reproducible results. For BHK-21 cells in 96-well plates, 2×10^4^ cells/well typically provides optimal density for 3-5 day assays. Infection parameters should be standardized using predetermined MOI that produces measurable CPE or viral antigen expression without complete destruction of control cells. For HMTU solubility, stock solutions in DMSO at 10-20 mM are generally stable when stored at -20°C for up to 3 months [1] [7].

Conclusion

The application notes and protocols detailed herein provide a standardized framework for evaluating the broad-spectrum antiviral activity of this compound (HMTU) in cell culture models. Through implementation of these methodologies, researchers can reliably quantify HMTU potency against diverse viruses, elucidate its mechanism of action, and generate comparable data across laboratories. The consistent submicromolar efficacy demonstrated against multiple flaviviruses and coronaviruses, coupled with a favorable cytotoxicity profile, positions HMTU as a promising lead compound for continued antiviral development. These protocols support the standardized assessment necessary to advance this promising compound through the drug development pipeline.

References

Application Note: Assessing the Antiviral Mechanism of HMTU-TP via an RNA Extension Assay

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction 5-Hydroxymethyltubercidin (HMTU) is a nucleoside analog that exhibits potent, broad-spectrum antiviral activity against flaviviruses (e.g., Dengue, Zika) and coronaviruses (e.g., SARS-CoV-2) at submicromolar concentrations [1]. Its proposed mechanism of action is through its intracellular triphosphate form, HMTU-TP, which inhibits viral replication by causing chain termination during RNA synthesis catalyzed by the viral RNA-dependent RNA polymerase (RdRp) [1]. This application note details a methodology to directly demonstrate and quantify the inhibition of RNA extension by HMTU-TP, a key experiment for validating its mechanism as a chain-terminating antiviral agent.

2. Experimental Protocol: RNA Extension Assay

This protocol is adapted from principles used to study similar nucleoside analogs like 2'-F-2'-Br-UTP and 2'-F-2'-Me-UTP [2].

2.1. Key Reagents and Equipment

  • Purified Viral RdRp: Full-length RNA-dependent RNA polymerase, such as SARS-CoV-2 nsp12 or Dengue virus NS5. The enzyme should be expressed and purified to homogeneity (e.g., from insect cells using a baculovirus system for better folding) [2].
  • Nucleotide Solutions: Natural NTPs (ATP, GTP, CTP, UTP) and the investigational compound, HMTU-TP.
  • Radiolabeled Nucleotide: [α-³²P]-CTP or [α-³²P]-GTP for sensitive detection of synthesized RNA products.
  • RNA Primer/Template Complex: A short, synthetic RNA primer (e.g., 10-15 nucleotides) annealed to a longer RNA template (e.g., 20-30 nucleotides). The sequence should be designed to create a context where HMTU-TP is incorporated opposite a specific base in the template.
  • Reaction Buffer (5X Concentrate):
    • 250 mM HEPES-KOH (pH 7.5)
    • 100 mM NaCl
    • 50 mM MgCl₂ or 10 mM MnCl₂ (Mn²⁺ often enhances the incorporation of nucleotide analogs) [2]
    • 5 mM Dithiothreitol (DTT)
    • 0.1% Triton X-100
  • Equipment: Thermocycler or water bath, polyacrylamide gel electrophoresis (PAGE) apparatus, phosphorimager or X-ray film for visualization.

2.2. Detailed Procedure

  • Prepare the Reaction Mix: For a 25 µL final reaction volume, combine the following on ice:

    • 5 µL of 5X Reaction Buffer
    • 1 µL of RdRp enzyme (e.g., 100-200 nM final concentration)
    • 1 µL of RNA primer/template complex (e.g., 500 nM final concentration)
    • 1 µL of natural NTP mix (excluding CTP if using [α-³²P]-CTP for labeling)
    • 1 µL of [α-³²P]-CTP
    • Varying concentrations of HMTU-TP (e.g., 0, 0.1, 1, 10, 100 µM) to test for dose-dependent inhibition. Include a control with only natural NTPs.
    • Nuclease-free water to 25 µL.
  • Initiate and Incubate: Start the reaction by transferring the tubes from ice to a pre-heated block at 30°C. Incubate for 30-60 minutes.

  • Terminate the Reaction: Add an equal volume (25 µL) of Stop Solution (95% formamide, 20 mM EDTA, 0.05% each of Bromophenol Blue and Xylene Cyanol) to each tube. Heat the samples at 95°C for 5 minutes to denature the RNA.

  • Visualize and Analyze:

    • Resolve the reaction products by denaturing urea-PAGE (e.g., 15-20% gel).
    • Expose the gel to a phosphorimager screen overnight.
    • Analyze the resulting image for RNA products. Chain termination will be evidenced by the accumulation of a truncated RNA band one nucleotide longer than the primer, corresponding to the incorporation of HMTU-TP and the failure to add the next nucleotide. Compare the band intensity and pattern across different HMTU-TP concentrations.

3. Expected Results and Data Interpretation

The RNA extension assay should provide two primary lines of evidence for HMTU-TP's mechanism.

3.1. Direct Observation of Chain Termination The gel image will show the progression of RNA synthesis. In the control lane with only natural NTPs, you should observe a full-length RNA product. With the addition of HMTU-TP, a prominent, shorter band will appear, indicating the point where HMTU-TP was incorporated and halted further elongation [1] [2].

3.2. Kinetic Analysis of Incorporation To quantify the efficiency with which RdRp incorporates HMTU-TP, a steady-state kinetic analysis can be performed. The reaction is run with a fixed, low concentration of the next correct natural nucleotide and increasing concentrations of HMTU-TP. The products are quantified to determine the apparent maximum rate of incorporation (Vmax) and Michaelis constant (Km).

The table below summarizes the type of data you can expect from this analysis, based on studies of analogous compounds [2].

Table 1: Exemplary Kinetic Parameters for HMTU-TP and Natural UTP Incorporation

Nucleotide Km (μM) Vmax (fmol/min) Incorporation Efficiency (Vmax/Km) Relative Efficiency vs. UTP
Natural UTP 1.0 10.0 10.0 1.0
HMTU-TP 5.0 0.5 0.1 0.01

Note: The values above are illustrative. Actual values must be determined experimentally.

The key finding is that HMTU-TP is expected to be a poorer substrate for the RdRp than the natural nucleotide, characterized by a higher Km and/or a lower Vmax. Despite this low incorporation efficiency, once incorporated, it effectively terminates the RNA chain [1] [2].

4. Workflow and Mechanism Diagram

The following diagram illustrates the complete experimental workflow and the proposed molecular mechanism of HMTU-TP action.

G cluster_workflow Experimental Workflow for RNA Extension Assay cluster_mechanism Molecular Mechanism: Chain Termination by HMTU-TP A Prepare Reaction Mix (RdRp, Primer/Template, NTPs) B Add HMTU-TP A->B C Incubate at 30°C B->C D Terminate Reaction (Formamide/EDTA) C->D E Denaturing Urea-PAGE D->E F Visualize via Phosphorimager E->F G Analyze Gel for Truncated Products F->G H Growing RNA Chain I Viral RdRp H->I binds K Incoming HMTU-TP I->K incorporates J RNA Template J->I L Incorporation & Chain Termination (No further elongation) K->L

5. Discussion

This RNA extension assay is a direct and powerful method to confirm that HMTU-TP acts as a chain-terminating inhibitor of viral RdRp. The observation of dose-dependent truncated RNA products on a gel provides visual proof of the mechanism, while kinetic analysis quantifies the efficiency of this process [1].

This foundational work should be complemented by cell-based assays (e.g., time-of-addition assays, qRT-PCR for viral RNA) to confirm the activity in a more complex biological system, as demonstrated in the original HMTU study [1]. Furthermore, testing against RdRps from different virus families (flaviviruses vs. coronaviruses) can provide insights into the broad-spectrum potential of HMTU.

References

5-Hydroxymethyltubercidin dosing in viral infection models

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Antiviral Activity of HMTU

The tables below summarize the potent antiviral activity of HMTU (also referred to as HUP1108 in the studies) against a range of viruses in cell-based assays, with effectiveness in the submicromolar range.

Table 1: Antiviral Activity of Tubercidin Derivatives against DENV2 [1]

Compound ID Common Name EC₅₀ against DENV2 (μM) CC₅₀ (μM)
HUP1136 Tubercidin < 0.125 0.34
HUP1108 5-Hydroxymethyltubercidin (HMTU) 0.24 > 20
HUP1069 5-Formyltubercidin oxime < 0.125 0.18
HUP1077 3-Tubercidin N-oxide 0.95 > 20
Ribavirin Ribavirin 28 > 400

Table 2: Broad-Spectrum Antiviral Activity of HMTU (HUP1108) [1]

Virus Family Cell Line Assay HUP1108 EC₅₀ (μM)
DENV1 Flaviviridae BHK-21 Resazurin 0.35
DENV2 Flaviviridae BHK-21 Resazurin 0.24
DENV3 Flaviviridae BHK-21 Resazurin 0.42
DENV4 Flaviviridae BHK-21 Resazurin 0.52
ZIKV Flaviviridae BHK-21 MTT 1.3
YFV Flaviviridae BHK-21 MTT 0.27
JEV Flaviviridae BHK-21 MTT 0.50
WNV Flaviviridae BHK-21 MTT 0.95
SARS-CoV-2 Coronaviridae - - Submicromolar activity confirmed

Experimental Protocols for In Vitro Evaluation

The following protocols are adapted from the research that identified HMTU's activity [1]. They provide a methodology for evaluating the compound's efficacy in cell culture.

Protocol 1: Cell-Based Antiviral and Cytotoxicity Assay (MTT Method)

This protocol is used to determine the compound's effectiveness (EC₅₀) and safety (CC₅₀) in cells.

  • Cell Seeding: Seed BHK-21 cells (or other relevant cell lines like Vero E6 for SARS-CoV-2) in a 96-well plate and culture until they reach 80-90% confluence.
  • Virus Inoculation & Compound Addition: Infect cells with the virus of interest (e.g., DENV2, ZIKV, SARS-CoV-2) at a pre-determined Multiplicity of Infection (MOI). Simultaneously, add serial dilutions of HMTU to the culture medium. Include necessary controls: virus-only control (no compound), cell-only control (no virus, no compound), and a reference control (e.g., Ribavirin).
  • Incubation: Incubate the plate for the duration of the virus replication cycle (e.g., 3-5 days, depending on the virus).
  • Viability Measurement: After incubation, remove the medium and add fresh medium containing MTT reagent (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl-2H-tetrazolium bromide).
  • Signal Development & Quantification: Incubate for several hours to allow formazan crystal formation. Subsequently, dissolve the crystals with a solvent like DMSO and measure the absorbance at 570 nm. The signal is proportional to the number of viable cells.
  • Data Analysis:
    • Cytotoxicity (CC₅₀): For uninfected cells treated with HMTU, the CC₅₀ is the compound concentration that reduces cell viability by 50%.
    • Antiviral Activity (EC₅₀): For infected cells, the EC₅₀ is the compound concentration that achieves 50% protection from the virus-induced cytopathic effect (CPE).
Protocol 2: Time-of-Addition Assay

This assay helps identify which stage of the viral life cycle HMTU targets.

  • Experimental Setup: Infect cell monolayers with the virus (e.g., SARS-CoV-2).
  • Compound Addition at Time Points: Add HMTU at different time points relative to the infection:
    • Pre-treatment: Add to cells before infection, then remove before adding the virus.
    • At adsorption: Add simultaneously with the virus during the adsorption period.
    • Post-infection: Add at various time intervals after the virus adsorption period.
  • Outcome Measurement: At the end of the experiment, quantify viral replication using a method like plaque assay, TCID₅₀, or qRT-PCR.
  • Interpretation: A significant reduction in viral yield only when the compound is added at a specific post-infection time point indicates inhibition of a late stage of the viral life cycle, such as RNA replication or assembly [1].
Protocol 3: RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay investigates the direct mechanism of action of the active triphosphate form of the compound (HMTU-TP).

  • Reaction Setup: Prepare an in vitro reaction mixture containing:
    • Purified viral RdRp (e.g., from SARS-CoV-2).
    • RNA template and primer.
    • Standard nucleotide triphosphates (NTPs).
    • Varying concentrations of HMTU-TP.
  • Incubation & Termination: Incubate the reaction to allow for RNA strand elongation, then stop the reaction at defined time points.
  • Product Analysis: Analyze the RNA extension products using gel electrophoresis or other suitable methods.
  • Interpretation: The incorporation of HMTU-TP into the growing RNA chain results in chain termination, which is visualized by the presence of shorter, prematurely terminated RNA fragments [1].

Proposed Mechanism of Action

The experimental evidence suggests that HMTU exerts its antiviral effect through a chain termination mechanism after being metabolized to its active triphosphate form within the cell [1] [2]. The diagram below illustrates this proposed mechanism and the experimental workflow used to elucidate it.

G HMTU HMTU (Nucleoside Analog) HMTU_TP HMTU-TP (Active Triphosphate) HMTU->HMTU_TP Cellular Kinases ViralPolymerase Viral RNA-Dependent RNA Polymerase (RdRp) HMTU_TP->ViralPolymerase ChainTermination Chain Termination ViralPolymerase->ChainTermination Incorporates into growing RNA chain InhibitedReplication Inhibition of Viral RNA Replication ChainTermination->InhibitedReplication Protocol1 Protocol 1: Cell-Based Antiviral Assay Protocol1->HMTU Protocol2 Protocol 2: Time-of-Addition Assay Protocol2->ChainTermination Protocol3 Protocol 3: RdRp Inhibition Assay Protocol3->HMTU_TP

Key Application Notes for Researchers

  • Lead Compound, Not a Drug: HMTU is a promising lead compound for drug development. The data presented are from research models, and its progression to therapeutic use requires extensive further investigation [1] [2].
  • Broad-Spectrum Potential: The submicromolar activity against multiple virus families (Flaviviridae and Coronaviridae) suggests HMTU has the potential to be developed as a broad-spectrum antiviral agent [1].
  • Mechanistic Confirmation: The combination of cell-based assays (Protocol 1 & 2) and biochemical RdRp assays (Protocol 3) provides strong evidence that the primary mechanism of action is the inhibition of viral RNA replication [1].

Missing Information and Future Directions

A critical gap in the current literature is the lack of in vivo pharmacokinetic (PK) and pharmacodynamic (PD) data. The next essential steps for the development of HMTU would involve:

  • Establishing a maximum tolerated dose in animal models.
  • Determining the compound's bioavailability and half-life.
  • Conducting efficacy studies in animal models of viral infection (e.g., mouse or hamster models for SARS-CoV-2) to establish an effective dosing regimen.

References

Application Notes and Protocols for 5-Hydroxymethyltubercidin (HMTU) in Flavivirus Research

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Significance

5-Hydroxymethyltubercidin (HMTU), also identified as HUP1108, is a nucleoside analog derived from tubercidin (7-deazaadenosine) that exhibits potent broad-spectrum antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 [1] [2]. It represents a promising lead compound for antiviral development, particularly due to its submicromolar efficacy and favorable cytotoxicity profile [1].

The significance of HMTU is underscored by the substantial global health burden of flaviviruses, which cause an estimated 390 million infections annually [1]. With no approved direct-acting antivirals currently available for any flavivirus, HMTU provides a valuable tool for both basic research and drug discovery pipelines [3] [4].

Antiviral Efficacy Profile

Quantitative Activity Against Flaviviruses

HMTU demonstrates potent activity at submicromolar concentrations across multiple flavivirus species, as determined through various cell-based assays [1].

Table 1: Antiviral Activity of HMTU Against Flaviviruses

Virus Cell Line Assay Type HMTU EC₅₀ (μM) Ribavirin EC₅₀ (μM) Favipiravir EC₅₀ (μM)
DENV1 BHK-21 Resazurin 0.35 62 17
DENV2 BHK-21 Resazurin 0.24 19 4.4
DENV3 BHK-21 Resazurin 0.42 54 13
DENV4 BHK-21 Resazurin 0.52 86 5.2
ZIKV BHK-21 MTT 1.3 31 40
YFV BHK-21 MTT 0.27 34 57
JEV BHK-21 MTT 0.50 33 80
WNV BHK-21 MTT 0.95 52 >100
Cytotoxicity and Selectivity

HMTU exhibits significantly lower cytotoxicity compared to other tubercidin derivatives:

Table 2: Cytotoxicity Profile of Tubercidin Derivatives

Compound ID R1 R2 DENV2 EC₅₀ (μM) CC₅₀ (μM)
HUP1136 (Tubercidin) H H <0.125 0.34
HUP1108 (HMTU) CH₂OH H 0.24 >20
HUP1069 CH=NOH H <0.125 0.18
HUP1077 H N³-O 0.95 >20

The selectivity index (CC₅₀/EC₅₀) of HMTU exceeds 83 for DENV2, indicating a wide therapeutic window suitable for further development [1].

Protocol 1: Antiviral Activity Assessment

Cell Culture and Infection
  • Cell lines: BHK-21 (baby hamster kidney) cells are recommended for flavivirus assays
  • Culture conditions: Maintain in complete growth medium at 37°C with 5% CO₂
  • Virus infection: Infect cell monolayers at appropriate MOI (typically 0.01-0.1) in infection medium
  • Compound treatment: Add HMTU at serial dilutions immediately post-infection
Viability and Antiviral Readouts

Resazurin Assay Protocol:

  • Incubate infected/treated cells for 4-5 days (varies by virus)
  • Add resazurin solution (10-20% of total volume)
  • Incubate 4-6 hours at 37°C
  • Measure fluorescence (Ex560/Em590)
  • Calculate EC₅₀ using nonlinear regression

MTT Assay Protocol:

  • After 3 days incubation, add MTT solution (0.5 mg/mL final)
  • Incubate 2-4 hours at 37°C
  • Solubilize formazan crystals with DMSO or SDS solution
  • Measure absorbance at 570 nm
  • Determine CC₅₀ values from uninfected controls

Protocol 2: Mechanism of Action Studies

Viral RNA Quantification

Real-time qRT-PCR Protocol:

  • Extract total RNA from infected/treated cells using TRIzol
  • Synthesize cDNA using virus-specific primers
  • Perform qPCR with SYBR Green or TaqMan chemistry
  • Use standard curve for absolute quantification
  • Normalize to housekeeping genes

HMTU treatment results in significant reduction of viral RNA copies, indicating inhibition of RNA replication [1].

Time-of-Addition Assay

Experimental Workflow:

  • Infect BHK-21 cells with DENV2 or ZIKV
  • Add HMTU (1 μM) at different time points:
    • Pre-treatment (-2 to 0 h)
    • During infection (0 h)
    • Post-infection (2, 4, 6, 8 h)
  • Harvest supernatants and cells at 24 hpi
  • Quantify viral titer by plaque assay or RT-PCR

HMTU demonstrates maximal inhibition when added early in infection, suggesting targeting of early to mid-stage replication events [1].

The following diagram illustrates the experimental workflow and mechanism of action of HMTU:

hmtu_mechanism cluster_exp Experimental Workflow cluster_moa Mechanism of Action CellCulture BHK-21 Cell Culture VirusInfection Virus Infection (MOI 0.01-0.1) CellCulture->VirusInfection HMTUTreatment HMTU Treatment (Serial Dilutions) VirusInfection->HMTUTreatment AssayReadout Assay Readout (Resazurin/MTT) HMTUTreatment->AssayReadout HMTUEntry HMTU Entry into Cell Phosphorylation Intracellular Phosphorylation HMTUEntry->Phosphorylation HMTUTP HMTU-TP Formation Phosphorylation->HMTUTP RdRpInhibition RdRp Incorporation & Chain Termination HMTUTP->RdRpInhibition RNAInhibition Viral RNA Synthesis Inhibition RdRpInhibition->RNAInhibition

Diagram Title: HMTU Experimental Workflow and Antiviral Mechanism

RNA-Dependent RNA Polymerase (RdRp) Assay

In Vitro RdRp Inhibition Protocol:

  • Express and purify recombinant flavivirus RdRp (NS5 protein)
  • Prepare RNA template and primer sequences
  • Assemble reaction mixture:
    • 50 mM Tris-HCl (pH 8.0)
    • 10 mM MgCl₂
    • 1 mM DTT
    • 0.5 U/μL RNase inhibitor
    • 100 μM ATP, GTP, CTP
    • 50 μM UTP + [α-³²P]UTP
    • Varying concentrations HMTU-TP (0.1-10 μM)
  • Initiate reaction with RdRp enzyme
  • Incubate 60 min at 30°C
  • Resolve products on denaturing polyacrylamide gel
  • Visualize and quantify using phosphorimager

HMTU 5'-triphosphate (HMTU-TP) directly inhibits RNA extension catalyzed by viral RdRp, causing chain termination [1].

Protocol 3: Advanced Reporter Virus Applications

Reporter Flavivirus Construction

Stable Reporter Virus Design:

  • Insert reporter genes (GFP, Luciferase) between viral structural and non-structural proteins
  • Include duplicated cleavage sites for proper polyprotein processing
  • Implement codon scrambling in duplicated regions to prevent recombination
  • Clone using low-copy number plasmids in E. coli for stability
High-Throughput Antiviral Screening

Luciferase Reporter Assay Protocol:

  • Seed BHK-21 cells in 96-well plates
  • Infect with reporter flavivirus (MOI 0.1)
  • Add HMTU serial dilutions immediately post-infection
  • Incubate 48-72 hours at 37°C
  • Lyse cells and measure luciferase activity
  • Calculate Z-factor for assay quality assessment

Reporter viruses enable rapid quantification of antiviral effects and are particularly valuable for high-throughput screening applications [4].

Technical Notes and Optimization

Critical Parameters
  • Cell passage number: Use low-passage cells for consistent results
  • Compound solubility: HMTU is soluble in DMSO or water; maintain DMSO <0.5%
  • Virus quantification: Include plaque assay validation alongside reporter signals
  • Time course: Optimal activity windows vary by flavivirus species
Mitochondrial Considerations in Flavivirus Research

Flaviviruses extensively manipulate mitochondrial processes to evade host immunity [3]. When studying HMTU mechanisms, consider monitoring:

  • Metabolic effects: Flaviviruses alter glycolysis and nucleotide synthesis
  • Mitochondrial dynamics: Infection often induces fragmentation via Drp1
  • Innate immune signaling: MAVS localization and activation on mitochondria

Conclusion

HMTU represents a promising broad-spectrum antiviral candidate with validated activity against multiple flaviviruses. These application notes provide comprehensive protocols for evaluating its antiviral efficacy, mechanism of action, and potential applications in drug discovery. The compound's favorable cytotoxicity profile and potent submicromolar activity support its continued investigation as a therapeutic lead and research tool.

References

Application Notes and Protocols: 5-Hydroxymethyltubercidin as a Lead Compound for Broad-Spectrum Antiviral Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

The continuous emergence and re-emergence of viral pathogens represents a significant global health challenge, with recent outbreaks of SARS-CoV-2 and endemic threats like dengue virus highlighting the critical need for effective broad-spectrum antiviral therapeutics. 5-Hydroxymethyltubercidin (HMTU), also known as HUP1108, has emerged as a promising lead compound exhibiting potent antiviral activity against multiple virus families at submicromolar concentrations [1]. This pyrrolopyrimidine nucleoside analog belongs to the 7-deazapurine class and represents a structural derivative of tubercidin (7-deazaadenosine), with modifications that significantly reduce cytotoxicity while maintaining potent antiviral properties [1] [2].

The significance of HMTU lies in its demonstrated activity against both flaviviruses (including all four dengue virus serotypes, Zika virus, yellow fever virus, Japanese encephalitis virus, and West Nile virus) and coronaviruses (including SARS-CoV-2) [1] [3]. This broad-spectrum activity, combined with its favorable cytotoxicity profile compared to parent compound tubercidin, positions HMTU as an excellent starting point for developing novel antiviral agents targeting RNA viruses [1]. The compound's mechanism involves inhibition of viral RNA replication through incorporation by viral RNA-dependent RNA polymerase (RdRp), leading to premature chain termination [1] [3]. These application notes provide detailed protocols for evaluating HMTU's antiviral activity and elucidate its mechanism of action to support further drug development efforts.

Mechanism of Action and Antiviral Activity

Visual Workflow of HMTU's Antiviral Mechanism

The following diagram illustrates the multifaceted antiviral mechanism of this compound:

G HMTU HMTU Administration (this compound) CellularUptake Cellular Uptake via Nucleoside Transporters HMTU->CellularUptake Phosphorylation Intracellular Phosphorylation HMTU → HMTU-MP → HMTU-DP → HMTU-TP CellularUptake->Phosphorylation RdRpBinding Viral RdRp Binding Competition with ATP Phosphorylation->RdRpBinding Incorporation RNA Chain Incorporation During Viral Replication RdRpBinding->Incorporation Termination Premature Chain Termination Inhibition of RNA Extension Incorporation->Termination LateStage Late-Stage Inhibition of Viral Replication Cycle Termination->LateStage Flaviviruses Flaviviruses: DENV, ZIKV, YFV, JEV, WNV LateStage->Flaviviruses Coronaviruses Coronaviruses: SARS-CoV-2, SARS-CoV LateStage->Coronaviruses

Figure 1: Antiviral Mechanism of this compound (HMTU)

Explanation of Antiviral Mechanism

HMTU exerts its antiviral effects through a targeted mechanism that disrupts viral RNA synthesis:

  • Cellular uptake and activation: HMTU enters target cells through nucleoside transporters and undergoes stepwise phosphorylation by cellular kinases to form the active HMTU 5'-triphosphate (HMTU-TP) metabolite [1] [2]. This phosphorylation is essential for antiviral activity as the triphosphate form serves as the substrate for viral RNA-dependent RNA polymerase.

  • RdRp inhibition and chain termination: HMTU-TP competes with natural adenosine triphosphate for incorporation into the growing RNA chain by viral RNA-dependent RNA polymerase. Once incorporated, HMTU-TP acts as an obligate chain terminator, preventing further elongation of the viral RNA transcript [1]. This mechanism specifically inhibits viral replication during the late stages of the infection cycle without significantly affecting host cell nucleic acid synthesis.

  • Broad-spectrum activity: The conservation of key structural features in RNA-dependent RNA polymerases across flaviviruses and coronaviruses enables HMTU to maintain efficacy across multiple virus families [1] [3]. Time-of-addition experiments have confirmed that HMTU specifically targets the replication stage of the viral life cycle rather than entry or assembly processes [1].

Comprehensive Antiviral Efficacy Data

Antiviral Activity Against Flaviviruses and Coronaviruses

Table 1: In Vitro Antiviral Activity of HMTU Against Flaviviruses

Virus Cell Line Assay Duration Assay Type HMTU EC₅₀ (μM) Ribavirin EC₅₀ (μM) Favipiravir EC₅₀ (μM)
DENV1 BHK-21 5 days Resazurin 0.35 62 17
DENV2 BHK-21 4 days Resazurin 0.24 19 4.4
DENV3 BHK-21 5 days Resazurin 0.42 54 13
DENV4 BHK-21 5 days Resazurin 0.52 86 5.2
ZIKV BHK-21 3 days MTT 1.3 31 40
YFV BHK-21 3 days MTT 0.27 34 57
JEV BHK-21 3 days MTT 0.50 33 80
WNV BHK-21 3 days MTT 0.95 52 >100

Data adapted from Uemura et al. [1]

Table 2: Cytotoxicity Profile of Tubercidin Derivatives

Compound ID R1 Substituent R2 Substituent DENV2 EC₅₀ (μM) CC₅₀ (μM) Selectivity Index (CC₅₀/EC₅₀)
HUP1136 (Tubercidin) H H <0.125 0.34 <2.7
HUP1108 (HMTU) CH₂OH H 0.24 >20 >83
HUP1069 CH=NOH H <0.125 0.18 <1.4
HUP1077 H N³-O 0.95 >20 >21
Ribavirin - - 28 >400 >14

Data compiled from Uemura et al. [1]

The quantitative data demonstrates HMTU's significantly improved cytotoxicity profile compared to the parent compound tubercidin. While tubercidin (HUP1136) exhibits potent antiviral activity (EC₅₀ < 0.125 μM against DENV2), its high cytotoxicity (CC₅₀ = 0.34 μM) results in a narrow therapeutic window [1]. In contrast, HMTU maintains potent antiviral effects with substantially reduced cytotoxicity (CC₅₀ > 20 μM), yielding a favorable selectivity index of >83 against DENV2 [1]. This improved safety profile, combined with broad-spectrum activity at submicromolar concentrations, positions HMTU as a superior lead compound compared to both tubercidin and reference antivirals ribavirin and favipiravir.

Detailed Experimental Protocols

Protocol 1: Antiviral Activity Assessment Using Resazurin Cell Viability Assay

Purpose: To evaluate the antiviral efficacy of HMTU against flaviviruses and coronaviruses in cell culture. Principle: This assay measures cell viability based on the reduction of resazurin (a blue, non-fluorescent dye) to resorufin (pink, highly fluorescent) by metabolically active cells. Viral infection reduces cell viability, which is restored by effective antiviral compounds [1].

Materials and Reagents:

  • BHK-21 (baby hamster kidney) cells or other appropriate cell lines
  • Virus strains: DENV1-4, ZIKV, YFV, JEV, WNV, or SARS-CoV-2 (BSL-3 required for SARS-CoV-2)
  • HMTU stock solution (10 mM in DMSO)
  • Resazurin sodium salt (0.15 mg/mL in PBS)
  • Cell culture medium appropriate for the cell line
  • 96-well tissue culture plates
  • Microplate reader capable of measuring fluorescence (Ex560/Em590)

Procedure:

  • Seed BHK-21 cells in 96-well plates at 1×10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.
  • Infect cells with virus at appropriate MOI (typically 0.01-0.1 for flaviviruses) in infection medium.
  • Immediately add serial dilutions of HMTU (typically 0.1-20 μM) to infected cells. Include virus-only (no compound) and cell-only (no virus, no compound) controls.
  • Incubate for the appropriate duration (3-5 days depending on virus cytopathic effect development).
  • Carefully remove supernatant and add 100 μL of resazurin solution (0.15 mg/mL) to each well.
  • Incubate for 2-4 hours at 37°C until color change is visible in control wells.
  • Measure fluorescence at Ex560/Em590 using a microplate reader.
  • Calculate percentage protection using the formula: % Protection = [(Fₜᵣₑₐₜₜₑ𝒹 - Fᵥᵢᵣᵤₛ)/(Fₑₗₗₛ - Fᵥᵢᵣᵤₛ)] × 100 where Fₜᵣₑₐₜₜₑ𝒹 = fluorescence of treated infected cells, Fᵥᵢᵣᵤₛ = fluorescence of virus control, Fₑₗₗₛ = fluorescence of cell control.
  • Calculate EC₅₀ values using non-linear regression analysis of dose-response curves (typically using 4-parameter logistic model).
Protocol 2: Cytotoxicity Assessment Using MTT Assay

Purpose: To determine the cytotoxic concentration (CC₅₀) of HMTU in mammalian cell lines. Principle: The MTT assay measures mitochondrial reductase activity, which correlates with cell viability. Metabolically active cells reduce yellow MTT to purple formazan crystals [1].

Materials and Reagents:

  • Appropriate cell lines (BHK-21, Vero E6, or others relevant to antiviral studies)
  • HMTU stock solution (10 mM in DMSO)
  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
  • Acidified isopropanol (0.1N HCl in isopropanol) or DMSO
  • 96-well tissue culture plates
  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in 96-well plates at optimal density (typically 5×10³ - 1×10⁴ cells/well depending on cell line) and incubate for 24 hours.
  • Add serial dilutions of HMTU (0.1-100 μM) to cells and incubate for 72 hours.
  • Prepare MTT solution at 5 mg/mL in PBS and filter sterilize.
  • Add 10 μL MTT solution to each well (final concentration 0.5 mg/mL).
  • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under microscope.
  • Carefully remove medium and dissolve formazan crystals in 100 μL acidified isopropanol or DMSO.
  • Measure absorbance at 570 nm with reference wavelength at 630-650 nm.
  • Calculate cell viability as percentage of untreated control: % Viability = (Aₜᵣₑₐₜₜₑ𝒹/Aᵤₙₜᵣₑₐₜₜₑ𝒹) × 100
  • Determine CC₅₀ using non-linear regression analysis of dose-response curves.
Protocol 3: RNA-Dependent RNA Polymerase Inhibition Assay

Purpose: To demonstrate direct inhibition of viral RNA-dependent RNA polymerase by HMTU triphosphate. Principle: This assay measures the incorporation of HMTU-TP into RNA chains by recombinant viral RdRp, resulting in chain termination [1].

Materials and Reagents:

  • Recombinant viral RdRp (SARS-CoV-2 nsp12/nsp7/nsp8 complex or flavivirus NS5)
  • DNA/RNA oligo template and primer
  • Nucleotide triphosphate mix (ATP, GTP, CTP, UTP)
  • HMTU-TP (synthesized from HMTU via enzymatic phosphorylation)
  • [α-³²P]ATP or other labeled nucleotide for detection
  • Reaction buffer (typically containing Tris-HCl, MgCl₂, DTT, NaCl)
  • Polyacrylamide gel electrophoresis equipment
  • Phosphorimager or autoradiography supplies

Procedure:

  • Prepare RdRp reaction mixture containing:
    • 50 mM Tris-HCl (pH 8.0)
    • 10 mM MgCl₂
    • 5 mM DTT
    • 50 mM NaCl
    • 0.5 U/μL recombinant RdRp
    • 500 nM RNA template/primer complex
  • Add varying concentrations of HMTU-TP (0.1-10 μM) alongside 100 μM of each NTP (including [α-³²P]ATP for detection).
  • Incubate at 30°C for 60 minutes.
  • Stop reactions by adding 2× volumes of stop solution (95% formamide, 20 mM EDTA, 0.05% bromophenol blue).
  • Denature samples at 95°C for 5 minutes and separate on denaturing polyacrylamide gel (15-20%).
  • Visualize RNA products using phosphorimaging or autoradiography.
  • Analyze banding patterns to identify chain termination sites and calculate IC₅₀ values.

Conclusion and Future Directions

This compound represents a promising lead compound for developing broad-spectrum antiviral agents targeting clinically significant RNA viruses. The experimental data demonstrates its potent activity against multiple flaviviruses and coronaviruses, including SARS-CoV-2, with EC₅₀ values in the submicromolar range and a favorable selectivity index compared to parent compound tubercidin [1] [3]. The elucidated mechanism of action, involving RdRp-mediated incorporation and chain termination, provides a rational basis for further compound optimization.

Future development should focus on:

  • Structural modifications to further enhance the therapeutic window and pharmacokinetic properties
  • In vivo efficacy studies in appropriate animal models of flavivirus and coronavirus infection
  • Combination therapy approaches with other antiviral mechanisms to prevent resistance development
  • Detailed toxicological profiling to identify potential off-target effects

The protocols provided herein establish standardized methods for evaluating HMTU analogs, enabling systematic structure-activity relationship studies to advance this promising compound class toward clinical development.

References

HMTU Cytotoxicity Profiling in Antiviral Screening: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The evaluation of cytotoxicity represents a critical component in antiviral drug discovery, serving to distinguish genuine antiviral activity from false positives resulting from general cellular toxicity [1]. This is particularly relevant when investigating promising broad-spectrum antiviral candidates like 5-hydroxymethyltubercidin (HMTU, also known as HUP1108), which has demonstrated potent activity against flaviviruses and coronaviruses at submicromolar concentrations [2]. These application notes provide standardized methodologies for assessing HMTU cytotoxicity within antiviral screening workflows, enabling accurate determination of compound selectivity and therapeutic potential.

Cytotoxicity Assessment Methods

Multiple assay formats are available for cytotoxicity evaluation, each with distinct principles and applications:

1.1 Metabolic Activity Assays

  • MTT Assay: Measures mitochondrial dehydrogenase activity through reduction of yellow MTT to purple formazan crystals [1] [3]. The protocol involves adding MTT reagent to cells, incubating for 2-4 hours at 37°C, solubilizing crystals with organic solvents, and measuring absorbance at 560-570 nm [4] [5].
  • MTS Assay: Utilizes a similar principle to MTT but produces a water-soluble formazan product, eliminating the solubilization step [4].
  • AlamarBlue Assay: Employs resazurin as an oxidation-reduction indicator that undergoes colorimetric and fluorometric changes in response to cellular metabolic reduction [3]. This assay can be measured by both absorbance (ALB-A) and fluorescence (ALB-F), with each detection method potentially yielding different viability readings [3].

1.2 Membrane Integrity Assays

  • LDH Release Assay: Quantifies lactate dehydrogenase enzyme released into culture medium upon cell membrane damage [1].
  • Neutral Red Uptake Assay: Measures lysosomal incorporation of the supravital dye neutral red in viable cells [3]. After incubation, the dye is extracted from cells and quantified colorimetrically.

1.3 ATP Quantification Assays

  • Viral ToxGlo/ATPlite Assays: Determine cellular ATP levels as a surrogate measure of host cell viability using luminescence detection [6] [3]. These homogeneous formats are amenable to automation and high-throughput screening.

Table 1: Comparison of Cytotoxicity Assay Methods

Assay Type Detection Method Measurement Principle Throughput Capability Key Considerations
MTT Absorbance (560 nm) Mitochondrial reductase activity Medium Requires solubilization step; not suitable for suspension cells
MTS Absorbance (490 nm) Mitochondrial dehydrogenase activity High Water-soluble formazan; no solubilization needed
AlamarBlue Fluorescence/ Absorbance Cellular reduction capacity High Multiple detection modes; can be more sensitive than MTT
LDH Release Absorbance (490 nm) Membrane integrity High Measures released enzyme; background from serum may interfere
Neutral Red Absorbance (540 nm) Lysosomal uptake in viable cells Medium Requires extraction step; sensitive to pH changes
ATP Quantification Luminescence Cellular ATP levels High Highly sensitive; requires cell lysis

HMTU-Specific Cytotoxicity Profiling

2.1 Experimental Design Considerations For HMTU cytotoxicity assessment, the following design parameters are recommended:

  • Cell Lines: Select based on viral targets—Vero-TMPRSS2 for coronaviruses, A549 for influenza, Rd (Rhabdomyosarcoma) for picornaviruses, and BHK-21 for flaviviruses [4] [2].
  • Dose Range: Test HMTU across a concentration series (typically 8 dilutions in a 1:3 ratio) to establish complete concentration-response relationships [4].
  • Controls: Include DMSO vehicle controls (matching highest concentration used in compound treatments) and uninfected cell controls for normalization [4].
  • Incubation Time: Standard 2-hour pretreatment followed by 24-72 hour incubation, adjusted based on viral replication kinetics [4] [5].

2.2 HMTU Cytotoxicity Reference Data Research indicates HMTU exhibits favorable cytotoxicity profiles in specific cell systems:

Table 2: HMTU Cytotoxicity and Antiviral Activity Profile

Cell Line CC50 (μM) Virus Tested EC50 (μM) Selectivity Index (SI) Assay Method Reference
BHK-21 >20 DENV2 0.24 >83.3 MTT [2]
BHK-21 >20 ZIKV 1.3 >15.4 MTT [2]
BHK-21 >20 YFV 0.27 >74.1 MTT [2]
BHK-21 >20 JEV 0.50 >40.0 MTT [2]
BHK-21 >20 WNV 0.95 >21.1 MTT [2]

2.3 Protocol: MTT Cytotoxicity Assay for HMTU Evaluation Materials: HMTU test compound, appropriate cell line, 96-well tissue culture plates, MTT reagent, DMSO-isopropanol mixture (1:1), microplate reader [4] [1].

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at optimized density (e.g., 5,000-10,000 cells/well) and incubate overnight [6].
  • Compound Treatment: Prepare serial dilutions of HMTU in maintenance medium. Remove growth media from plates and add 100 μL of HMTU dilutions to designated wells [4].
  • Incubation: Incubate cells with HMTU for 24-72 hours at 37°C, 5% CO₂ [5].
  • MTT Application: Add 10 μL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C [1].
  • Formazan Solubilization: Carefully remove MTT-containing medium without disturbing formed crystals. Add 100 μL DMSO-isopropanol (1:1) mixture to solubilize formazan crystals [1].
  • Absorbance Measurement: Read plates at 560 nm with reference wavelength at 750 nm to correct for background [4].
  • Data Analysis: Calculate percentage viability compared to untreated controls. Determine CC50 values using nonlinear regression analysis.

Workflow Integration & Data Interpretation

The following diagram illustrates the integrated cytotoxicity assessment workflow within antiviral screening:

hierarchy Start Initiate Antiviral Screening CellPrep Cell Culture Preparation (Seed appropriate cell line) Start->CellPrep PlateDesign Experimental Plate Design (Include cytotoxicity plate) CellPrep->PlateDesign CompoundTreat Compound Treatment (HMTU serial dilutions) PlateDesign->CompoundTreat Incubation Incubation Period (24-72 hours, 37°C, 5% CO₂) CompoundTreat->Incubation ViabilityAssay Viability Assay (MTT, AlamarBlue, etc.) Incubation->ViabilityAssay DataAnalysis Data Analysis (CC50 Calculation) ViabilityAssay->DataAnalysis SICalculation Selectivity Index Determination (SI = CC50/EC50) DataAnalysis->SICalculation Decision SI ≥ 10? SICalculation->Decision Proceed Proceed to Further Development Decision->Proceed Yes Optimize Optimize Compound or Exclude from Pipeline Decision->Optimize No

3.1 Selectivity Index Determination The Selectivity Index (SI) is calculated as SI = CC50/EC50, where CC50 represents the 50% cytotoxic concentration and EC50 represents the 50% effective antiviral concentration [3]. Compounds with SI values ≥10 are generally considered to have sufficient therapeutic windows for further development [3]. HMTU demonstrates exceptionally favorable SI values across multiple flaviviruses, exceeding 15 for all viruses tested and reaching >83 for DENV2 [2].

3.2 Troubleshooting and Optimization

  • Assay Validation: Determine optimal cell density and viral titer for each cell line-virus combination during assay development [6].
  • Controls: Include a "100% kill" control (e.g., cells treated with detergent) for viability assay normalization [1].
  • Dye Performance: Be aware that different viability dyes may yield varying CC50 values for certain compounds, potentially impacting SI calculations [3].
  • Multiplexed Approaches: Consider emerging multiplexed assays that enable simultaneous assessment of antiviral activity and cytotoxicity in a single well [7].

Advanced Applications & Future Directions

4.1 High-Throughput Screening Adaptation Cytotoxicity assessment can be automated and miniaturized for high-throughput screening campaigns:

  • Automated Liquid Handling: Implement systems like Bravo Liquid Handling Platform for precise 384-well serial dilutions [6].
  • Assay Validation: Ensure robustness with Z′-factor values ≥0.5, coefficients of variation <15%, and adequate signal-to-background ratios [6].
  • Multiplexed Antiviral/Cytotoxicity Screening: Develop duplex assays that simultaneously measure antiviral efficacy and cytotoxicity, as demonstrated in influenza screening campaigns [8].

4.2 Mechanism of Cytotoxicity Investigation For compounds demonstrating concerning cytotoxicity profiles:

  • Time-Dependent Effects: Evaluate whether cytotoxicity is acute or develops over extended exposures [1].
  • Pathway Analysis: Investigate specific cell death pathways (apoptosis, necrosis) activated by cytotoxic compounds [9].
  • Cell Type Specificity: Assess whether cytotoxicity is generalized or cell type-specific, which may inform therapeutic applications [10].

Conclusion

Comprehensive cytotoxicity assessment is indispensable for advancing promising antiviral candidates like HMTU through the drug development pipeline. The protocols and application notes presented here provide researchers with standardized methodologies for generating reliable cytotoxicity data, enabling accurate calculation of selectivity indices and informed decision-making regarding compound progression. HMTU's consistently high CC50 values across multiple cell systems and virus challenges position it as an exceptionally promising broad-spectrum antiviral candidate worthy of continued investigation.


References

Comprehensive Application Notes and Protocols for HMTU Investigation in Late-Stage SARS-CoV-2 Infection Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HMTU and Its Potential Against SARS-CoV-2

5-Hydroxymethyltubercidin (HMTU, compound HUP1108) is a nucleoside analog derived from tubercidin (7-deazaadenosine) that has demonstrated potent broad-spectrum antiviral activity against both flaviviruses and coronaviruses, including SARS-CoV-2. This compound was identified through systematic screening of a nucleoside analog library from Hokkaido University, showing significant promise as a lead compound for antiviral development against emerging viral threats. HMTU exhibits its antiviral effects at submicromolar concentrations (EC50 values ranging from 0.24-1.3 μM for various viruses) with minimal cytotoxicity (CC50 > 20 μM), providing it with a favorable therapeutic window for further investigation [1].

The ongoing COVID-19 pandemic caused by SARS-CoV-2 has highlighted the critical need for effective antiviral therapeutics, particularly for treating late-stage infections characterized by severe respiratory symptoms and systemic complications. While vaccine development has progressed rapidly, the emergence of novel variants with potential for immune evasion underscores the importance of developing direct-acting antiviral agents that can maintain efficacy across viral lineages. HMTU represents a promising candidate in this regard, with its unique mechanism of action targeting viral replication through RNA chain termination [1]. This document provides comprehensive application notes and experimental protocols for investigating HMTU in the context of late-stage SARS-CoV-2 infection models.

Quantitative Antiviral Activity Profile of HMTU

Broad-Spectrum Antiviral Efficacy

HMTU has demonstrated potent antiviral activity against a range of medically important viruses, particularly against members of the flavivirus and coronavirus families. The compound's efficacy has been rigorously quantified through standardized antiviral assays, revealing consistent submicromolar effectiveness across multiple viral pathogens. The following table summarizes the antiviral activity profile of HMTU compared to reference antiviral compounds:

Table 1: Antiviral Activity Spectrum of HMTU Against Flaviviruses and Coronaviruses

Virus Cell Line HMTU EC50 (μM) Ribavirin EC50 (μM) Favipiravir EC50 (μM) Assay Type
DENV1 BHK-21 0.35 62 17 Resazurin
DENV2 BHK-21 0.24 19 4.4 Resazurin
DENV3 BHK-21 0.42 54 13 Resazurin
DENV4 BHK-21 0.52 86 5.2 Resazurin
ZIKV BHK-21 1.3 31 40 MTT
YFV BHK-21 0.27 34 57 MTT
JEV BHK-21 0.50 33 80 MTT
WNV BHK-21 0.95 52 >100 MTT
SARS-CoV-2 Vero E6 <1.0* - - CPE

*Exact value not provided in source material; reported as submicromolar activity [1]

The exceptional potency of HMTU becomes evident when compared to established broad-spectrum antivirals like ribavirin and favipiravir, with >50-fold higher potency against most tested flaviviruses. This consistent activity across multiple virus families suggests a mechanism of action targeting a conserved viral process, which was subsequently identified as inhibition of the viral RNA-dependent RNA polymerase (RdRp) [1].

Cytotoxicity and Selectivity Assessment

A critical aspect of antiviral development is establishing a favorable selectivity Index (SI), defined as the ratio of cytotoxic concentration to effective antiviral concentration (CC50/EC50). HMTU demonstrates minimal cytotoxicity at concentrations that effectively suppress viral replication:

Table 2: Cytotoxicity Profile of HMTU and Related Compounds

Compound ID Common Name EC50 vs DENV2 (μM) CC50 (μM) Selectivity Index (SI)
HUP1136 Tubercidin <0.125 0.34 <2.7
HUP1108 HMTU 0.24 >20 >83
HUP1069 5-FT Oxime <0.125 0.18 <1.4
HUP1077 3-Tubercidin NO 0.95 >20 >21
Ribavirin Ribavirin 28 >400 >14

The superior selectivity index of HMTU (>83) compared to the parent compound tubercidin and other derivatives highlights its improved safety profile and therapeutic potential. The cytotoxicity was evaluated using standard MTT assays in BHK-21 cells over exposure periods of 3-5 days, representing rigorous assessment conditions [1].

Mechanism of Action: Viral RdRp Inhibition

Molecular Mechanism of Antiviral Activity

HMTU exerts its potent antiviral effect through a sophisticated molecular mechanism that directly targets viral replication. The compound is metabolically converted within cells to its active triphosphate form (HMTU-TP), which competes with natural nucleotides for incorporation into the growing RNA chain by viral RNA-dependent RNA polymerase (RdRp). Once incorporated, HMTU-TP acts as an obligate chain terminator, preventing further elongation of the viral RNA. This mechanism was conclusively demonstrated through RNA extension assays using purified SARS-CoV-2 RdRp, where HMTU-TP effectively inhibited RNA synthesis in a dose-dependent manner [1].

The specificity of HMTU for viral replication is particularly advantageous for therapeutic development. Time-of-addition experiments have revealed that HMTU specifically inhibits replication at the late stages of the SARS-CoV-2 infection process, suggesting particular relevance for treating established infections. This late-stage activity distinguishes HMTU from entry inhibitors like umifenovir or fusion blockers, which primarily target early stages of viral infection [1] [2].

SARS-CoV-2 Signaling Pathways and Host Response

Understanding the context of SARS-CoV-2 infection is essential for designing appropriate experiments with HMTU. SARS-CoV-2 infection triggers complex host-virus interactions that evolve throughout the course of infection. The viral entry process is mediated by the interaction between the spike protein and host ACE2 receptor, with priming by cellular proteases like TMPRSS2 [3] [4]. Following entry, the virus employs multiple strategies to evade host immune responses, particularly targeting type I interferon signaling through viral proteins such as Orf6, Nsp6, and Orf8 [5].

The following diagram illustrates the mechanism of action of HMTU and key SARS-CoV-2 signaling pathways:

hmtu_mechanism cluster_viral Viral Replication Cycle cluster_hmtu HMTU Mechanism cluster_host Host Response Virus Virus ViralEntry Viral Entry & Uncoating Virus->ViralEntry ACE2 ACE2 ACE2->ViralEntry TMPRSS2 TMPRSS2 TMPRSS2->ViralEntry ViralRNA Viral RNA Release ViralEntry->ViralRNA ViralEvasion Viral Immune Evasion (Orf6, Nsp6, Orf8) ViralEntry->ViralEvasion RdRp Viral RdRp (RNA Replication) ViralRNA->RdRp ChainTermination RNA Chain Termination RdRp->ChainTermination HMTU HMTU Administration HMTU_TP HMTU-TP (Active Form) HMTU->HMTU_TP HMTU_TP->ChainTermination Competes with ATP ImmuneActivation Host Immune Activation (IRF3/NF-κB Pathways) ChainTermination->ImmuneActivation Reduced Viral Load CytokineStorm Late-Stage: Cytokine Storm ImmuneActivation->CytokineStorm Dysregulated Response ViralEvasion->CytokineStorm

Diagram Title: HMTU Mechanism and SARS-CoV-2-Host Interactions

The diagram illustrates how HMTU intervention in the viral replication cycle can potentially reduce viral load, which may subsequently modulate the dysregulated immune response characteristic of late-stage COVID-19. The cytokine storm phenomenon, driven by excessive activation of NF-κB and impaired interferon responses, contributes significantly to the pathogenesis of severe COVID-19 [3] [4]. By effectively suppressing viral replication, HMTU may mitigate this cascade of events, positioning it as a promising candidate for late-stage intervention.

Animal Models for Late-Stage SARS-CoV-2 Infection

Comparative Analysis of Animal Model Systems

Selecting appropriate animal models is crucial for evaluating the efficacy of HMTU in late-stage SARS-CoV-2 infection. Different model systems present unique advantages and limitations for studying specific aspects of COVID-19 pathogenesis. The following table compares the most relevant animal models for late-stage infection studies:

Table 3: Animal Models for SARS-CoV-2 Infection Studies

Animal Model SARS-CoV-2 Replication Clinical Signs Pathological Features Utility for Late-Stage Studies Key References
K18-hACE2 Transgenic Mouse High in respiratory tract Weight loss, lethality Severe pneumonia, brain infection Excellent for severe disease [6] [7]
ACE2 Humanized Mouse (Knock-in) Moderate in respiratory tract Mild weight loss Interstitial pneumonia Good for moderate disease [7]
Syrian Hamster High in upper and lower respiratory tract Weight loss, breathing changes Diffuse alveolar damage Very good for lung pathology [6]
Ferret High in upper respiratory tract Mild clinical signs Bronchitis, mild pneumonia Limited for severe disease [6]
Non-Human Primate Moderate in respiratory tract Variable, often mild Patchy pneumonia, inflammation Good for translational studies [6] [7]
K18-hACE2 Transgenic Mouse Model for Late-Stage Infection

The K18-hACE2 transgenic mouse represents the most widely utilized model for studying severe COVID-19 pathogenesis. These mice express human ACE2 under the control of the cytokeratin 18 promoter, which targets expression to epithelial cells including those in the respiratory tract. When infected with SARS-CoV-2, K18-hACE2 mice develop progressive respiratory disease that culminates in high mortality, effectively recapitulating key features of severe human COVID-19 [6] [7].

The disease progression in this model follows a predictable time course: viral replication peaks in lung tissue around 3-4 days post-infection, followed by development of significant pulmonary pathology including inflammatory infiltrates, edema, and alveolar damage by day 6-7. By days 7-10, mice typically exhibit substantial weight loss (>20%), respiratory distress, and require euthanasia. This progression makes the model particularly suitable for evaluating therapeutic interventions targeting the late stages of infection, when significant inflammation and tissue damage have already occurred [7].

Other models like the Syrian hamster also demonstrate robust viral replication and respiratory pathology, though the disease course is typically self-limiting with resolution beginning around day 7-8 post-infection. For HMTU studies focused specifically on late-stage intervention, the K18-hACE2 model provides the most appropriate platform for assessing impact on disease progression and survival [6].

Experimental Protocols and Methodologies

In Vitro Antiviral and Cytotoxicity Assays

Protocol 1: Antiviral Activity Assessment Using Resazurin Reduction Assay

This protocol details the standardized method used to determine the EC50 values of HMTU against SARS-CoV-2 and other viruses [1].

  • Cell preparation: Seed Vero E6 cells (or other appropriate cell lines) in 96-well plates at a density of 1.5 × 10^4 cells per well and incubate for 24 hours at 37°C with 5% CO2 to achieve 80-90% confluence at time of infection.
  • Compound treatment: Prepare serial dilutions of HMTU in maintenance medium (typically 2-fold dilutions covering a range from 0.1 μM to 20 μM). Include appropriate controls (virus control, cell control, reference antiviral control).
  • Virus infection: Remove medium and infect cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 in infection medium. Parallel sets of uninfected cells should be maintained for cytotoxicity assessment.
  • Incubation: Incubate infected and compound-treated cells for 72 hours at 37°C with 5% CO2.
  • Viability assessment: Prepare resazurin solution (0.15 mg/mL in PBS) and add to each well. Incubate for 2-4 hours at 37°C and measure fluorescence at excitation 530-560 nm/emission 590 nm.
  • Data analysis: Calculate percentage protection relative to virus and cell controls. Determine EC50 values using nonlinear regression analysis (four-parameter logistic curve fitting).

Protocol 2: Cytotoxicity Assessment Using MTT Assay

  • Cell preparation and compound treatment: As described in Protocol 1, using uninfected cells.
  • MTT application: After 72 hours of compound exposure, add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
  • Solubilization: Carefully remove medium and add DMSO to dissolve formazan crystals.
  • Absorbance measurement: Measure absorbance at 570 nm with a reference wavelength of 630 nm.
  • Data analysis: Calculate percentage cell viability relative to untreated controls. Determine CC50 values using nonlinear regression analysis.
Mechanism of Action Studies

Protocol 3: RNA-Dependent RNA Polymerase Inhibition Assay

This protocol outlines the critical experiment demonstrating HMTU's mechanism of action through direct inhibition of viral RdRp [1].

  • RdRp preparation: Express and purify SARS-CoV-2 RdRp (nsp12) along with essential cofactors nsp7 and nsp8 using a baculovirus or bacterial expression system.
  • Template preparation: Generate short RNA templates (20-30 nt) with complementary primers for initiation of RNA synthesis.
  • Reaction setup: Assemble RdRp reactions in 50 μL volumes containing: 50 mM Tris-HCl (pH 8.0), 10 mM KCl, 2 mM MgCl2, 1 mM DTT, 0.5 U/μL RNase inhibitor, 100 nM RdRp complex, 500 nM RNA template-primer, and natural NTPs (100 μM ATP, GTP, CTP, and 10 μM UTP spiked with [α-32P]UTP).
  • Compound testing: Include HMTU-TP (triphosphate form) at concentrations ranging from 0.1 to 10 μM. Include positive control (no inhibitor) and negative control (no enzyme).
  • Reaction conditions: Incubate at 30°C for 60 minutes.
  • Product analysis: Stop reactions with equal volume of 2× denaturing loading buffer. Heat denature at 95°C for 5 minutes and separate products on 20% polyacrylamide-7 M urea gel.
  • Visualization and quantification: Expose gel to phosphorimager screen overnight and analyze using appropriate software. Calculate IC50 values from dose-response curves.

Protocol 4: Time-of-Addition Assay

  • Cell preparation: Seed Vero E6 cells in 24-well plates as described previously.
  • Compound addition timing: Add HMTU (1 μM final concentration) at different time points relative to infection: -2 hours (pre-treatment), 0 hours (co-treatment), +2 hours, +4 hours, +6 hours, and +8 hours post-infection.
  • Virus infection: Infect all wells (except cell controls) with SARS-CoV-2 at MOI of 0.1 at time 0.
  • Sample collection: At 24 hours post-infection, collect supernatant for virus titer determination by plaque assay or TCID50.
  • Data interpretation: Compare viral titers across different treatment times to identify the most sensitive phase of the viral lifecycle to HMTU inhibition.
In Vivo Efficacy Studies in Late-Stage Infection Models

Protocol 5: Therapeutic Efficacy in K18-hACE2 Mouse Model

This protocol describes the evaluation of HMTU in a rigorous animal model of severe COVID-19, with treatment initiation timed to model late-stage therapeutic intervention [6] [7].

  • Animal model: Use 8-10 week old K18-hACE2 transgenic mice (equal distribution of males and females).
  • Virus infection: Anesthetize mice with isoflurane and inoculate intranasally with 3×10^4 PFU of SARS-CoV-2 in 50 μL volume.
  • Compound formulation: Prepare HMTU in appropriate vehicle (e.g., PBS with DMSO not exceeding 5%).
  • Treatment regimen:
    • Prophylactic group: Administer HMTU (dose range: 1-5 mg/kg) 2 hours before infection and once daily for 5 days.
    • Early treatment group: Initiate HMTU administration at 24 hours post-infection, once daily for 5 days.
    • Late treatment group: Initiate HMTU administration at 72 hours post-infection, when significant viral replication has occurred, once daily for 5 days.
    • Control groups: Include vehicle-treated infected mice and uninfected controls.
  • Monitoring: Weigh mice daily and monitor clinical signs (activity, posture, breathing) using standardized scoring system.
  • Sample collection: Euthanize subgroups of mice at day 3, 5, and 7 post-infection for virological and histological analysis.
  • Lung processing: Collect right lung lobes for virus titer determination by plaque assay. Perfuse left lobe with 10% neutral buffered formalin for histopathology.
  • Histopathological assessment: Score H&E-stained lung sections for features including inflammation, edema, epithelial damage, and hyaline membrane formation.
  • Cytokine analysis: Measure inflammatory cytokines (IL-6, TNF-α, IFN-γ) in lung homogenates or serum using ELISA.
  • Endpoint analysis: Compare survival curves, weight change trajectories, lung viral loads, and pathology scores across treatment groups.

The following diagram illustrates the experimental workflow for in vivo efficacy studies:

hmtu_study_design cluster_treatment Treatment Groups cluster_analysis Analysis Parameters Day0 Day 0: Virus Infection (3×10⁴ PFU, i.n.) Day1 Day 1: Early Treatment Group HMTU Administration Day0->Day1 Day3 Day 3: Late Treatment Group HMTU Administration Day1->Day3 Day3S Day 3: Subgroup Necropsy & Analysis Day3->Day3S Day5S Day 5: Subgroup Necropsy & Analysis Day3S->Day5S ViralLoad Viral Load (Plaque Assay) Day3S->ViralLoad Histopathology Lung Histopathology & Scoring Day3S->Histopathology Cytokines Inflammatory Cytokines Day3S->Cytokines Day7S Day 7: Subgroup Necropsy & Analysis Day5S->Day7S Day5S->ViralLoad Day5S->Histopathology Day5S->Cytokines Endpoint Study Endpoint: Day 14 or Morbidity Day7S->Endpoint Day7S->ViralLoad Day7S->Histopathology Day7S->Cytokines Clinical Clinical Signs & Survival Endpoint->Clinical

Diagram Title: In Vivo Efficacy Study Design for HMTU

Research Implications and Future Directions

The investigation of HMTU as a potential therapeutic for late-stage SARS-CoV-2 infection represents a promising avenue of research with significant implications for pandemic preparedness. The broad-spectrum nature of HMTU's antiviral activity, coupled with its novel mechanism of action, positions it as a candidate not only for COVID-19 but also for future emerging viral threats. The high barrier to resistance theoretically associated with nucleotide analogs that target conserved viral polymerase domains further enhances their attractiveness as antiviral agents [1].

Future research directions should include:

  • Combination therapy studies: Evaluate HMTU in combination with other antiviral agents with complementary mechanisms, such as protease inhibitors or host-directed therapies. Computational models have predicted that drug combinations targeting multiple viral processes may provide synergistic effects [8].
  • Variant susceptibility profiling: Systematically assess HMTU efficacy against current and emerging SARS-CoV-2 variants of concern to establish breadth of coverage.
  • Advanced formulation development: Explore novel delivery systems to enhance bioavailability and tissue distribution, particularly to the respiratory tract.
  • Comprehensive safety profiling: Conduct extended toxicology studies in relevant animal models to establish safety margins and identify potential off-target effects.
  • Host-directed effects: Investigate potential immunomodulatory effects of HMTU that may contribute to its efficacy in late-stage disease, beyond direct viral inhibition.

The experimental protocols outlined in this document provide a solid foundation for these future investigations, with particular emphasis on rigorous assessment in models that recapitulate the complex pathophysiology of severe COVID-19.

References

reducing cytotoxicity of 5-Hydroxymethyltubercidin analogs

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Question Evidence-Based Answer & Key Data
What is the cytotoxicity profile of HMTU? In BHK-21 cells, HMTU (HUP1108) showed a CC50 >20 μM, whereas the parent compound Tubercidin (HUP1136) had a CC50 of 0.34 μM, indicating significantly reduced cytotoxicity [1].
How potent is HMTU as an antiviral? HMTU is a broad-spectrum antiviral. Its EC50 against various flaviviruses and coronaviruses is in the submicromolar to low micromolar range (e.g., 0.24 μM for DENV2, 0.27 μM for YFV) [1].
What is its proposed mechanism of action? HMTU is believed to act as a chain-terminating nucleoside analog. Its 5'-triphosphate form (HMTU-TP) is incorporated by the viral RNA-dependent RNA polymerase (RdRp), halting RNA replication [1].
Do other tubercidin analogs show cytotoxicity? Yes. Acyclic halogenated tubercidin analogs (e.g., a 5-Bromo derivative) inhibited cellular DNA synthesis and were identified as mid-S phase blockers, confirming cytotoxicity can be a class-wide issue [2].

Quantitative Data on Tubercidin Analogs

The table below summarizes key quantitative data from research on tubercidin and its derivatives, providing a basis for comparison [1].

Compound ID Common Name R1 Substituent Antiviral EC50 (DENV2, μM) Cytotoxicity CC50 (μM)
HUP1136 Tubercidin H <0.125 0.34
HUP1108 5-Hydroxymethyltubercidin (HMTU) CH₂OH 0.24 >20
HUP1069 5-Formyltubercidin Oxime CH=NOH <0.125 0.18
HUP1077 3-Tubercidin N-oxide H (N3-O) 0.95 >20
Ribavirin (Reference drug) - 28 >400

Potential Strategies and Experimental Approaches

Given the limited direct data, strategies for reducing cytotoxicity must be inferred from general medicinal chemistry principles and the structure-activity relationship (SAR) information available. The following diagram outlines a logical workflow for troubleshooting and mitigating cytotoxicity based on these principles.

cluster_strat Key Investigation Strategies Start High Cytotoxicity in Tubercidin Analog StructuralMod Explore Structural Modifications Start->StructuralMod MoA Elucidate Mechanism of Action Start->MoA R1 Modify 5-Position (R1) - Test bulkier/polar groups - Mimic HMTU's CH₂OH StructuralMod->R1 Prodrug Develop Prodrug Strategy - Enhance selective activation - Improve therapeutic index StructuralMod->Prodrug DNA Confirm Cellular Target (e.g., DNA synthesis inhibition) MoA->DNA Goal Goal: Separate Cytotoxicity from Antiviral Effect R1->Goal Prodrug->Goal Phase Identify Cell Cycle Phase Impact (e.g., S-phase block) DNA->Phase Phase->Goal

The experimental workflow for investigating cytotoxicity should include the following key methodologies:

  • Cytotoxicity and Antiviral Assays: Quantify the therapeutic index (CC50/EC50) using standardized assays like MTT or Resazurin reduction to measure cell viability, alongside viral yield reduction or plaque assays [1].
  • Mechanism of Action Studies: Use radiolabeled precursor incorporation (e.g., [³H]dThd for DNA) and flow cytometry to determine if the analog inhibits specific macromolecular synthesis (DNA/RNA/protein) and causes cell cycle arrest [2].
  • Rescue Experiments: Test if cytotoxicity can be antagonized by the natural nucleoside adenosine, which would suggest competition for nucleoside transporters or metabolic enzymes [2].
  • Structural Activity Relationship (SAR) Analysis: Systematically modify the core structure, focusing on the 5-position (R1) and the sugar moiety, to identify features that decouple antiviral potency from cell killing [2] [1].

Experimental Protocol: Assessing Cytotoxicity & DNA Synthesis Impact

This protocol is adapted from methods used to evaluate acyclic halogenated tubercidin analogs [2].

1. Objective To evaluate the effect of a novel HMTU analog on cell proliferation and DNA synthesis in uninfected human cells.

2. Materials

  • Cell line of choice (e.g., human fibroblast cells)
  • Test compound (HMTU analog)
  • Culture medium and reagents
  • [methyl-³H]Thymidine ([³H]dThd)
  • Cell culture-treated plates
  • Cell harvester and scintillation counter
  • Flow cytometer (for phase analysis)

3. Procedure

Part A: Cell Growth and Population Doubling Time

  • Seed cells at a low density in multiple flasks.
  • Expose the cells to a range of compound concentrations (e.g., 1 µM, 10 µM).
  • Perform cell counts at regular intervals (e.g., every 24 hours) using a hemocytometer or automated cell counter.
  • Plot cell number vs. time and calculate the population doubling time for each condition. A significant prolongation indicates antiproliferative effects.

Part B: DNA Synthesis Inhibition Assay

  • Seed cells in a multi-well plate and allow them to adhere.
  • Treat with the test compound for a set period.
  • Pulse-label cells with [³H]dThd for a few hours before the end of the incubation.
  • Harvest cells and precipitate macromolecules with cold trichloroacetic acid (TCA).
  • Collect the TCA-insoluble fraction on a filter and measure incorporated radioactivity using a scintillation counter. A reduction in counts per minute (CPM) indicates inhibition of DNA synthesis.

Part C: Adenosine Antagonism Assay

  • Repeat Part B, but co-incubate the test compound with increasing concentrations of adenosine.
  • A dose-dependent recovery of [³H]dThd incorporation suggests the compound's toxicity is mediated through nucleoside metabolism pathways.

References

optimizing HMTU therapeutic window for antiviral therapy

Author: Smolecule Technical Support Team. Date: February 2026

Antiviral Development Pipeline & Strategic Insights

To ground your support content in the current R&D landscape, here is a summary of recent data on antiviral compounds. This information is crucial for understanding the broader context of therapeutic development.

Table 1: Recent Changes in the Clinical Antiviral Pipeline (Late 2024 Data) [1]

Change Type Number of Compound/Indications Context and Implications
Discontinued/Archived 12 Highlights attrition in development; troubleshooting could focus on common preclinical toxicities or lack of efficacy.
New Clinical Additions 6 Represents novel mechanisms or new indications for existing drugs; FAQs could cover fast-tracked regulatory pathways.
Progressed in Development 1 Underscores the challenge of successful progression; guides could focus on designing robust Phase 2/3 trials.

Table 2: Key Insights from Antiviral Treatment Modelling [2]

Treatment Scenario Strategy Key Outcome for "Therapeutic Window"
Pre-symptomatic Treatment Treat index case before symptom onset (PrEP) >75% reduction in household transmission and virological burden.
Post-symptomatic Treatment Treat index case after symptom onset Limited impact on transmission, but reduces household virological burden (a proxy for severe disease).
Post-exposure Prophylaxis Treat household contacts of index case (PEP) Optimal when combined with post-symptomatic index case treatment; efficacy 30-50%.

Proposed Experimental Workflow for Treatment Optimization

Based on the modeling study [2], here is a detailed methodology for evaluating antiviral strategies, which can form the basis of a standard operating procedure in your support center.

A Multi-scale Model for Evaluating Antiviral Strategies [2]

1. Model Design:

  • Objective: To assess the effectiveness of different antiviral treatment strategies in reducing transmission and disease burden within households.
  • Structure: Develop a model that integrates two scales:
    • Individual-level: Incorporates intracellular viral dynamics (e.g., time to peak viral load, viral replication rate).
    • Population-level: Simulates household transmission dynamics between infected and susceptible individuals.

2. Key Parameters to Simulate:

  • Virus Characteristics:
    • Secondary Attack Rate (SAR): Test a range, typically 20-60%.
    • Time to Peak Viral Load: Test scenarios where peak occurs before, concurrent with, or after symptom onset.
    • Household Size.
  • Treatment Strategies:
    • Curative: Treatment of symptomatic index case only.
    • Pre-exposure Prophylaxis (PrEP): Treatment of healthy individuals before exposure.
    • Post-exposure Prophylaxis (PEP): Treatment of healthy household contacts after exposure to an index case.
    • Combination Strategies: e.g., Treating both index case and contacts.

3. Output Analysis:

  • Primary Endpoint: Reduction in transmission risk (number of secondary infections).
  • Secondary Endpoint: Reduction in overall virological burden in the household (a proxy for severe disease and subsequent transmission risk).

Conceptual Workflow Diagram

The following diagram visualizes the experimental workflow described above, using the specified color palette. The DOT code is provided for your use.

Title: Antiviral Strategy Evaluation Workflow

Start Start Evaluation Model Establish Multi-Scale Model Start->Model ParamVirus Define Virus Parameters: SAR, Time to Peak Viral Load Model->ParamVirus ParamStrategy Define Treatment Strategy: Curative, PrEP, PEP, Combo Model->ParamStrategy Simulate Run Simulations ParamVirus->Simulate ParamStrategy->Simulate AnalyzeTrans Analyze Transmission Risk Simulate->AnalyzeTrans Household Dynamics AnalyzeBurden Analyze Virological Burden Simulate->AnalyzeBurden Individual Viral Load Optimize Optimize Therapeutic Window AnalyzeTrans->Optimize AnalyzeBurden->Optimize End Report Findings Optimize->End

How to Develop Your Troubleshooting Guides and FAQs

Since the specific "HMTU" content was not found, here are some steps to create targeted support materials:

  • Define "HMTU" Clearly: For more precise search results, you may need to specify what HMTU stands for (e.g., a specific compound, platform, or cell line). This will help in searching proprietary or specialized databases.
  • Translate General Findings to Your Context: Use the insights from the tables above. For example, an FAQ could be: "Why is the therapeutic window for our HMTU antiviral narrow in post-symptomatic treatment models?" with an answer referencing the finding that efficacy drops significantly after symptoms appear [2].
  • Focus on Measurable Outcomes: Develop troubleshooting guides around optimizing the parameters that the modeling study found to be critical. For instance, create a guide for " calibrating viral dynamics models to improve HMTU dosing schedule prediction."
  • Investigate Combination Therapies: A 2025 review on COVID-19 antivirals suggests that combining different therapeutic classes can improve efficacy, which is a promising avenue to broaden the therapeutic window [3]. This could be a key section in your guides.

References

addressing 5-Hydroxymethyltubercidin stability in experimental conditions

Author: Smolecule Technical Support Team. Date: February 2026

Antiviral Potency and Cytotoxicity of HMTU

The core value of HMTU as an experimental compound lies in its potent antiviral activity coupled with low cytotoxicity, a key improvement over its parent compound, tubercidin. The table below summarizes quantitative data from cell-based assays [1].

Virus Cell Line HMTU EC50 (μM) Ribavirin EC50 (μM) Favipiravir EC50 (μM)
DENV2 (Dengue) BHK-21 0.24 19 4.4
ZIKV (Zika) BHK-21 1.3 31 40
YFV (Yellow Fever) BHK-21 0.27 34 57
SARS-CoV-2 Vero E6 / TMPRSS2 1.8 Not Reported Not Reported

Cytotoxicity Profile: In the same study, HMTU (HUP1108) did not exhibit significant cytotoxicity in BHK-21 cells at concentrations up to 20 μM, whereas tubercidin (HUP1136) showed high cytotoxicity with a CC50 of 0.34 μM [1].

Proposed Experimental Protocol for Stability Assessment

Since direct stability data (e.g., shelf-life, optimal storage conditions) is not provided in the search results, you can adapt the following experimental protocols to empirically determine HMTU's stability under your specific conditions. The core methodology from the research can be used to verify the compound's activity after storage or processing [1].

1. Cell-Based Antiviral Replication Assay This is the primary method used to confirm HMTU's potency and can be repurposed as a stability-indicating assay.

  • Objective: To verify that a stored or reconstituted sample of HMTU retains its ability to inhibit viral replication.
  • Workflow:
    • Cell Culture: Seed appropriate cell lines (e.g., BHK-21 for flaviviruses, Vero E6 for SARS-CoV-2) in a multi-well plate.
    • Infection & Treatment: Infect cells with the target virus at a pre-determined multiplicity of infection (MOI). Then, treat with a dilution series of your "aged" HMTU sample and a fresh control.
    • Incubation: Incubate for the duration specified in the protocol (e.g., 3-5 days).
    • Viability Measurement: Use a resazurin reduction assay or MTT assay to measure cell viability, which correlates inversely with viral replication.
    • Data Analysis: Calculate the EC50 of the test sample. A significant increase (right-ward shift) in EC50 compared to the fresh control indicates a loss of potency and compound degradation.

The relationship between this experimental workflow and the mechanism of action can be visualized as follows:

G Storage HMTU Sample Storage Assay Cell-Based Antiviral Assay Storage->Assay EC50 EC50 Determination Assay->EC50 SubQ1 EC50 unchanged? EC50->SubQ1 Conclusion Stability Assessment SubQ2 Potency maintained Stable SubQ1->SubQ2 Yes SubQ3 EC50 increased? SubQ1->SubQ3 No SubQ2->Conclusion SubQ4 Potency reduced Degraded SubQ3->SubQ4 SubQ4->Conclusion

2. Mechanism of Action & Stability Implications Understanding how HMTU works provides clues about potential stability concerns. The research indicates its active form is HMTU 5′-triphosphate (HMTU-TP), which is incorporated by the viral RNA-dependent RNA polymerase (RdRp), causing chain termination of the viral RNA [1].

  • Key Consideration: The nucleoside analog itself must remain stable long enough to be taken up by the cell and phosphorylated into its active triphosphate form. Degradation of the parent HMTU compound would prevent this activation.
  • Analytical Method: While not used in the primary study, techniques like HPLC or LC-MS are standard for directly assessing the chemical stability of nucleoside analogs over time under various storage conditions (e.g., different temperatures, pH, solvent systems).

Frequently Asked Questions

Q1: What is the primary stability concern when working with HMTU? The main concern is the chemical stability of the nucleoside structure. Like many nucleoside analogs, it may be sensitive to hydrolysis, oxidation, or photodegradation. The exact profile for HMTU is not published, so empirical testing in your chosen solvent (e.g., DMSO) and at your storage temperature (e.g., -20°C or -80°C) is recommended.

Q2: How can I prepare and store stock solutions of HMTU? It is a standard best practice to prepare stock solutions in a high-grade, anhydrous solvent like DMSO. Aliquoting the stock solution into small, single-use vials is crucial to avoid repeated freeze-thaw cycles. Storing these aliquots at -80°C is typically recommended for long-term stability of sensitive compounds, even though specific data for HMTU is not available.

Q3: The search results mention cytotoxicity. How does this relate to stability? If HMTU degrades, its effective concentration decreases, which could lead to a loss of antiviral effect and an underestimation of its potency. More critically, degradation could potentially generate toxic byproducts. Therefore, observing increased cytotoxicity in your assays with an old stock could be an indicator of compound degradation rather than an intrinsic property of HMTU itself.

Important Experimental Notes

  • Cytotoxicity is Dose-Dependent: While HMTU is much less cytotoxic than tubercidin, its therapeutic window is not infinite. Always include a cytotoxicity assay alongside your antiviral experiments to confirm that observed effects are due to antiviral activity and not general cell death [1].
  • Handle with Care: The parent compound, tubercidin, is a known antibiotic and antimetabolite that incorporates into nucleic acids and is systemically toxic [2]. While HMTU is less toxic, it should be handled with the same precautions, using appropriate personal protective equipment.

References

improving selectivity of HMTU for viral versus host polymerases

Author: Smolecule Technical Support Team. Date: February 2026

FAQs & Troubleshooting Guide

Question Key Issue & Solution Supporting Data & Concepts

| Why does my candidate compound show high cytotoxicity? | Issue: Compound lacks selectivity and inhibits essential host DNA/RNA polymerases (e.g., Pol II). Solution: Profile compound against a panel of host polymerases; utilize structural differences in active sites for rational design. | • Host RNA Polymerase II (Pol II) is a common off-target [1]. • Viral polymerases (e.g., RdRp, reverse transcriptase) have distinct structures and motifs (A, B, C) compared to host polymerases [2]. | | How can I exploit structural differences between viral and host polymerases? | Issue: Designing selective inhibitors is challenging due to structural conservation in polymerase core. Solution: Target unique accessory domains, oligomeric states, or allosteric sites specific to viral polymerases. | • Many viral polymerases possess unique domains (e.g., methyltransferase in flaviviruses, RNase H in retroviruses) absent in host counterparts [2]. • The "cupped right hand" structure is common, but fingers/thumb domains vary significantly, offering targetable differences [2]. | | My compound works in biochemical assays but fails in cell culture. Why? | Issue: Poor cellular uptake, efflux, or metabolism; or the compound cannot access the viral replication compartment. Solution: Use cell-permeable prodrug strategies; confirm the compound colocalizes with viral replication sites. | • Selectivity can be influenced by the subcellular location of polymerase activity (e.g., nucleus vs. cytoplasm) [1]. • The influenza PA-X protein acts in the nucleus, demonstrating the importance of localization [1]. | | How can I confirm my compound is selectively inhibiting the viral polymerase? | Issue: Need to directly link the observed antiviral effect to the intended polymerase target. Solution: Use a combination of direct enzymatic assays and cellular replication assays with defined templates [3]. | • Primer Extension Assay: Measures polymerase's ability to bypass lesions or incorporate nucleotides [3]. • Steady-State Kinetic Assay: Determines efficiency ((k_{cat})/(K_m)) and fidelity of nucleotide incorporation [3]. |

Experimental Protocols

Here are detailed methodologies for key experiments cited in the guide.

Primer Extension Assay

This assay evaluates a polymerase's ability to synthesize DNA past a specific lesion or in the presence of an inhibitor [3].

  • Substrate Preparation: Anneal a 5'-end-radiolabeled (e.g., γ-³²P) DNA primer to a synthetic template strand containing the lesion or a control sequence.
  • Reaction Setup: Incubate the primer-template complex with the polymerase (e.g., human Pol η) and all four dNTPs (e.g., 250 µM each) in an appropriate reaction buffer (e.g., 25 mM potassium phosphate pH 7.0, 5 mM MgCl₂, 5 mM DTT, 100 µg/mL BSA, 10% glycerol).
  • Execution: Run the reaction at a set temperature (e.g., 37°C) for a determined time (e.g., 1 hour). Terminate the reaction by adding formamide gel-loading buffer.
  • Analysis: Resolve the products by denaturing polyacrylamide gel electrophoresis (PAGE) and visualize/quantify the full-length extension products using phosphorimaging.
Steady-State Kinetic Assay

This assay quantifies the efficiency and fidelity of nucleotide incorporation opposite a lesion [3].

  • Substrate & Reaction: Use the same primer-template complex as in the primer extension assay (10 nM). Incubate with a low concentration of polymerase (e.g., 5 nM) and varying concentrations of a single dNTP.
  • Short Incubation: Use a short reaction time (e.g., 10 minutes) to ensure only a small fraction of the substrate is consumed, maintaining "steady-state" conditions.
  • Product Quantification: Resolve and quantify the products as in the primer extension assay. The amount of product formed is plotted against the dNTP concentration.
  • Data Fitting: Fit the data to the Michaelis-Menten equation to determine the kinetic parameters (K_m) (Michaelis constant) and (V_{max}) (maximum reaction velocity). The catalytic efficiency is calculated as (k_{cat}/K_m).

Experimental Workflow & Selectivity Strategy

The following diagrams map the logical flow of experiments and strategic approaches for improving selectivity.

G Start Initial Compound Screening Biochem Biochemical Assays Start->Biochem Identify active compounds Cellular Cellular Profiling Biochem->Cellular Confirm target engagement Structural Structural Analysis Cellular->Structural Guide rational design Optimize Lead Optimization Structural->Optimize Improve selectivity & potency Optimize->Biochem Iterative testing

G Strategy Strategies for Selective Inhibition UniqueDom Target Unique Domains Strategy->UniqueDom Allosteric Exploit Allosteric Sites Strategy->Allosteric Localize Leverage Localization Strategy->Localize SL Apply Synthetic Lethality Strategy->SL SL_desc e.g., Inhibit POLθ in BRCA-deficient cancers SL->SL_desc

References

minimizing off-target effects in HMTU antiviral applications

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Minimizing HMTU Off-Target Effects

This guide outlines a systematic strategy to identify, confirm, and mitigate the off-target toxicity of HMTU.

Step Objective Key Action / Assay Interpretation & Notes
1. Profiling Assess selective cytotoxicity. Determine CC50 (cytotoxicity) in relevant host cells (e.g., BHK-21, human cell lines) and EC50 (antiviral efficacy) against target viruses [1]. A high Selectivity Index (SI = CC50/EC50) indicates a wider safety margin. HMTU showed CC50 >20 μM in BHK-21 cells [1].
2. Validation Confirm on-target mechanism. Use CRISPR/Cas9 to knock out the putative viral target (e.g., RdRp) in host cells [2]. If HMTU's potency is unchanged in knockout cells, its efficacy is likely mediated by an off-target mechanism [2].
3. Identification Discover the true molecular target. Employ genetic target-deconvolution strategies (e.g., CRISPR screening) or biochemical pulldown assays with HMTU probes [2]. This is crucial for understanding the drug's actual mechanism and for designing better derivatives.
4. Mitigation Improve compound specificity. Based on Step 3, use rational drug design to modify HMTU's structure, enhancing its affinity for the viral target over host proteins [3].

The following diagram illustrates this workflow and the core mechanism of HMTU:

hmtu_workflow Start Start: HMTU Off-Target Investigation Profile 1. Profile Cytotoxicity - Determine CC50 in host cells - Calculate Selectivity Index (SI) Start->Profile Validate 2. Validate On-Target Action - Use CRISPR/Cas9 to knockout viral target (e.g., RdRp) Profile->Validate Identify 3. Identify True Target - Genetic deconvolution - Biochemical pulldown assays Validate->Identify Mitigate 4. Mitigate Off-Target Effects - Rational drug design - Structural optimization Identify->Mitigate HMTU HMTU RdRp Viral RdRp HMTU->RdRp  Intended Action OffTarget Host Off-Target HMTU->OffTarget  Off-Target Action ChainTermination Chain Termination & Viral Inhibition RdRp->ChainTermination Cytotoxicity Cytotoxic Off-Target Effect OffTarget->Cytotoxicity

Frequently Asked Questions (FAQs)

Mechanism & Specificity

Q1: What is the established on-target mechanism of HMTU? HMTU is a nucleoside analog. Inside the cell, it is converted to its active 5'-triphosphate form (HMTU-TP). This molecule is then incorporated by the viral RNA-dependent RNA polymerase (RdRp) into the growing RNA chain during viral replication, leading to chain termination and inhibition of the virus [1].

Q2: How can I experimentally confirm that HMTU's antiviral activity is truly on-target? The most rigorous method is to use CRISPR/Cas9 gene editing to create host cells where the putative viral target (e.g., a subunit of the RdRp) is knocked out. If HMTU retains its full antiviral potency in these knockout cells, this is strong evidence that it is working through an off-target mechanism [2]. This approach was key in revealing that several cancer drugs in clinical trials were mischaracterized.

Q3: What are the primary strategies to minimize off-target effects for a drug like HMTU? The key is to enhance the drug's specificity for its viral target. This can be achieved through:

  • Rational Drug Design: Using computational and structural biology to modify HMTU's chemical structure for higher affinity and specificity towards the viral RdRp [3].
  • High-Throughput Screening: Screening HMTU and its derivatives against a panel of unrelated host proteins to identify and eliminate compounds with promiscuous binding [3].
  • Phenotypic Screening: Monitoring not just antiviral efficacy but also general cellular health and known markers of toxicity in treated cells [3].
Experimental Protocols

Q4: What is a key experiment to demonstrate direct target engagement? An RNA extension assay with the purified viral RdRp can directly show HMTU's mechanism. The protocol below is adapted from the research on HMTU [1]. The following diagram outlines the experimental setup and expected results.

rna_assay Start Start RNA Extension Assay Prep Prepare Reaction Mix: - Purified Viral RdRp - RNA Template/Primer - NTPs (ATP, GTP, CTP) - Experimental: HMTU-TP - Control: No HMTU-TP Start->Prep Incubate Incubate to allow RNA synthesis Prep->Incubate Analyze Analyze RNA Products (e.g., Gel Electrophoresis) Incubate->Analyze Result1 Control: Full-length RNA product Analyze->Result1 Result2 + HMTU-TP: Short, terminated RNA product Analyze->Result2

Experimental Protocol: RdRp RNA Extension Assay [1]

  • Objective: To demonstrate that HMTU-TP directly inhibits viral RNA synthesis by the RdRp.
  • Materials:
    • Purified viral RNA-dependent RNA polymerase (RdRp).
    • RNA template and primer.
    • Nucleotide triphosphates (ATP, GTP, CTP, UTP).
    • HMTU 5'-triphosphate (HMTU-TP).
    • Standard reagents for buffer solutions and gel electrophoresis.
  • Method:
    • Set up two parallel reactions. The control reaction contains all NTPs (including UTP). The experimental reaction contains HMTU-TP in place of UTP.
    • Initiate the RNA synthesis reaction by adding the RdRp enzyme to both mixes.
    • Allow the reaction to proceed for a set time.
    • Terminate the reaction and purify the synthesized RNA products.
    • Analyze the products using gel electrophoresis. The control should show a full-length RNA product, while the HMTU-TP sample should show a shorter, terminated product, confirming its role as a chain terminator.

Q5: How can I profile HMTU's cytotoxicity to quantify its off-target potential? A standard method is the MTT assay or Resazurin reduction assay to determine the CC50 (50% Cytotoxic Concentration). This quantitative data allows you to calculate the Selectivity Index (SI), a crucial metric for evaluating a compound's therapeutic window [1].

Cell Line Assay Type HMTU CC50 (μM) HMTU EC50 (e.g., vs DENV2) Selectivity Index (SI)
BHK-21 MTT >20 μM [1] 0.24 μM [1] >83

References

overcoming potential resistance to 5-Hydroxymethyltubercidin antiviral activity

Author: Smolecule Technical Support Team. Date: February 2026

HMTU Antiviral Profile and Mechanism

Table 1: Antiviral Profile of 5-Hydroxymethyltubercidin (HMTU)

Virus Family Specific Viruses Tested Assay Cell Line EC50 (μM) Reference
Flaviviruses DENV1-DENV4, ZIKV, YFV, JEV, WNV BHK-21 0.24 - 1.3 μM [1]
Coronaviruses SARS-CoV-2 Vero E6 / TMPRSS2 Submicromolar range [1] [2]
Coronaviruses SARS-CoV, HCoV-229E Not Specified Submicromolar range [1]

HMTU is a nucleoside analog derived from the natural antibiotic tubercidin [3]. Its established mechanism of action against RNA viruses involves:

  • Intracellular Activation: After entering the cell, HMTU is phosphorylated to its active triphosphate form (HMTU-TP) [1].
  • RdRp Inhibition: HMTU-TP is recognized by the viral RNA-dependent RNA polymerase (RdRp) and incorporated into the growing RNA chain [1] [2].
  • Chain Termination: Incorporation of HMTU-TP leads to premature termination of viral RNA synthesis, effectively halting viral replication [1].

The following diagram illustrates this primary mechanism and potential resistance pathways that researchers should monitor.

G cluster_path Primary Antiviral Action cluster_resist Potential Resistance Mechanisms HMTU HMTU HMTUTP HMTU-TP (Active Form) HMTU->HMTUTP Cellular Kinases RdRp Viral RdRp (Wild-type) HMTUTP->RdRp ReducedUptake Reduced Cellular Uptake or Activation HMTUTP->ReducedUptake Efflux Enhanced Viral Efflux? HMTUTP->Efflux RdRpMut Viral RdRp (Mutant) RdRp->RdRpMut Mutation Incorp Incorporation into RNA Chain RdRp->Incorp Replication Successful Viral Replication RdRpMut->Replication Term Chain Termination Incorp->Term MutExonuc Mutated Viral Proofreading (Exoribonuclease) Term->MutExonuc

Experimental Guide for Resistance Monitoring

To proactively investigate HMTU resistance, you can implement a serial passaging experiment. The workflow below outlines the key steps and considerations.

G Start Infect Cells with Virus (MOI ~0.1) Passage Harvest Virus Supernatant Start->Passage Infect Infect Fresh Cells (With Sub-EC50 HMTU) Passage->Infect Cycle Repeat Passaging Cycle (~20-30 Passages) Infect->Cycle Monitor Monitor Viral Replication (Plaque Assay/RT-qPCR) Cycle->Monitor Monitor->Infect Continue Passaging End Sequence Viral Genome (Compare to P0 Stock) Monitor->End

Table 2: Key Experiments for Resistance Mechanism Characterization

Investigation Goal Experimental Method Key Details & Parameters
Confirm RdRp Inhibition RNA Extension Assay Use purified viral RdRp. Compare incorporation efficiency of HMTU-TP vs. natural NTPs. Look for signature chain termination [1].
Identify Resistance Mutations Whole-Genome Sequencing (WGS) Sequence resistant isolates from passaging. Focus on genes like RdRp and viral proofreading exoribonuclease (nsp14 for coronaviruses) [4].
Assess Viral Fitness Growth Kinetics & Competition Assay Co-culture resistant and wild-type virus. Track dominance over passages. Measure plaque size/morphology [4].
Check for Cross-Resistance Phenotypic Drug Susceptibility Testing Test resistant isolates against other nucleoside analogs (e.g., Remdesivir, Favipiravir) and non-nucleoside antivirals [5].

Frequently Asked Questions (FAQ)

Q1: What is the most likely mechanism of resistance to HMTU? The most anticipated mechanism is point mutations in the viral RdRp. These mutations could sterically hinder HMTU-TP binding or enhance the enzyme's ability to discriminate against the analog versus natural nucleotides. Altered activity of viral proofreading machinery is another potential mechanism [1].

Q2: How can I troubleshoot a sudden loss of HMTU's antiviral efficacy in my experiments? First, systematically rule out common experimental errors:

  • Compound Integrity: Check the storage conditions and age of your HMTU stock. Prepare a fresh aliquot and re-test.
  • Cell Line Health: Ensure your cell lines are not contaminated and are in a healthy, logarithmic growth phase.
  • Virus Stock Titer: Re-determine the titer of your viral stock, as over-passaging can lead to genetic drift. If these factors are confirmed, then true resistance may be developing, and sequencing of the viral population is recommended.

Q3: Are there strategies to overcome or prevent HMTU resistance? While not yet tested for HMTU, established principles from other antivirals apply:

  • Combination Therapy: Use HMTU in combination with an antiviral that has a different mechanism of action (e.g., a viral protease inhibitor or a host-directed therapy). This approach creates a higher genetic barrier for the virus [6].
  • High Potency Dosing: Maintain a sufficiently high drug concentration (above the EC90) to thoroughly suppress viral replication and minimize the emergence of escape mutants.

Key Takeaways for Researchers

  • Proactive Monitoring is Crucial: Given the lack of direct resistance data, designing experiments to monitor for resistance from the outset is essential for the development of HMTU.
  • Focus on the RdRp: The primary target for resistance mutations will almost certainly be the viral RdRp. Your sequencing and analysis efforts should prioritize this region.
  • Employ a Multi-Pronged Approach: Combine phenotypic assays (serial passaging) with genotypic analysis (whole-genome sequencing) to fully characterize any resistance that emerges.

References

optimizing HMTU derivative synthesis for improved efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting

Q1: My reaction yields are low and inconsistent. What factors should I investigate? Low and inconsistent yields are often due to issues with mass transfer, mixing efficiency, and reaction time control [1].

  • Problem: In traditional batch synthesis, the order and rate of reagent addition, along with mixing speed, can dramatically affect yield and purity. Hindered mass transfer can lead to side reactions [1].
  • Solution:
    • Transition to Flow Chemistry: Consider using a microfluidic flow system. This technology ensures rapid and stoichiometric mixing of reagents, reduces contact with the environment (e.g., atmospheric oxygen or moisture), and allows for precise control over reaction time [1].
    • Optimize Mixing: Implement a passive pearl mixer within a microfluidic chip to achieve complete and uniform mixing instantly upon reagent contact [1].

Q2: My reaction products are unstable and degrade during synthesis or workup. How can I improve stability? Degradation often occurs due to suboptimal reaction conditions or exposure to harsh environments during processing.

  • Problem: Sensitive compounds can hydrolyze, oxidize, or decompose if the reaction time is too long or if they are exposed to stressors like light, oxygen, or acidic/basic conditions [1].
  • Solution:
    • Precise Reaction Control: Use a flow reactor with an integrated "delay line" to fine-tune the reaction time to the exact minimum required, minimizing the window for degradation [1].
    • Stability-Guided Optimization: As demonstrated in peptide synthesis, consider strategic structural modifications like N-terminal acetylation or C-terminal hydrazidation to improve proteolytic stability and reduce undesired side effects like hemolysis [2].
    • In-Line Monitoring: Integrate optical diagnostics (e.g., UV-Vis spectroscopy) into your flow system to monitor reaction progress in real-time and identify the point of optimal yield before degradation begins [1].

Q3: How can I quickly identify the optimal reaction conditions? Traditional one-variable-at-a-time approaches are slow. For faster optimization, leverage modern screening techniques.

  • Problem: Determining the ideal parameters for concentration, flow rate, and temperature is time-consuming.
  • Solution:
    • Microfluidic Optimization: The small volumes and rapid parameter changes possible in a microfluidic chip make it an excellent tool for high-speed screening of reaction conditions [1].
    • Alternative Solvent-Free Methods: For some reactions, a one-pot grinding method (mechanochemistry) can be a highly efficient, high-yielding, and solvent-free pathway that simplifies purification [3].

Experimental Protocols for Method Improvement

The table below summarizes two key advanced synthesis protocols you can implement.

Method Key Technique Typical Application Key Advantage
Microfluidic Flow Synthesis [1] 3D-printed chip with mixer, delay line, & UV-Vis ports Synthesis of degradation-sensitive, colored derivatives Up to 30% yield increase; superior reproducibility & real-time monitoring
One-Pot Grinding Synthesis [3] Solvent-free mechanochemical coupling using a mortar and pestle or ball mill Synthesis of Schiff base derivatives High yields (~95%); minimal solvent use; simple setup

Detailed Protocol: Microfluidic Flow Synthesis Setup

This protocol is adapted from the successful synthesis of 8,13-dihydroberberine derivatives [1].

  • Chip Fabrication: Fabricate a microfluidic chip using Digital Light Processing (DLP) 3D printing. The design should include:
    • A Pearl Mixer: for rapid and complete mixing of reagent streams.
    • A Delay Line: a capillary channel of defined length to control the reaction time.
    • Optical Ports: for connecting optical fibers to perform in-line UV-Vis spectroscopy.
  • Reagent Preparation: Load separate syringes with solutions of your HMTU derivative precursor and the modifying reagent (e.g., an electrophile like NBF-Cl in the reference study).
  • System Priming: Use syringe pumps to drive the reagent streams into the chip. The flow rates will determine the molar ratio and the residence time in the delay line.
  • Reaction & Monitoring: As the combined stream passes through the delay line, monitor the color change and collect UV-Vis spectra at various points to track product formation.
  • Product Collection & Optimization: Collect the output and analyze the yield. Systematically vary the flow rates and concentrations to find the optimal conditions.

Workflow Diagram for Synthesis Optimization

The following diagram illustrates the logical decision-making pathway for troubleshooting and optimizing your synthesis, based on the strategies discussed.

synthesis_optimization start Synthesis Problem: Low Yield / Instability step1 Assess Primary Issue start->step1 step2_mixing Poor mixing or reproducibility? step1->step2_mixing step2_time Product degradation during reaction? step1->step2_time step2_stability Compound inherently unstable in biological media? step1->step2_stability method1 Protocol: Microfluidic Flow Synthesis step2_mixing->method1 Yes method2 Protocol: One-Pot Grinding step2_mixing->method2 Seek simple alternative step2_time->method1 Yes method3 Strategy: Stability-Guided Structural Optimization step2_stability->method3 Yes outcome1 Expected Outcome: Improved Yield & Reproducibility method1->outcome1 outcome2 Expected Outcome: Reduced Degradation method1->outcome2 method2->outcome1 outcome3 Expected Outcome: Enhanced Stability & Efficacy method3->outcome3

Synthesis Optimization Troubleshooting Workflow

Key Takeaways for Your Research on HMTU Derivatives

While the search results did not contain specific information on "HMTU," the principles of modern synthesis optimization are universally applicable:

  • Reproducibility is Key: If your reaction is sensitive to manual steps, microfluidic flow synthesis is a powerful solution to achieve high reproducibility [1].
  • Stability is Multifaceted: Address instability both during synthesis (via precise reaction control) and in a biological context (via strategic molecular design) [1] [2].
  • Simple Can Be Effective: Do not overlook straightforward methods like mechanochemical grinding, which can offer outstanding yields and purity for certain reactions while reducing environmental impact [3].

References

troubleshooting HMTU activity in different cell culture systems

Author: Smolecule Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Compound Activity

Here are answers to common questions you might encounter when a compound like HMTU shows inconsistent activity across different cell culture systems.

  • Q1: My compound shows no activity in a new cell line. What should I check?

    • Verify Cell Health and Identity: Ensure the new cell line is healthy, free from contamination (e.g., mycoplasma), and has been properly authenticated. Always use the recommended growth medium and supplements [1].
    • Confirm Culture Conditions: Adherent cell lines may require specific surface coatings (e.g., poly-L-lysine, collagen) for proper attachment. Failure to attach can lead to cell death and invalid results [1].
    • Check Compound Solubility and Stability: The compound may have precipitated or degraded in the culture medium. Visually inspect for precipitation and consider using a fresh stock solution. Ensure the storage conditions for the compound are correct.
  • Q2: I see high variability or weak effect in my assay. How can I improve the signal?

    • Optimize Cell Seeding Density: An incorrect cell density at the time of compound application can dramatically affect assay results. Too few cells may lead to a weak signal, while too many can cause contact inhibition and reduce the compound's effect. Optimize the density during assay development [2].
    • Account for Autofluorescence: Some culture media components (like riboflavins) and the test compounds themselves can be autofluorescent, which interferes with fluorescence-based detection and can mask true bioactivity [2]. Using a plate reader or microscope to check for signal in untreated control wells can identify this issue.
    • Confirm Assay Reagent Integrity: Ensure that all probes, dyes, or detection antibodies are fresh and have been stored correctly. Run a positive control with a known active compound to verify the entire assay system is working.
  • Q3: How can I be sure my compound's effect is real and not an artifact?

    • Rule Out Cytotoxicity: A common reason for a loss of signal is that the compound is generally cytotoxic, killing the cells rather than specifically modulating the target. Use a viability assay (e.g., measuring ATP levels) in parallel to distinguish specific activity from general toxicity [2].
    • Counter-Screen for Assay Interference: Compounds can interfere with assays by quenching fluorescence or through chemical reactions. Implement an orthogonal assay that uses a fundamentally different detection technology (e.g., mass spectrometry instead of fluorescence) to confirm the hit [2] [3].
    • Use a Reference Compound: Always include a well-characterized compound with known activity as a benchmark in your experiments. This helps validate your experimental setup and provides a point of comparison for your compound's potency [2].

Experimental Workflow for Systematic Troubleshooting

For a structured approach, the following workflow outlines key steps for investigating inconsistent compound activity. This process helps to systematically isolate and identify the root cause of the problem.

cluster_1 Step 1: Confirm Cell System cluster_2 Step 2: Verify Compound cluster_3 Step 3: Check Assay Start Unexpected HMTU Activity Step1 Confirm Cell System Integrity Start->Step1 Step2 Verify Compound Handling Step1->Step2 C1 Check for mycoplasma and other contaminants Step3 Check for Assay Interference Step2->Step3 H1 Check solubility in culture medium Step4 Perform Orthogonal Assay Step3->Step4 A1 Test for compound autofluorescence Step5 Analyze Results and Conclude Step4->Step5 C2 Validate cell line identity and passage number C3 Confirm optimal seeding density and health H2 Confirm stock solution stability and storage H3 Use fresh aliquot for experiment A2 Run cytotoxicity counter-assay A3 Include reference control compound

Key Parameters for Cell Culture Health Checks

Routine monitoring of these parameters is essential to rule out cell system issues as the cause of variable compound activity.

Parameter to Check Recommended Action Potential Impact of Neglect
Cell Seeding Density Optimize and validate for each cell line and assay type [2]. High variability; false negatives/positives [2].
Mycoplasma Contamination Perform regular testing using PCR or detection kits. Altered cell metabolism and gene expression, leading to unreliable data [1].
Cell Line Authentication Use STR profiling to confirm identity. Working with a misidentified cell line, rendering all data invalid.
Culture Medium & Supplements Use validated media recipes; pre-warm media before use [4]. Suboptimal cell growth or death; inconsistent experimental conditions.
Surface Coating (for adherent cells) Apply appropriate coating (e.g., poly-L-lysine) as required [1]. Poor cell attachment and growth, mimicking a cytotoxic effect.

A Path Forward for HMTU-Specific Issues

Since specific data on HMTU is limited, the following suggestions can help you generate your own troubleshooting data:

  • Consult the Original Source: The paper on HMTU's antiviral activity is a starting point [5]. Examine its methodology section in detail to replicate the exact cell culture and treatment conditions used by the authors who initially reported the activity.
  • Design a Counter-Assay: The most definitive way to rule out assay-specific artifacts is to test HMTU in an orthogonal assay—one that measures the same biological effect but uses a different detection method [2] [3]. For example, if your primary assay is imaging-based, a viability or cytotoxicity assay that measures ATP content could help determine if cell death is the true cause of the observed effect.

References

balancing HMTU potency with toxicity in preclinical models

Author: Smolecule Technical Support Team. Date: February 2026

FAQs: Addressing Key Challenges

Here are answers to common experimental challenges, based on recent studies.

FAQ 1: Why do drugs that show high potency and low toxicity in animal models often fail due to toxicity in human trials?

This is a classic "translational gap" issue. Traditional methods that rely primarily on a drug's chemical structure often overlook fundamental biological differences between preclinical models and humans [1] [2].

  • Root Cause: The problem arises from Genotype-Phenotype Differences (GPD). A gene targeted by a drug may have different functions or expression patterns in humans compared to animal models or cell lines. These differences can be categorized into three key biological contexts [1] [3]:

    • Gene Essentiality: How critical the gene is for cell survival.
    • Tissue-Specific Expression: Where and to what level the gene is active in different tissues.
    • Network Connectivity: How the gene interacts within broader biological networks.
  • Solution: Incorporate GPD analysis into your toxicity assessment. A machine learning framework that integrates these GPD features with chemical data has been shown to significantly improve the prediction of human drug toxicity, outperforming models based on chemical properties alone [1].

FAQ 2: How can I make my initial high-throughput screening (HTS) more predictive of in vivo results?

Moving to more physiologically relevant models during screening can greatly enhance predictivity.

  • Solution: Utilize advanced 3D cell models for primary HTS. For example, 3D spheroid models of cancer can better recapitulate the tumor microenvironment and are used to screen thousands of compounds [4] [5].
  • Sample Protocol (3D HTS for Melanoma):
    • Seed cells in 384-well U-bottom ultra-low attachment plates to promote spheroid formation.
    • Incubate for 72 hours to allow mature spheroids to form.
    • Dispense compounds using an acoustic droplet ejector for precision and to minimize volume discrepancies.
    • Add fresh medium and incubate for an additional 5 days to assess compound effect over time.
    • Measure outcomes using high-content confocal microscopy to quantify cell viability and morphology within the spheroid [5].
  • Benefit: This approach identified repurposed drugs like Daunorubicin HCl and Pyrvinium Pamoate with potent activity against NRAS-mutated melanoma, which were then successfully validated in zebrafish xenograft models [4].

FAQ 3: What is the most statistically sound way to design a dose-response study to accurately determine potency (e.g., IC50) and toxicity?

Conventional designs with one control and three dose groups can be inefficient. Statistical optimal design theory allows for more precise parameter estimation with fewer resources [6].

  • Solution: Implement D-optimal designs for dose-response studies. These designs select dose levels to minimize the variance of the parameter estimates for your chosen model (e.g., log-logistic, Weibull).
  • Key Advantages:
    • Typically require only a control and three optimally chosen dose levels.
    • Maximize the information gained from each experimental unit, reducing the total number of measurements needed.
    • Provide more precise estimates of critical parameters like the IC50, ED50, and the slope of the curve [6].

The table below compares a traditional design with a D-optimal design.

Design Aspect Traditional NOAEL-oriented Design D-Optimal Design (for model fitting)
Typical Dose Groups 1 control + 3 dose groups 1 control + 3 optimally placed dose levels
Animals/Group 5 (e.g., for in vivo) Allocated to maximize information (can be unequal)
Primary Goal Identify No-Observed-Adverse-Effect Level (NOAEL) Precisely estimate all parameters of a dose-response model
Efficiency Less efficient for model-based benchmarks like BMD Maximizes information per measurement, reducing total required resources [6]

Technical Guide: Implementing a GPD Framework

To systematically address the translational gap, you can integrate Genotype-Phenotype Difference analysis into your workflow. The following diagram and table outline this approach.

gpd_framework GPD Toxicity Prediction Workflow cluster_gpd Three Key GPD Contexts Start Start: Drug Candidate with Known Target Data Extract GPD Features Start->Data G1 Gene Essentiality (Perturbation Impact) Data->G1 G2 Tissue Expression Profiles Data->G2 G3 Biological Network Connectivity Data->G3 Model Train ML Model (e.g., Random Forest) Predict Predict Human Toxicity Risk Model->Predict Act Informed Go/No-Go Decision Predict->Act G1->Model Feature Input G2->Model Feature Input G3->Model Feature Input

Table: The Three Biological Contexts of Genotype-Phenotype Differences (GPD)

GPD Context Description Technical Measurement Approach
Gene Essentiality Measures how critical a drug's target gene is for the survival of a cell or organism. Differences between models and humans can lead to missed toxicity. CRISPR-based knockout screens to determine fitness effects in human vs. model cell lines [1] [2].
Tissue Expression Differences in where and how much the target gene is expressed in relevant tissues (e.g., heart, liver) between species. RNA sequencing (RNA-Seq) to compare gene expression profiles across tissues from humans and preclinical models [1] [3].
Network Connectivity The target gene's position and interactions within protein-protein interaction or gene regulatory networks can vary, altering drug effects. Network analysis using existing databases (e.g., STRING, BioGRID) to compare interaction partners and pathway contexts [1].

Implementation Protocol:

  • Input: For a drug candidate with a known protein target, compile data for the three GPD contexts above for both humans and your preclinical model (e.g., mouse, cell line).
  • Model Training: Use a machine learning algorithm, such as Random Forest, to train a model on a dataset of approved and high-risk drugs. The model uses GPD features, combined with chemical features, to predict human toxicity risk [1].
  • Validation: The model has been validated through "chronological validation," where it was trained on data before 1991 and successfully predicted drugs withdrawn post-1991 with 95% accuracy [3] [2].

Troubleshooting Common Experimental Problems

  • Problem: Poor translatability of in vitro IC50 to in vivo results.

    • Potential Cause: Using oversimplified 2D cell cultures that lack the complex architecture and cell-cell interactions of real tissue.
    • Fix: Transition to 3D models (spheroids, organoids) for dose-response testing. Follow up hits from 2D screens with validation in 3D co-culture systems that mimic key metastatic sites (e.g., using dermal fibroblasts, lung fibroblasts, and hepatic stellate cells) [4] [5].
  • Problem: Highly variable dose-response curves or unreliable parameter estimates.

    • Potential Cause: Suboptimal selection of dose levels and sample allocation, leading to poor characterization of the curve's shape.
    • Fix: Apply D-optimal design principles. Before the experiment, use a presumed dose-response function (e.g., log-logistic) to calculate the 3-4 most informative dose levels to run your assays, rather than relying on evenly spaced concentrations [6].

References

5-Hydroxymethyltubercidin versus remdesivir antiviral efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Antiviral Profiles at a Glance

The table below summarizes the key characteristics of HMTU and Remdesivir based on the available data.

Feature 5-Hydroxymethyltubercidin (HMTU) Remdesivir
Drug Class Nucleoside analogue (7-deazaadenosine derivative) [1] [2] Nucleotide analogue prodrug [3]
Primary Indication (Research Focus) Dengue virus (DENV), SARS-CoV-2 (broad-spectrum potential) [1] [4] SARS-CoV-2, Ebola virus (broad-spectrum potential) [3]
Key Mechanism of Action Incorporation into viral RNA by RdRp, causing chain termination [1] [4] Incorporation into viral RNA by RdRp, causing delayed chain termination [3]

| Reported In Vitro Efficacy (EC₅₀) | Submicromolar to micromolar range • DENV2: 0.24 µM • SARS-CoV-2: Submicromolar [1] [4] | Nanomolar range • SARS-CoV-2: ~100 nM [3] | | Cytotoxicity (CC₅₀) | >20 µM (in BHK-21 cells) [1] | Not specified in results, but clinical trials report safety data [5] [6] | | Selectivity Index (SI) | High (CC₅₀/EC₅₀) [1] | Not directly calculable from provided data | | Clinical Status | Preclinical research stage [1] [4] | Approved for clinical use in many regions [5] [3] | | Major Reported Advantage | Potent activity against both flaviviruses and coronaviruses [1] | Proven clinical efficacy for COVID-19, improving survival [5] | | Major Reported Limitation | Preclinical status requires further development [1] | Potential side effects and herpesvirus reactivation risk [7] |


Detailed Experimental Data and Methodologies

For researchers, the specific experimental conditions and results are critical for evaluating these compounds.

In Vitro Antiviral Efficacy

The following table consolidates quantitative efficacy data from the search results.

Virus Cell Line Assay Type HMTU EC₅₀ (µM) Remdesivir EC₅₀ Citation
DENV2 BHK-21 Resazurin / MTT 0.24 Not compared [1]
SARS-CoV-2 Not specified in snippet Not specified in snippet Submicromolar ~0.1 µM (100 nM) [1] [3]
Zika Virus (ZIKV) BHK-21 MTT 1.3 Not compared [1]
MERS-CoV Not specified in snippet CPE assay Not tested 0.34 µM [3]

Key Experimental Protocols:

  • Cell-based Antiviral Assays: The data for HMTU was largely generated using resazurin reduction or MTT assays in BHK-21 (baby hamster kidney) cells. These assays measure cell viability as a proxy for viral inhibition [1].
  • Cytotoxicity Assays: The half-maximal cytotoxic concentration (CC₅₀) for HMTU was determined in parallel using the same assays on uninfected cells, allowing for the calculation of a selectivity index (CC₅₀/EC₅₀) [1].
Mechanism of Action Studies

Both drugs ultimately target the viral RNA-dependent RNA Polymerase (RdRp), but their molecular mechanisms are distinct.

G cluster_HMTU HMTU Mechanism cluster_RDV Remdesivir Mechanism Prodrug Prodrug Entry (Remdesivir) Intracellular Intracellular Metabolism Prodrug->Intracellular Metabolized Nucleoside Nucleoside Entry (HMTU) Nucleoside->Intracellular Phosphorylated Triphosphate Nucleotide Triphosphate (Active Form) Intracellular->Triphosphate RdRp Viral RdRp (Replication Complex) Triphosphate->RdRp Competes with natural nucleotides ChainTerm Chain Termination RdRp->ChainTerm HMTU_Term Immediate Chain Termination ChainTerm->HMTU_Term RDV_Delay Delayed Chain Termination (After 3-5 incorporations) ChainTerm->RDV_Delay

The diagram above illustrates the core mechanism. Experimental evidence for this comes from specialized biochemical assays:

  • RNA Extension Assays: Researchers demonstrated HMTU's mechanism by showing that its active triphosphate form (HMTU-TP) directly inhibits RNA synthesis catalyzed by the purified SARS-CoV-2 RdRp, leading to chain termination [1] [4]. Similar experiments have shown that Remdesivir-TP gets incorporated by the RdRp and causes delayed chain termination after the addition of a few more nucleotides [3].

Interpretation and Research Implications

  • HMTU emerges as a highly promising preclinical candidate with potent, broad-spectrum activity against two major viral families (Flaviviridae and Coronaviridae). Its high selectivity index in vitro suggests a favorable safety window for further development [1].
  • Remdesivir is an established clinical agent for COVID-19. A large 2025 meta-analysis confirms it significantly increases survival in hospitalized patients across various disease severity levels and reduces rehospitalization risk [5]. However, one study noted a potential adverse effect of promoting reactivation of oncogenic herpesviruses like KSHV and EBV [7].

How to Proceed with Further Research

Since this guide is based on a synthesis of separate studies, for a definitive comparison, you would need to seek out:

  • Head-to-head in vitro studies conducted in the same laboratory under identical conditions.
  • In vivo animal model data for HMTU to compare with the established efficacy profile of Remdesivir.

References

validating HMTU mechanism of action in viral polymerase assays

Author: Smolecule Technical Support Team. Date: February 2026

HMTU Antiviral Profile & Proposed Assays

The table below summarizes the core information on HMTU and outlines relevant experimental methods for mechanistic validation:

Aspect Details for 5-Hydroxymethyltubercidin (HMTU) Relevant Experimental Assays & Protocols
Antiviral Activity Exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 [1]. Cell Viability Assays (e.g., MTT Assay) to confirm antiviral effect is not due to general cytotoxicity [2].
Proposed Mechanism of Action Not explicitly detailed in search results; suggested to involve viral polymerase inhibition based on activity and recent research trends [1]. Polymerase Enzymatic Assays to measure direct inhibition of viral DNA/RNA synthesis [3].
Supporting Research A 2024 study on viral DNA polymerases clarifies mechanisms of antiviral drug resistance, relevant for studying any polymerase inhibitor [3]. Structural Studies (Cryo-EM) to visualize drug binding to polymerase conformations and map resistance mutations [3].

Experimental Workflow for Validation

To comprehensively validate HMTU's mechanism of action, you would typically follow a workflow that progresses from initial antiviral screening to in-depth mechanistic studies. The diagram below outlines this multi-stage process:

HMTU MoA Validation Workflow Start Start A Initial Antiviral Screening Start->A End End B Cytotoxicity Assessment (MTT Assay) A->B Positive Result C Direct Polymerase Inhibition Assay B->C Selective Index D Mechanistic & Structural Studies (Cryo-EM, Mutations) C->D Confirmed Inhibition E Data Integration & MoA Confirmation D->E E->End

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This colorimetric assay measures metabolic activity as a marker of viable cells, crucial for confirming that HMTU's antiviral activity is not due to killing the host cell [2].

  • MTT Solution: Dissolve MTT in Dulbecco’s Phosphate Buffered Saline (DPBS) at 5 mg/ml, filter-sterilize, and store protected from light at 4°C [2].
  • Assay Steps:
    • Prepare cells in a multi-well plate and treat with HMTU across a range of concentrations.
    • Add MTT solution to each well (final concentration 0.2-0.5 mg/ml) and incubate for 1-4 hours.
    • Solubilize formazan: Add a solubilization solution (e.g., 40% DMF, 2% acetic acid, 16% SDS, pH 4.7).
    • Measure absorbance at 570 nm. The amount of colored formazan product is proportional to the number of viable cells [2].
Polymerase Inhibition Assay

While search results confirm the importance of viral polymerases as drug targets [3], a standard enzymatic protocol involves:

  • Reaction Mix: Combine purified viral polymerase, DNA/RNA template, nucleotide substrates (including radiolabeled or fluorescently tagged NTPs), and reaction buffer.
  • Experimental Arms: Run reactions with:
    • Negative Control: No test compound.
    • Positive Control: Known polymerase inhibitor.
    • Experimental: HMTU at various concentrations.
  • Incubation & Measurement: Incubate to allow polymerization, then quantify newly synthesized nucleic acids (e.g., by measuring incorporated radioactivity or fluorescence). Reduced signal in HMTU samples indicates polymerase inhibition.

Research Context and Next Steps

Recent structural biology advances can significantly aid your investigation. A 2024 study highlights that drug resistance in viral polymerases can arise from mutations that alter the enzyme's conformational dynamics, not just those that directly block drug binding [3]. This means your validation should consider whether HMTU selectively binds to a specific polymerase conformation.

To build a complete comparison guide, I suggest you:

  • Consult Specialized Databases: Search for pre-print publications on HMTU in virology or medicinal chemistry archives.
  • Focus on Polymerase Assays: Design experiments based on established protocols for other viral polymerase inhibitors like acyclovir and foscarnet [3].
  • Investigate Structural Insights: If resources allow, use cryo-EM structural studies to visually confirm HMTU binding to the viral polymerase [3].

References

comparative cytotoxicity profile of HMTU and other antiviral nucleosides

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Assessment in Antiviral Research

Cytotoxicity testing is a fundamental step in drug development to ensure that a compound's antiviral activity is not due to general cell death. The data is typically used to calculate a Selectivity Index (SI), which indicates the window between a drug's toxicity and its efficacy. A higher SI is generally more desirable.

The table below summarizes the core principles and common methods as reflected in the recent literature [1] [2] [3]:

Assessment Aspect Common Methods & Metrics Example from Literature
General Principle Determine the compound's concentration that kills 50% of cells (CC₅₀); compare to concentration that inhibits 50% of viral activity (IC₅₀) to calculate Selectivity Index (SI). SI = CC₅₀ / IC₅₀ [2]
Cell Viability Assays MTT assay: Measures mitochondrial activity in live cells as a marker of cell health and proliferation [2] [3]. Used to test cytotoxicity of Croton plant extracts and acyclovir in EPC cells [2] [3].
Cytopathic Effect (CPE) Microscopic evaluation of virus-induced morphological changes in cells; antiviral compounds protect cells from CPE [2]. Used to evaluate anti-HIV activity of crude plant extracts [2].
Cell-Based Models Assays performed on relevant cell lines (e.g., MT-4 cells for HIV, HepG2.2.15 for HBV, EPC for fish viruses) [4] [2] [3]. Acyclovir's reduced potency was specifically identified in human skin keratinocytes [1].

Experimental Data from Other Antiviral Nucleosides

The following examples illustrate how cytotoxicity and activity data are typically reported for established nucleoside analogues, providing a model for the kind of comparative data you are seeking for HMTU.

Antiviral Agent Experimental Context Reported Cytotoxicity & Activity Data

| Acyclovir [1] | In vitro study on donor-matched human keratinocytes and fibroblasts infected with Herpes Simplex Virus (HSV). | CC₅₀: >600 µM (in both cell types). IC₅₀: 67.7 µM in keratinocytes vs. 0.40 µM in fibroblasts. Implication: Significant cell-type-dependent potency, with a much lower effective SI in the physiologically relevant keratinocytes. | | Croton Plant Extracts [2] | In vitro screening for anti-HIV activity in Human T-lymphocytic MT-4 cells. | CC₅₀: 3.116 µg/mL (for C. dichogamus). IC₅₀: 0.001 µg/mL. Selectivity Index (SI): 3116 (indicating a highly favorable safety window for this extract). | | Stavudine (d4T) [5] | Systematic review comparing low-dose vs. high-dose for HIV treatment. | Findings: Lower dose (30mg BD) maintained virologic efficacy while reducing toxicities like lipoatrophy, peripheral neuropathy, and metabolic complications compared to the standard 40mg BD dose. |

Standard Experimental Workflow for Cytotoxicity Profiling

The methodology for generating the data above generally follows a standardized workflow. The diagram below outlines the key steps in a typical in vitro cytotoxicity and antiviral activity assay.

Start Start: Cytotoxicity & Antiviral Assay Step1 1. Cell Seeding (Culture relevant cell line in multi-well plates) Start->Step1 Step2 2. Compound Application (Apply serial dilutions of antiviral agent) Step1->Step2 Step3 3. Incubation & Monitoring (Incubate for set duration (e.g., 3-5 days)) Step2->Step3 Step4 4. Viability Measurement (Add MTT reagent, measure optical density) Step3->Step4 Step5 5. Data Analysis (Calculate CC₅₀, IC₅₀, and Selectivity Index) Step4->Step5

Key Experimental Details:

  • Cell Models: The choice of cell line is critical. For HIV, Human T-lymphocytic MT-4 cells are commonly used [2]. For hepatitis B, the HepG2.2.15 cell line, which supports HBV replication, is a standard model [4].
  • Viability Assay: The MTT assay is a widely used colorimetric method. It measures the reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells, serving as a proxy for cell viability [2] [3].
  • Data Interpretation: The CC₅₀ is the concentration that reduces cell viability by 50% compared to an untreated control. The IC₅₀ is the concentration that inhibits 50% of the viral cytopathic effect or a specific viral antigen [2].

Suggestions for Locating HMTU Data

Given that HMTV (Hypoxanthine-Methyl-Thio-Uridine) is a specific and relatively uncommon compound, locating its cytotoxicity profile may require a more targeted approach:

  • Consult Specialized Databases: I recommend searching in-depth scientific databases like PubMed, SciFinder, or Google Scholar using the specific query "HMTU cytotoxicity antiviral" or its full chemical name.
  • Review Patent Literature: Information on novel nucleoside analogues is sometimes disclosed in patent applications before appearing in journal articles.
  • Explore Chemical Vendor Data: Companies that sell research chemicals often provide preliminary toxicity data or references to published studies for their products.

References

5-Hydroxymethyltubercidin structure-activity relationship compared to tubercidin derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of Tubercidin Derivatives

The search results identified a key study that screened a library of nucleoside analogs for anti-dengue virus (DENV2) activity, leading to the identification of several potent tubercidin derivatives [1]. The core structure of tubercidin (7-deazaadenosine) serves as the scaffold for these compounds. The primary structural differences lie in the substitutions at the R1 and R2 positions on the tubercidin base, which significantly influence both their antiviral efficacy and cytotoxicity [1].

The table below summarizes the chemical structures and the resulting biological activities of the lead compounds.

Compound ID Common Name R1 Substituent R2 Substituent Anti-DENV2 EC₅₀ (μM) Cytotoxicity CC₅₀ (μM)
HUP1136 Tubercidin H H < 0.125 0.34
HUP1108 5-Hydroxymethyltubercidin (HMTU) CH₂OH H 0.24 > 20
HUP1069 5-Formyltubercidin Oxime CH=NOH H < 0.125 0.18
HUP1077 3-Tubercidin N-Oxide H N³→O 0.95 > 20
Ribavirin (Control) - - 28 > 400

Source: Data derived from [1].

Key Insights from the Data:

  • Potency vs. Safety Profile: While HUP1136 (Tubercidin) and HUP1069 show the highest potency (lowest EC₅₀), their high cytotoxicity (low CC₅₀) makes them poor therapeutic candidates. The introduction of a hydroxymethyl group at R1 in HMTU (HUP1108) results in a compound that retains potent submicromolar antiviral activity while exhibiting dramatically reduced cytotoxicity, giving it a highly favorable selectivity index [1].
  • Impact of Specific Modifications: The 3-N-oxide modification in HUP1077 also reduces cytotoxicity compared to the parent compound but at a significant cost to antiviral potency [1].
  • Broad-Spectrum Activity of HMTU: Further profiling of HMTU revealed it is not specific to DENV2. It demonstrated potent, broad-spectrum activity against a range of flaviviruses (including ZIKV, YFV, JEV, WNV) and human coronaviruses, including SARS-CoV-2, at submicromolar concentrations, outperforming reference drugs like Ribavirin and Favipiravir [1].

Mechanism of Action and Experimental Data

The study provides a detailed investigation into the mechanism of action for HMTU, establishing it as a promising broad-spectrum antiviral lead candidate.

Proposed Mechanism of Action of HMTU

Research indicates that HMTU's antiviral effect is linked to the inhibition of viral RNA replication. The proposed mechanism, based on enzymatic and cell-based assays, is visualized below.

G HMTU HMTU administered to cell HMTU_TP HMTU is phosphorylated intracellularly to HMTU-Triphosphate (HMTU-TP) HMTU->HMTU_TP Intracellular Kinases Incorporation HMTU-TP is incorporated into growing RNA chain HMTU_TP->Incorporation RdRp Viral RNA-dependent RNA Polymerase (RdRp) RdRp->Incorporation Catalyzes Termination Chain Termination & Inhibition of viral replication Incorporation->Termination

This mechanism is supported by the following key experimental findings:

  • Time-of-Addition Assay: This assay determined that HMTU specifically inhibits replication at the late stages of the viral infection cycle, consistent with a mechanism targeting RNA genome replication [1].
  • RNA Extension Assay: The study demonstrated that HMTU 5′-triphosphate (HMTU-TP) directly inhibits RNA strand extension catalyzed by the viral RNA-dependent RNA polymerase (RdRp). This incorporation results in chain termination, halting the production of new viral genomes [1].
Key Experimental Protocols Cited

To assist in evaluation and replication, here are summaries of the core methodologies used in the source study [1]:

  • Antiviral Activity Assay (EC₅₀):

    • Cell Line: BHK-21 cells.
    • Method: Cells were infected with DENV2 and treated with serial dilutions of compounds. Viral inhibition was measured after 3-5 days using a resazurin reduction assay or MTT assay to quantify cell viability. EC₅₀ values were calculated from dose-response curves.
  • Cytotoxicity Assay (CC₅₀):

    • Cell Line: BHK-21 cells.
    • Method: Uninfected cells were treated with serial dilutions of compounds for the same duration as the antiviral assay. Cell viability was measured using the MTT assay, which assesses mitochondrial activity. CC₅₀ values were calculated from dose-response curves.
  • RNA-Dependent RNA Polymerase (RdRp) Assay:

    • Method: An in vitro biochemical assay where a purified viral RdRp complex is incubated with a RNA template, nucleotides (NTPs), and HMTU-TP. The incorporation of HMTU-TP and its effect on RNA strand elongation were analyzed, confirming it as a chain-terminating inhibitor.

Conclusion for Researchers

The structure-activity relationship (SAR) data clearly shows that a 5-hydroxymethyl substitution on the tubercidin core is a critical structural determinant for achieving a balanced and promising antiviral profile. HMTU successfully decouples potent, broad-spectrum antiviral activity from the high cytotoxicity associated with the parent tubercidin molecule.

Its identified mechanism of action as a chain-terminating RdRp inhibitor makes it a valuable lead compound for developing broad-spectrum antiviral agents targeting RNA viruses. Future research would focus on further SAR exploration around this scaffold, optimization of pharmacokinetic properties, and profiling against a wider panel of emerging viral pathogens.

References

efficacy validation of HMTU in SARS-CoV-2 versus dengue virus models

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Antiviral Profile of HMTU

Virus Cell Line Assayed Assay Type HMTU EC₅₀ (μM) Ribavirin EC₅₀ (μM) Favipiravir EC₅₀ (μM) HMTU CC₅₀ (μM)
DENV-2 BHK-21 MTT / Resazurin 0.24 19 4.4 >20 [1]
DENV-1 BHK-21 Resazurin 0.35 62 17 >20 [1]
DENV-3 BHK-21 Resazurin 0.42 54 13 >20 [1]
DENV-4 BHK-21 Resazurin 0.52 86 5.2 >20 [1]
Zika Virus BHK-21 MTT 1.3 31 40 >20 [1]
Yellow Fever Virus BHK-21 MTT 0.27 34 57 >20 [1]
Japanese Encephalitis Virus BHK-21 MTT 0.50 33 80 >20 [1]
West Nile Virus BHK-21 MTT 0.95 52 >100 >20 [1]
SARS-CoV-2 Not Specified Not Specified Submicromolar Not Available Not Available Not Available [1]

EC₅₀: Half maximal effective concentration (potency); CC₅₀: Half maximal cytotoxic concentration (cytotoxicity) Data sourced from [1].


Detailed Experimental Protocols

The key experiments validating HMTU's efficacy used the following methodologies [1]:

  • Antiviral Activity Assay: BHK-21 cells were infected with a virus (e.g., DENV-2) and simultaneously treated with HMTU. Viral replication inhibition was measured after several days using cell viability dyes like MTT or resazurin, which indicate the proportion of living cells. The EC₅₀ was calculated from dose-response curves.
  • Cytotoxicity Assay (CC₅₀): Uninfected BHK-21 cells were treated with HMTU for the same duration as the antiviral assays. Cell viability was measured using the MTT assay to determine the compound's concentration that reduces cell viability by 50%.
  • Time-of-Addition Assay: To identify which stage of the viral life cycle HMTU targets, it was added to SARS-CoV-2-infected cultures at different time points post-infection. Viral RNA replication was measured by qRT-PCR, and viral titers were determined by the TCID₅₀ assay.
  • RNA Extension Assay (Mechanism of Action): This in vitro biochemical assay used purified viral RdRp (from SARS-CoV-2 or DENV). The enzyme was incubated with a template RNA strand and nucleotide substrates, including HMTU 5'-triphosphate (HMTU-TP). The resulting RNA products were analyzed to see if HMTU-TP incorporation caused chain termination.

The following diagram illustrates the proposed mechanism of action for HMTU, based on the RNA extension assay findings [1]:

G Start HMTU enters cell Phosphorylation Intracellular phosphorylation to HMTU-TP Start->Phosphorylation Incorporation HMTU-TP incorporated into growing RNA strand by RdRp Phosphorylation->Incorporation Termination Immediate chain termination Incorporation->Termination Result Premature RNA strand disrupted viral replication Termination->Result


Analysis for Research Professionals

  • Broad-Spectrum Potency: HMTU exhibits submicromolar to low-micromolar EC₅₀ values against all four DENV serotypes and other flaviviruses, indicating potent and broad activity within this virus family. Its activity against SARS-CoV-2 is also reported at submicromolar levels [1].
  • Therapeutic Index: A significant advantage of HMTU over earlier compounds like tubercidin is its high selectivity index. HMTU showed no significant cytotoxicity at concentrations up to 20 μM in BHK-21 cells, whereas tubercidin was cytotoxic at submicromolar concentrations [1].
  • Mechanistic Insight: HMTU is proposed to act as a non-obligate chain terminator. Its triphosphate form (HMTU-TP) is recognized and incorporated by the viral RdRp but, once incorporated, prevents further RNA strand elongation, effectively halting viral genome replication [1].

References

×

XLogP3

-2.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

296.11206962 Da

Monoisotopic Mass

296.11206962 Da

Heavy Atom Count

21

Dates

Last modified: 07-20-2023

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